molecular formula C4H10N2 B1621009 Hexahydropyrimidine CAS No. 505-21-5

Hexahydropyrimidine

Cat. No.: B1621009
CAS No.: 505-21-5
M. Wt: 86.14 g/mol
InChI Key: DKYBVKMIZODYKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexahydropyrimidine is a useful research compound. Its molecular formula is C4H10N2 and its molecular weight is 86.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-diazinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2/c1-2-5-4-6-3-1/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYBVKMIZODYKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80364056
Record name 1,3-Diazacyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

505-21-5
Record name 1,3-Diazacyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Elucidating the Synthesis Mechanisms of Hexahydropyrimidines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthesis mechanisms for hexahydropyrimidines, a class of saturated heterocyclic compounds of significant interest in medicinal chemistry and drug development. The document details the prevalent synthetic routes, elucidates their underlying mechanisms, presents quantitative data for comparative analysis, and provides detailed experimental protocols for key methodologies. Visualizations of reaction pathways and experimental workflows are included to facilitate a deeper understanding of these processes.

Core Synthesis Mechanisms

The synthesis of the hexahydropyrimidine scaffold is primarily achieved through three main strategies: the classical condensation of 1,3-diamines with carbonyl compounds, multi-component reactions such as the Mannich-type reaction, and various catalytic approaches aimed at improving efficiency and substrate scope.

Classical Synthesis: Cyclocondensation of 1,3-Diamines and Carbonyls

The most traditional and straightforward method for synthesizing hexahydropyrimidines involves the cyclocondensation of a 1,3-diamine with an aldehyde or a ketone.[1] This reaction typically proceeds through the formation of a hemiaminal intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the final this compound ring. The reaction can be performed with or without a catalyst, although acid catalysis is often employed to enhance the electrophilicity of the carbonyl carbon and facilitate the dehydration step.

The general mechanism involves the nucleophilic attack of one of the amino groups of the 1,3-diamine on the carbonyl carbon of the aldehyde or ketone. This is followed by proton transfer to form a carbinolamine (hemiaminal). Subsequent intramolecular attack by the second amino group on the carbinolamine, followed by the elimination of a water molecule, leads to the formation of the saturated six-membered heterocyclic ring.

Multi-Component Synthesis: The Mannich-Type Reaction

A highly efficient one-pot method for the synthesis of substituted hexahydropyrimidines is the Mannich-type reaction.[2] This multi-component approach involves the condensation of a compound containing an active hydrogen, an aldehyde, and an amine. In the context of this compound synthesis, this typically involves an aldehyde, ammonium (B1175870) acetate (B1210297) (as an ammonia (B1221849) source), and a compound like nitromethane (B149229) which provides the carbon backbone.[2][3]

The reaction is proposed to proceed through the initial formation of an imine from the aldehyde and ammonia. Concurrently, the active hydrogen compound (e.g., nitromethane) can form a nucleophilic carbanion. The reaction then proceeds via a series of nucleophilic additions and condensations, ultimately leading to the formation of the this compound ring. This method is particularly valuable for generating highly substituted and functionalized hexahydropyrimidines in a single synthetic step.[2]

Catalytic Synthesis Approaches

To improve reaction rates, yields, and selectivity, various catalytic systems have been developed for this compound synthesis. These often involve the use of Lewis or Brønsted acids. Iron(III) chloride (FeCl₃) has been demonstrated as an effective catalyst in the synthesis of pyrimidine (B1678525) derivatives.[4] The catalytic cycle with a metal catalyst like Fe(III) can involve the activation of the carbonyl compound, making it more susceptible to nucleophilic attack. In some cases, the catalyst may also play a role in the formation of key intermediates, such as imines, and in facilitating the final cyclization and dehydration steps. The use of heterogeneous catalysts is also an area of active research, offering advantages in terms of catalyst recovery and reuse.[1]

Quantitative Data Presentation

The following tables summarize quantitative data from representative synthetic protocols for hexahydropyrimidines, allowing for a comparison of different methodologies.

Table 1: Mannich-Type Synthesis of 5-Nitro-2,4,6-trisubstituted Hexahydropyrimidines [2]

Aldehyde DerivativeSolventReaction Time (min)Temperature (°C)Yield (%)
4-Ethoxybenzaldehyden-Butanol6012579
3,4-Dimethoxybenzaldehyden-Butanol7512581
3-Hydroxybenzaldehyden-Butanol4012577

Table 2: Synthesis of Schiff Bases from a this compound Derivative [2]

Aldehyde DerivativeSolventReaction Time (h)Temperature (°C)Yield (%)
Benzaldehyde (B42025)Absolute Ethanol (B145695)58092
3-ChlorobenzaldehydeAbsolute Ethanol48082
4-PyridinecarboxaldehydeAbsolute Ethanol58068
4-FluorobenzaldehydeAbsolute Ethanol4.58084

Experimental Protocols

General Protocol for Mannich-Type Synthesis of this compound Derivatives (1a-1c)[2]
  • To a round-bottom flask, add the respective benzaldehyde derivative (0.03 mol), ammonium acetate (0.02 mol), and nitromethane (0.01 mol) in 35 mL of n-butanol.

  • The mixture is stirred and heated under reflux at 125 °C for the time specified in Table 1 (40-75 minutes) until a suspended solution is formed.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a mixture of benzene:acetone (9:1) as the mobile phase.

  • Upon completion of the reaction, the mixture is allowed to cool to room temperature.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting product is then dried in a fume chamber, and the precipitate is weighed and subjected to structural analysis.

General Protocol for the Synthesis of Schiff Bases from a this compound Amine Derivative (3a-3g)[2]
  • In a 25 mL round-bottom flask, a mixture of the amine-substituted this compound (0.002 mol) and the corresponding benzaldehyde derivative (0.004 mol) in 25 mL of absolute ethanol is prepared.

  • The mixture is then refluxed at 80 °C for the duration specified in Table 2 (4-9 hours).

  • The reaction progress is monitored by TLC using a benzene:acetone mixture (8:2) as the eluent.

  • Once the reaction is complete, the mixture is cooled to room temperature.

  • The solvent is removed by rotary evaporation to separate the product.

  • The obtained product is dried, and the precipitate is weighed for yield calculation and further characterization.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

G cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_product Product diamine 1,3-Diamine hemiaminal Hemiaminal Formation diamine->hemiaminal carbonyl Aldehyde/Ketone carbonyl->hemiaminal cyclization Intramolecular Cyclization hemiaminal->cyclization dehydration Dehydration cyclization->dehydration hhp This compound dehydration->hhp

Caption: Classical synthesis of hexahydropyrimidines.

G cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_product Product aldehyde Aldehyde imine_formation Imine Formation aldehyde->imine_formation ammonium_acetate Ammonium Acetate ammonium_acetate->imine_formation nitromethane Nitromethane carbanion_formation Carbanion Formation nitromethane->carbanion_formation nucleophilic_addition Nucleophilic Addition imine_formation->nucleophilic_addition carbanion_formation->nucleophilic_addition cyclocondensation Cyclocondensation nucleophilic_addition->cyclocondensation substituted_hhp Substituted this compound cyclocondensation->substituted_hhp

Caption: Mannich-type synthesis of hexahydropyrimidines.

Experimental Workflows

G start Start mix_reactants Mix Reactants: - Aldehyde - Ammonium Acetate - Nitromethane - n-Butanol start->mix_reactants reflux Reflux at 125°C mix_reactants->reflux monitor_tlc Monitor by TLC (Benzene:Acetone 9:1) reflux->monitor_tlc cool Cool to RT monitor_tlc->cool Reaction Complete evaporate Rotary Evaporation cool->evaporate dry Dry Product evaporate->dry end End dry->end

Caption: Workflow for Mannich-type synthesis.

G start Start mix_reactants Mix Reactants: - this compound Amine - Benzaldehyde Derivative - Absolute Ethanol start->mix_reactants reflux Reflux at 80°C mix_reactants->reflux monitor_tlc Monitor by TLC (Benzene:Acetone 8:2) reflux->monitor_tlc cool Cool to RT monitor_tlc->cool Reaction Complete evaporate Rotary Evaporation cool->evaporate dry Dry Product evaporate->dry end End dry->end

Caption: Workflow for Schiff base synthesis.

References

A Deep Dive into the Conformational Landscape of Substituted Hexahydropyrimidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hexahydropyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. Understanding the three-dimensional arrangement, or conformation, of substituted hexahydropyrimidines is paramount for deciphering their structure-activity relationships (SAR) and for the rational design of novel therapeutics. This technical guide provides an in-depth exploration of the conformational analysis of this important heterocyclic system, summarizing key quantitative data, detailing experimental protocols, and visualizing fundamental conformational principles.

The conformational behavior of the six-membered this compound ring is predominantly a chair-like conformation, which can undergo ring inversion. The orientation of substituents on the ring—axial or equatorial—is governed by a delicate interplay of steric and electronic factors. These include 1,3-diaxial interactions, gauche interactions, and the anomeric effect, particularly when heteroatoms are present in the substituents. Intramolecular hydrogen bonding can also play a significant role in stabilizing specific conformations.[1]

Quantitative Conformational Analysis

The energetic preferences for axial versus equatorial substitution are key to understanding the conformational landscape. These preferences can be quantified as conformational free energy differences (ΔG°). While comprehensive data for a wide range of substituted hexahydropyrimidines is dispersed throughout the literature, the following table summarizes representative computational and experimental findings for related heterocyclic systems, which provide a strong basis for understanding this compound derivatives.

Substituent (R) at C2Substituent (R') at N1/N3Preferred Orientation of RΔG° (kcal/mol) (Equatorial - Axial)MethodReference
PhenylHEquatorial> 2.01H NMR[2]
ArylHEquatorialNot specified1H NMR[2]
MethylMethylEquatorial (for N-Me)Not specified1H NMR[2]
Hydroxyl (at C5)HAxialNot specifiedSpectroscopy and Molecular Modeling[3]

Note: This table is illustrative. The conformational energies are highly dependent on the substitution pattern and the solvent.

Key Experimental and Computational Protocols

The determination of this compound conformation relies on a combination of experimental techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for conformational analysis in solution.[4][5] Key parameters derived from 1H NMR spectra, such as vicinal coupling constants (3JHH) and Nuclear Overhauser Effect (NOE) enhancements, provide critical information about dihedral angles and interproton distances, respectively.

Experimental Protocol: Dynamic NMR for Ring Inversion Barrier Determination

  • Sample Preparation: Dissolve the synthesized and purified substituted this compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) at a concentration of 10-20 mg/mL.

  • Initial Spectrum Acquisition: Record a standard 1H NMR spectrum at room temperature to observe the time-averaged signals.

  • Low-Temperature NMR: Gradually lower the temperature of the NMR probe in decrements of 10-20 K. At each temperature, allow the sample to equilibrate for 5-10 minutes before acquiring a spectrum.

  • Coalescence Temperature Determination: Identify the temperature at which two exchanging signals (e.g., axial and equatorial protons) merge into a single broad peak. This is the coalescence temperature (Tc).

  • Slow-Exchange Spectrum: Continue to lower the temperature until the signals for the individual conformers are sharp and well-resolved.

  • Data Analysis: Use the Eyring equation to calculate the free energy of activation (ΔG‡) for the ring inversion from the coalescence temperature and the chemical shift difference between the exchanging signals in the slow-exchange regime.

X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the solid-state conformation of a molecule.[6][7] This technique is invaluable for visualizing the precise bond lengths, bond angles, and torsional angles of a specific conformer.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). A suitable crystal should be well-formed and typically larger than 0.1 mm in all dimensions.[7]

  • Crystal Mounting: Carefully mount a selected crystal on a goniometer head.

  • Data Collection: Place the crystal in a beam of monochromatic X-rays and collect the diffraction data as the crystal is rotated. Modern diffractometers automate this process.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. The electron density map is then calculated, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data.

Computational Modeling

Quantum mechanical calculations and molecular mechanics are essential for complementing experimental data and for predicting the conformational preferences of new derivatives.[8]

Protocol: DFT-Based Conformational Search

  • Structure Building: Construct the 3D structure of the substituted this compound using a molecular modeling software package.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers.

  • Geometry Optimization and Energy Calculation: For each identified conformer, perform a full geometry optimization and frequency calculation using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like 6-31G*. This will provide the relative energies of the different conformations.

  • Solvent Effects: To model the solution-phase behavior, incorporate a solvent model (e.g., a polarizable continuum model) into the calculations.

  • NMR Parameter Prediction: The optimized geometries can be used to predict NMR parameters (e.g., chemical shifts, coupling constants), which can then be compared with experimental data for validation.[9]

Visualization of Conformational Equilibria

The conformational equilibrium of a substituted this compound can be represented as a dynamic process. The following diagrams, generated using the DOT language, illustrate key concepts.

G cluster_synthesis Synthesis cluster_analysis Conformational Analysis Workflow cluster_application Application 1,3-Diamine 1,3-Diamine This compound This compound 1,3-Diamine->this compound Condensation Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->this compound NMR NMR This compound->NMR Solution Conformation X-ray X-ray This compound->X-ray Solid-State Conformation Computational Computational This compound->Computational Theoretical Prediction SAR SAR NMR->SAR X-ray->SAR Computational->SAR Drug Design Drug Design SAR->Drug Design

Workflow for the synthesis and conformational analysis of hexahydropyrimidines.

ring_inversion Chair 1 (R-axial) Chair 1 (R-axial) Twist-Boat Twist-Boat Chair 1 (R-axial)->Twist-Boat Ring Inversion Chair 2 (R-equatorial) Chair 2 (R-equatorial) Twist-Boat->Chair 2 (R-equatorial)

Ring inversion equilibrium in a monosubstituted this compound.

Biological Implications and Future Directions

The conformation of a substituted this compound directly impacts its biological activity by defining the spatial arrangement of pharmacophoric features. This, in turn, dictates how the molecule interacts with its biological target, such as an enzyme active site or a receptor binding pocket. For instance, this compound derivatives have been investigated as potential antiviral agents, including against Hepatitis C virus, where their conformation is crucial for activity.[10] Others have shown potential as ligands for muscarinic acetylcholine (B1216132) receptors, with implications for neurodegenerative diseases.[11]

The future of conformational analysis in this area will likely involve a greater integration of advanced computational methods, such as molecular dynamics simulations, with experimental data. This will enable a more dynamic understanding of how these molecules behave in a biological environment. Furthermore, the application of novel NMR techniques and the development of high-throughput crystallization methods will accelerate the conformational analysis of new this compound-based drug candidates. A thorough understanding of the conformational landscape of substituted hexahydropyrimidines is, and will continue to be, a cornerstone of successful drug discovery and development efforts centered on this versatile scaffold.

References

Theoretical Investigation of Hexahydropyrimidine Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Hexahydropyrimidines are six-membered heterocyclic compounds that form the core scaffold of numerous natural and synthetic bioactive molecules.[1] Their biological activity is intimately linked to their three-dimensional structure, making a thorough understanding of their conformational stability paramount for rational drug design and development.[2] This technical guide provides an in-depth overview of the theoretical and computational methods employed to investigate the stability of hexahydropyrimidines. It details the principles of their conformational analysis, outlines the computational protocols for stability assessment, and presents key findings from quantum chemical calculations.

Conformational Landscape of Hexahydropyrimidines

The unsubstituted hexahydropyrimidine ring is conformationally flexible. Its stability is primarily dictated by the orientation of substituents on the nitrogen atoms, leading to different chair-like conformations. The interplay of steric and electronic effects, including anomeric effects and intramolecular hydrogen bonding, governs the preferred geometry.[2]

The three primary chair conformations are distinguished by the orientation (axial 'a' or equatorial 'e') of the N-H bonds:

  • Diequatorial (Cee): Both N-H bonds occupy equatorial positions.

  • Axial-Equatorial (Cea): One N-H bond is axial, and the other is equatorial.

  • Diaxial (Caa): Both N-H bonds occupy axial positions.

Theoretical studies have established that the most stable conformers are the diaxial (Caa) and axial-equatorial (Cea) chairs.[3] The diequatorial (Cee) form is significantly less stable, with an estimated occupancy of less than 1.7% at room temperature.[3] This preference is influenced by the anomeric effect, which involves the interaction of the nitrogen lone pair electrons with the antibonding orbital of an adjacent C-H bond, and can be modulated by intramolecular hydrogen bonding in substituted derivatives.[2]

G cluster_equil Conformational Equilibrium Caa Diaxial (Caa) [Most Stable] Cea Axial-Equatorial (Cea) [Most Stable] Caa->Cea Cee Diequatorial (Cee) [Least Stable] Cea->Cee G start Define Initial Conformer (e.g., Caa, Cea, Cee) opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->opt freq Frequency Calculation (Confirm Minimum & Get Thermo Data) opt->freq check Imaginary Frequencies? freq->check check->opt Yes (Re-optimize) spe Single-Point Energy (Optional) (e.g., MP2/6-311+G(2df,2p)) check->spe No analysis Calculate Relative ΔE, ΔH, ΔG spe->analysis end Determine Stability Order analysis->end

References

An In-depth Technical Guide to Hexahydropyrimidine Ring-Chain Tautomerism for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hexahydropyrimidines, six-membered heterocyclic compounds containing two nitrogen atoms at the 1,3-positions, are significant scaffolds in medicinal chemistry and drug development.[1] Their synthetic accessibility and diverse biological activities have made them attractive targets for pharmaceutical research. A key chemical feature of certain substituted hexahydropyrimidines is their existence in a dynamic equilibrium between a cyclic form (the hexahydropyrimidine ring) and an open-chain Schiff base form. This phenomenon, known as ring-chain tautomerism, is a reversible intramolecular process that can significantly influence the molecule's physicochemical properties, reactivity, and biological activity.

This technical guide provides a comprehensive overview of the core principles of this compound ring-chain tautomerism. It is designed to furnish researchers, scientists, and drug development professionals with a thorough understanding of the factors governing this equilibrium, the experimental and computational methods used to study it, and its implications in the design and development of novel therapeutics.

The Ring-Chain Tautomeric Equilibrium

The ring-chain tautomerism of 2-substituted hexahydropyrimidines involves an equilibrium between the cyclic 1,3-diazacyclohexane and its open-chain imine (Schiff base) isomer. This process is a type of prototropic tautomerism, where the migration of a proton is accompanied by the opening or closing of the ring structure.[2] The equilibrium is influenced by a variety of factors, including the nature of the substituents on the nitrogen atoms and the C2 carbon, the solvent, and the temperature.

The general equilibrium can be depicted as follows:

Figure 1: General equilibrium of this compound ring-chain tautomerism.

Quantitative Analysis of the Tautomeric Equilibrium

The position of the ring-chain tautomeric equilibrium is quantified by the equilibrium constant, K, which is the ratio of the concentration of the ring form to the chain form at equilibrium (K = [ring]/[chain]). Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for the quantitative analysis of this equilibrium in solution. By integrating the signals corresponding to specific protons of the ring and chain tautomers, their relative concentrations can be determined.

Substituent Effects on the Equilibrium

The electronic and steric properties of substituents at the N1, N3, and C2 positions of the this compound ring play a crucial role in determining the position of the tautomeric equilibrium.

A study by Gőblyös et al. investigated the ring-chain tautomerism of a series of 2-aryl-substituted-1-isopropyl- and 1-phenylhexahydropyrimidines in CDCl3 at 300 K.[3] Their findings demonstrate that while N-methyl substituted analogues exist exclusively in the ring-closed form, bulkier N-substituents like isopropyl and phenyl lead to a measurable equilibrium between the ring and chain forms.

The equilibrium constants for these compounds were determined by ¹H NMR spectroscopy and are summarized in the table below.

Compound (R)ArK = [ring]/[chain]log K
1-Isopropyl p-NO₂C₆H₄1.430.16
p-BrC₆H₄0.61-0.21
C₆H₅0.43-0.37
p-MeC₆H₄0.30-0.52
p-MeOC₆H₄0.23-0.64
1-Phenyl p-NO₂C₆H₄0.36-0.44
p-BrC₆H₄0.15-0.82
C₆H₅0.11-0.96
p-MeC₆H₄0.08-1.10
p-MeOC₆H₄0.06-1.22

Table 1: Equilibrium constants (K) for the ring-chain tautomerism of 2-aryl-substituted-1-isopropyl- and 1-phenylhexahydropyrimidines in CDCl₃ at 300 K. Data sourced from Gőblyös et al.[3]

The data reveals that electron-withdrawing groups on the 2-aryl substituent shift the equilibrium towards the ring form, while electron-donating groups favor the open-chain form. This relationship can be quantified using a Hammett-type equation, which correlates the logarithm of the equilibrium constant with the Hammett-Brown substituent parameter (σ⁺).

HammettPlot Hammett Plot for Ring-Chain Tautomerism p-NO2_iPr p-OMe_iPr p-NO2_iPr->p-OMe_iPr R = iPr p-Br_iPr H_iPr p-Me_iPr p-NO2_Ph p-OMe_Ph p-NO2_Ph->p-OMe_Ph R = Ph p-Br_Ph H_Ph p-Me_Ph xaxis yaxis

Figure 2: Hammett plot for the ring-chain tautomerism of 2-aryl-substituted hexahydropyrimidines.

Experimental Protocols

Synthesis of 2-Aryl-Substituted Hexahydropyrimidines

The synthesis of 2-aryl-substituted hexahydropyrimidines is typically achieved through the condensation of a 1,3-diaminopropane (B46017) derivative with an appropriate aromatic aldehyde.

General Procedure:

  • To a solution of the N-substituted-1,3-diaminopropane (1 mmol) in a suitable solvent (e.g., chloroform, ethanol), an equimolar amount of the substituted benzaldehyde (B42025) (1 mmol) is added.

  • The reaction mixture is stirred at ambient temperature for a specified period (e.g., 1 hour).

  • The solvent is removed under reduced pressure to yield the crude product, which can be purified by crystallization or chromatography if necessary.

SynthesisWorkflow cluster_reactants Reactants diamine N-substituted-1,3-diaminopropane solvent Dissolve in Solvent (e.g., CHCl3) diamine->solvent aldehyde Substituted Benzaldehyde aldehyde->solvent mix Mix and Stir at Room Temperature solvent->mix evaporate Remove Solvent under Reduced Pressure mix->evaporate product Crude this compound Product evaporate->product NMR_Protocol start Start sample_prep Prepare sample in deuterated solvent start->sample_prep equilibrate Allow to equilibrate (24h) sample_prep->equilibrate acquire_nmr Acquire 1H NMR spectrum equilibrate->acquire_nmr identify_signals Identify characteristic signals for ring and chain forms acquire_nmr->identify_signals integrate Integrate signals identify_signals->integrate calculate_K Calculate K = [ring]/[chain] integrate->calculate_K end End calculate_K->end

References

In Silico Prediction of Hexahydropyrimidine ADME Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hexahydropyrimidine scaffold is a key pharmacophore in a variety of therapeutically important molecules. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this class of compounds is paramount for their successful development into safe and effective drugs. In silico ADME prediction has emerged as an indispensable tool in early-stage drug discovery, offering a rapid and cost-effective means to assess the pharmacokinetic profile of novel chemical entities. This technical guide provides an in-depth overview of the computational prediction of ADME properties for this compound derivatives, supplemented with relevant experimental protocols and data for closely related pyrimidine (B1678525) and tetrahydropyrimidine (B8763341) analogs due to the limited availability of specific public data on the this compound core.

Core Concepts in In Silico ADME Prediction

The prediction of ADME properties from a molecule's structure relies on various computational models. For hexahydropyrimidines and related heterocyclic compounds, the following approaches are commonly employed:

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties. For ADME prediction, descriptors such as molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors are used to predict properties like solubility, permeability, and metabolic stability.

  • Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are mathematical representations of the body's organs and tissues, interconnected by blood flow. These models integrate physicochemical data of the drug with physiological parameters of the organism to simulate the ADME processes and predict drug concentration-time profiles in various tissues. This "bottom-up" approach can provide a more mechanistic understanding of a compound's pharmacokinetic behavior.

  • Molecular Docking: This structure-based method predicts the binding orientation and affinity of a ligand to a protein target. In the context of ADME, docking is used to predict interactions with metabolic enzymes (e.g., Cytochrome P450s) and drug transporters (e.g., P-glycoprotein), providing insights into metabolic fate and potential for drug-drug interactions.

Key ADME Properties and Their In Silico Prediction

A comprehensive ADME profile is crucial for advancing a drug candidate. Below are key properties and common in silico tools used for their prediction.

Absorption

Oral bioavailability is heavily influenced by a compound's solubility and permeability.

  • Aqueous Solubility: The ability of a compound to dissolve in an aqueous medium is a prerequisite for absorption. In silico models predict solubility based on parameters like logP, PSA, and crystal lattice energy.

  • Permeability: The capacity of a compound to cross biological membranes, such as the intestinal epithelium, is critical for absorption. Models like the Caco-2 permeability assay are used to predict this property. In silico predictions often utilize descriptors related to lipophilicity and molecular size.

Distribution

Once absorbed, a drug distributes throughout the body. Key parameters include:

  • Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins affects its free concentration and, consequently, its efficacy and clearance. QSAR models can predict PPB based on lipophilicity and other descriptors.

  • Blood-Brain Barrier (BBB) Penetration: For CNS-active drugs, the ability to cross the BBB is essential. In silico models for BBB penetration often incorporate PSA, logP, and the number of hydrogen bonds.

Metabolism

The biotransformation of a drug, primarily in the liver, determines its half-life and potential for drug-drug interactions.

  • Metabolic Stability: The susceptibility of a compound to metabolism by enzymes like Cytochrome P450s (CYPs) is a critical parameter. In silico models can predict sites of metabolism and the likelihood of a compound being a substrate for specific CYP isoforms.

  • CYP Inhibition: Predicting whether a compound inhibits major CYP isoforms is crucial to avoid adverse drug-drug interactions. Docking studies and QSAR models are employed for this purpose.

Excretion

The elimination of a drug and its metabolites from the body is the final step. In silico models can predict the primary route of excretion (renal or hepatic) based on physicochemical properties.

Data Presentation: Predicted ADME Properties of Pyrimidine Derivatives

Due to the limited availability of specific quantitative data for hexahydropyrimidines, the following tables summarize in silico predicted ADME properties for a set of dihydropyrimidinone and pyrimidine derivatives, which serve as structurally related examples.[1]

Table 1: Predicted Physicochemical and Lipophilicity Properties of Dihydropyrimidinone Derivatives [1]

CompoundMolecular Weight ( g/mol )logPTPSA (Ų)H-bond AcceptorsH-bond Donors
F1358.382.8583.4552
F2374.383.2183.4552
F3402.833.0983.4552
F4392.433.6583.4552
F5372.453.4183.4552
F6408.863.3283.4552

Table 2: Predicted Pharmacokinetic Properties of Dihydropyrimidinone Derivatives [1]

CompoundWater Solubility (log mol/L)Caco-2 Permeability (log Papp)Intestinal Absorption (%)BBB Permeability (logBB)CYP2D6 Substrate
F1-3.850.4592.35-0.62No
F2-4.210.5192.87-0.55No
F3-4.330.4892.54-0.81No
F4-4.540.5993.42-0.47No
F5-4.380.5593.11-0.51No
F6-4.610.5292.79-0.84No

Experimental Protocols

In silico models are built and validated using experimental data. The following are detailed methodologies for key in vitro ADME assays.

Caco-2 Permeability Assay

This assay is the industry standard for in vitro prediction of intestinal drug absorption.

Objective: To determine the rate of transport of a compound across a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable filter supports in multi-well plates and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment:

    • The test compound is added to the apical (A) side of the monolayer to measure absorption (A-to-B transport) or to the basolateral (B) side to assess efflux (B-to-A transport).

    • The plate is incubated at 37°C with gentle shaking.

    • Samples are collected from the receiver compartment (B for A-to-B, A for B-to-A) at specific time points.

  • Quantification: The concentration of the compound in the collected samples is determined using LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration of the compound in the donor compartment.

Liver Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Objective: To determine the intrinsic clearance of a compound by measuring its rate of disappearance when incubated with liver microsomes.

Methodology:

  • Incubation Mixture Preparation: A mixture containing liver microsomes (from human or other species), a buffered solution (pH 7.4), and the test compound is prepared.

  • Reaction Initiation: The metabolic reaction is initiated by adding a cofactor solution, typically NADPH. A control incubation without NADPH is also run to assess non-enzymatic degradation.

  • Time Course Incubation: The mixture is incubated at 37°C. Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction in the aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.

  • Sample Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • The natural logarithm of the percentage of the remaining parent compound is plotted against time.

    • The slope of the linear portion of this plot gives the elimination rate constant (k).

    • The in vitro half-life (t1/2) is calculated as 0.693/k.

    • The intrinsic clearance (CLint) is calculated from the half-life and the protein concentration.

Mandatory Visualizations

Workflow for In Silico ADME Prediction

G cluster_0 Input cluster_1 In Silico Modeling cluster_2 Predicted ADME Properties cluster_3 Decision Making Hexahydropyrimidine_Structure This compound Structure (SMILES/SDF) QSAR QSAR Model (Physicochemical Descriptors) Hexahydropyrimidine_Structure->QSAR PBPK PBPK Model (Physiological Parameters) Hexahydropyrimidine_Structure->PBPK Docking Molecular Docking (Protein Structures) Hexahydropyrimidine_Structure->Docking Absorption Absorption (Solubility, Permeability) QSAR->Absorption Distribution Distribution (PPB, BBB) QSAR->Distribution Excretion Excretion QSAR->Excretion PBPK->Absorption PBPK->Distribution Metabolism Metabolism (Stability, CYP Inhibition) PBPK->Metabolism PBPK->Excretion Docking->Metabolism Candidate_Selection Candidate Selection & Optimization Absorption->Candidate_Selection Distribution->Candidate_Selection Metabolism->Candidate_Selection Excretion->Candidate_Selection

Caption: Workflow for in silico ADME prediction of hexahydropyrimidines.

Relationship between Physicochemical Properties and ADME

G cluster_0 Physicochemical Properties cluster_1 ADME Properties Lipophilicity Lipophilicity (logP/logD) Absorption Absorption Lipophilicity->Absorption Distribution Distribution Lipophilicity->Distribution Metabolism Metabolism Lipophilicity->Metabolism BBB_Penetration BBB Penetration Lipophilicity->BBB_Penetration Solubility Aqueous Solubility Solubility->Absorption Excretion Excretion Solubility->Excretion Molecular_Weight Molecular Weight Molecular_Weight->Absorption Molecular_Weight->Distribution PSA Polar Surface Area (PSA) PSA->Absorption PSA->BBB_Penetration H_Bonds Hydrogen Bonds H_Bonds->Absorption H_Bonds->BBB_Penetration

Caption: Influence of physicochemical properties on ADME outcomes.

Conclusion

The in silico prediction of ADME properties is a powerful strategy to de-risk and accelerate the development of this compound-based drug candidates. By integrating QSAR, PBPK, and molecular docking approaches, researchers can gain early insights into the potential pharmacokinetic profile of their compounds. While in silico models provide valuable guidance, it is crucial to validate these predictions with robust in vitro experimental data. The methodologies and representative data presented in this guide offer a framework for the comprehensive ADME assessment of this important class of heterocyclic compounds. As more experimental data on hexahydropyrimidines become publicly available, the accuracy and predictive power of in silico models for this scaffold will continue to improve.

References

Exploration of Novel Hexahydropyrimidine Scaffolds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The hexahydropyrimidine core is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer, antiviral, and neurological effects.[1] This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the exploration of novel this compound scaffolds. It covers synthetic methodologies, quantitative biological data, detailed experimental protocols, and the visualization of key signaling pathways and experimental workflows.

Synthesis of Novel this compound Scaffolds

A versatile and widely employed method for the synthesis of this compound derivatives is the Mannich-type reaction.[2][3] This one-pot, multi-component reaction offers an efficient route to construct the core scaffold with diverse substitutions.

General Experimental Protocol: Mannich-type Reaction for this compound Synthesis[2]
  • Reaction Setup: In a round-bottom flask, combine the desired benzaldehyde (B42025) derivative (0.03 mol), ammonium (B1175870) acetate (B1210297) (0.02 mol), and nitromethane (B149229) (0.01 mol) in n-butanol (35 mL).

  • Reflux: Stir the reaction mixture under reflux at 125 °C for 40-70 minutes, during which a suspended solution will form.

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) with a benzene:acetone (9:1) solvent system.

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound derivative.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent to obtain the final compound.

  • Characterization: Confirm the structure of the synthesized compounds using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[4]

Anticancer Activity of Novel this compound Derivatives

A series of novel 2-pyridyl hexahydrocyclooctathieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their in vitro anticancer activity against a panel of 60 human tumor cell lines.[5] The following table summarizes the growth inhibition data (log10 GI50) for selected potent compounds from this series.

Compound IDLeukemia (RPMI-8226)CNS Cancer (SNB-75)Colon Cancer (HCT-116)Melanoma (UACC-62)Ovarian Cancer (OVCAR-3)Breast Cancer (MCF7)Average log10 GI50
4a -7.24-7.01-6.98-7.12-6.89-7.05-7.05
6a -7.11-6.95-6.87-7.01-6.78-6.93-6.94
7a -7.32-7.15-7.09-7.25-7.01-7.18-7.17
7d -7.28-7.09-7.02-7.18-6.95-7.11-7.11
7g -7.35-7.18-7.11-7.29-7.05-7.21-7.20
Doxorubicin -7.45-7.21-7.15-7.38-7.12-7.31-7.27

GI50 is the concentration required to inhibit cell growth by 50%. The values are expressed as the logarithm of the molar concentration.[5]

Experimental Protocols for Biological Evaluation

MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 or IC50 values.

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway Inhibition

Certain fluoro-substituted 1,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidines have been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival.[6] Inhibition of this pathway can lead to apoptosis in cancer cells.

NF_kB_Pathway cluster_stimulus External Stimuli cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TNFR->IKK TLR4->IKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation NF-κB NF-κB (p65/p50) IκBα->NF-κB Inhibition NF-κB_n NF-κB (p65/p50) NF-κB->NF-κB_n Translocation This compound This compound Derivative (43) This compound->IKK Inhibition Gene_Transcription Gene Transcription (Inflammation, Survival) NF-κB_n->Gene_Transcription

Caption: Inhibition of the NF-κB signaling pathway by a this compound derivative.

Experimental Workflow for Anticancer Drug Discovery

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel this compound-based anticancer agents.

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies cluster_lead_opt Lead Optimization Synthesis Synthesis of this compound Library Purification Purification & Characterization (NMR, MS) Synthesis->Purification Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Purification->Cytotoxicity Hit_ID Hit Identification Cytotoxicity->Hit_ID Cell_Cycle Cell Cycle Analysis Hit_ID->Cell_Cycle Apoptosis Apoptosis Assays (e.g., Annexin V) Hit_ID->Apoptosis Pathway_Analysis Signaling Pathway Analysis (Western Blot) Hit_ID->Pathway_Analysis SAR Structure-Activity Relationship (SAR) Studies Cell_Cycle->SAR Apoptosis->SAR Pathway_Analysis->SAR ADME ADME/Tox Profiling SAR->ADME Lead_Selection Lead Candidate Selection ADME->Lead_Selection

Caption: A typical workflow for the discovery of novel this compound anticancer agents.

Conclusion

The this compound scaffold continues to be a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of this core, coupled with the potential for diverse substitutions, allows for the generation of large libraries of compounds for biological screening. The data and protocols presented in this guide offer a solid foundation for researchers to build upon in their exploration of this important class of molecules for the treatment of cancer and other diseases. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will be crucial for the development of clinically viable drug candidates.

References

Synthesis of N-Functionalized Hexahydropyrimidine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydropyrimidines are saturated six-membered heterocyclic compounds containing two nitrogen atoms at the 1 and 3 positions. Their flexible conformational nature and the presence of two reactive nitrogen atoms make them versatile scaffolds in medicinal chemistry and drug development. N-functionalization of the hexahydropyrimidine ring allows for the modulation of physicochemical properties and biological activity, leading to the discovery of potent therapeutic agents. This technical guide provides a comprehensive overview of the core synthetic methodologies for preparing N-functionalized this compound derivatives, detailed experimental protocols, and insights into their potential biological signaling pathways.

Core Synthetic Methodologies

The synthesis of N-functionalized hexahydropyrimidines can be broadly categorized into three main approaches:

  • Mannich-type Condensation: This is a one-pot multicomponent reaction that forms the this compound ring and allows for the simultaneous introduction of substituents. It typically involves the condensation of an aldehyde, a primary amine (or ammonia (B1221849) source like ammonium (B1175870) acetate), and a compound containing an active methylene (B1212753) group (e.g., nitromethane). This method is highly efficient for creating diverse libraries of substituted hexahydropyrimidines.

  • N-Alkylation of a Pre-formed this compound Ring: This approach involves the direct alkylation of the nitrogen atoms of a this compound scaffold. It is a versatile method for introducing a wide variety of alkyl and arylalkyl groups. The regioselectivity of the alkylation (N1 vs. N3) can be influenced by the nature of the starting this compound, the alkylating agent, and the reaction conditions.

  • N-Acylation of a Pre-formed this compound Ring: This method introduces an acyl group onto one or both nitrogen atoms of the this compound ring, forming amide functionalities. N-acylation is crucial for creating derivatives with altered electronic properties and hydrogen bonding capabilities, which can significantly impact biological activity.

Data Presentation: A Comparative Summary of Synthetic Methods

The following tables summarize quantitative data for the synthesis of various N-functionalized this compound derivatives, providing a comparative overview of different synthetic strategies.

Table 1: Synthesis of N-Aryl/Alkyl Hexahydropyrimidines via Mannich-type Reaction

EntryAldehydeAmine SourceActive MethyleneProductYield (%)Reference
14-EthoxybenzaldehydeAmmonium acetate (B1210297)Nitromethane (B149229)5-Nitro-2,4,6-tris(4-ethoxyphenyl)this compound79[1]
23,4-DimethoxybenzaldehydeAmmonium acetateNitromethane5-Nitro-2,4,6-tris(3,4-dimethoxyphenyl)this compound81[1]
33-HydroxybenzaldehydeAmmonium acetateNitromethane5-Nitro-2,4,6-tris(3-hydroxyphenyl)this compound77[1]
4Benzaldehyde (B42025)Ammonium acetateNitromethane5-Nitro-2,4,6-triphenylthis compound-[2]

Table 2: N-Alkylation of this compound Derivatives

EntryThis compound SubstrateAlkylating AgentBaseSolventProductYield (%)Reference
14-Aryl-hexahydropyrido[1,2-c]pyrimidine-1,3-dione1,4-Dibromobutane (B41627)K2CO3DMF2-(4-Bromobutyl)-4-aryl-hexahydropyrido[1,2-c]pyrimidine-1,3-dione-[3][4]
2Uracil2-Bromo-ethylacetate-AcetonitrileN1-Alkylated Uracil Derivative80-90[5]
3UracilPropargyl bromide-AcetonitrileN1-Alkylated Uracil Derivative80-90[5]

Table 3: N-Acylation of this compound Derivatives

EntryThis compound SubstrateAcylating AgentSolventProductYield (%)Reference
15-Nitro-2,4,6-tris(3-aminophenyl)this compoundBenzoyl chloride-N,N'-Dibenzoyl derivative-[2]
2Secondary AmineN-protected aminoacylbenzotriazoleWaterN-Acyl AmineHigh[6]

Experimental Protocols

Protocol 1: General Procedure for Mannich-type Synthesis of 5-Nitro-2,4,6-triarylhexahydropyrimidines[1]
  • Reaction Setup: In a round-bottom flask, combine the substituted benzaldehyde (0.03 mol), ammonium acetate (0.02 mol), and nitromethane (0.01 mol) in n-butanol (35 mL).

  • Reaction Conditions: Stir the mixture under reflux at 125 °C for 40-75 minutes. The formation of a suspended solution indicates the progress of the reaction.

  • Monitoring: Monitor the reaction completion using thin-layer chromatography (TLC) with a benzene:acetone (9:1) eluent system.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. The resulting solid product can be further purified by recrystallization from a suitable solvent if necessary.

Protocol 2: General Procedure for N-Alkylation of Imide-containing Hexahydropyrimidines[3][4]
  • Reaction Setup: To a solution of the 4-aryl-hexahydropyrido[1,2-c]pyrimidine-1,3-dione (1 equivalent) in anhydrous dimethylformamide (DMF), add potassium carbonate (K2CO3) (1.5 equivalents).

  • Addition of Alkylating Agent: Add 1,4-dibromobutane (1.2 equivalents) to the stirred suspension.

  • Reaction Conditions: Heat the reaction mixture at 80 °C and stir for 4-8 hours.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture and pour it into ice water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 3: General Procedure for N-Acylation of Aminohexahydropyrimidines[2]
  • Reaction Setup: Dissolve the amino-substituted this compound derivative (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).

  • Addition of Base: Add a non-nucleophilic base such as triethylamine (B128534) or diisopropylethylamine (2.2 equivalents) to the solution and cool to 0 °C.

  • Addition of Acylating Agent: Slowly add the acyl chloride (e.g., benzoyl chloride) (2.1 equivalents) to the cooled solution.

  • Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer and concentrate to give the crude product, which can be purified by column chromatography.

Mandatory Visualizations

Experimental Workflow Diagrams

experimental_workflow_mannich cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Aldehyde Aldehyde Reaction One-pot Condensation (Reflux in n-BuOH) Aldehyde->Reaction Amine Amine Source (e.g., NH4OAc) Amine->Reaction Methylene Active Methylene (e.g., CH3NO2) Methylene->Reaction Evaporation Solvent Evaporation Reaction->Evaporation Cooling Purification Recrystallization Evaporation->Purification Product N-Functionalized This compound Purification->Product

Caption: Workflow for Mannich-type synthesis of hexahydropyrimidines.

experimental_workflow_n_alkylation cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification This compound This compound Reaction N-Alkylation (Heating in Solvent) This compound->Reaction AlkylHalide Alkylating Agent (e.g., R-X) AlkylHalide->Reaction Base Base (e.g., K2CO3) Base->Reaction Extraction Aqueous Work-up & Extraction Reaction->Extraction Cooling & Quenching Chromatography Column Chromatography Extraction->Chromatography Product N-Alkyl This compound Chromatography->Product

Caption: Workflow for N-alkylation of hexahydropyrimidines.

Signaling Pathway Diagrams

Gq_signaling_pathway cluster_receptor M1 Muscarinic Acetylcholine (B1216132) Receptor Signaling cluster_downstream Downstream Signaling Ligand This compound (Agonist) Receptor M1 Receptor (GPCR) Ligand->Receptor Binds to G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: M1 muscarinic acetylcholine receptor signaling pathway.

Gi_signaling_pathway cluster_receptor 5-HT1A Receptor Signaling cluster_downstream Downstream Signaling Ligand This compound (Ligand) Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binds to G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits K_channel K⁺ Channel Activation G_protein->K_channel Activates ATP ATP AC->ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neuronal Hyperpolarization) PKA->Cellular_Response K_channel->Cellular_Response

Caption: 5-HT1A receptor signaling pathway.

Potential Biological Signaling Pathways

N-functionalized this compound derivatives have shown promise as modulators of various biological targets, suggesting their potential in treating a range of diseases.

5-HT1A Receptor Signaling

Several this compound derivatives have been identified as ligands for serotonin (B10506) 5-HT1A receptors.[3][4] These receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to Gi/o proteins.[7][8] Activation of 5-HT1A receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[9] This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA).[9] Additionally, the βγ-subunit of the activated G-protein can directly open G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron, which results in an inhibitory postsynaptic potential.[10] Due to their role in modulating serotonergic neurotransmission, 5-HT1A receptor ligands are investigated for the treatment of anxiety and depression.[10]

M1 Muscarinic Acetylcholine Receptor Signaling

Certain this compound derivatives have been investigated as potential ligands for M1 muscarinic acetylcholine receptors.[11] The M1 receptor is a GPCR that is predominantly coupled to Gq/11 proteins.[12][13] Upon activation by an agonist, the Gq/11 protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of calcium (Ca²⁺) into the cytoplasm. DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). This signaling cascade plays a crucial role in various cellular processes, including neuronal excitability, learning, and memory.[11]

Antioxidant Activity

Nitrogen-containing heterocyclic compounds, including derivatives of pyrimidine, have been reported to possess antioxidant properties.[14] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in various diseases.[15][16] The antioxidant mechanism of these heterocyclic compounds can involve several pathways, including direct scavenging of free radicals and chelation of metal ions that catalyze ROS formation.[17][18] The presence of N-H groups and the ability to delocalize electrons within the heterocyclic ring system can contribute to their radical scavenging capabilities.[19]

Conclusion

The synthesis of N-functionalized this compound derivatives offers a rich field for the discovery of novel therapeutic agents. The synthetic methodologies outlined in this guide, particularly the Mannich-type condensation, N-alkylation, and N-acylation, provide a robust toolkit for generating chemical diversity. The engagement of these derivatives with key biological targets such as the 5-HT1A and M1 muscarinic acetylcholine receptors highlights their potential in the development of drugs for neurological and psychiatric disorders. Further exploration of their antioxidant properties may also open new avenues for therapeutic intervention in diseases associated with oxidative stress. This guide serves as a foundational resource for researchers aiming to design, synthesize, and evaluate the next generation of this compound-based therapeutics.

References

An In-depth Technical Guide to the Degradation Pathways of Hexahydropyrimidines Under Physiological Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexahydropyrimidines are saturated heterocyclic scaffolds of increasing interest in medicinal chemistry due to their versatile stereochemistry and potential for developing novel therapeutics. Understanding the metabolic fate of these compounds is critical for drug development, ensuring safety and efficacy. This technical guide provides a comprehensive overview of the known and hypothesized degradation pathways of hexahydropyrimidines under physiological conditions. Due to a scarcity of direct studies on the metabolism of simple or substituted hexahydropyrimidines in mammals, this guide synthesizes information from analogous structures, including other saturated cyclic amines, pyrimidines, and the structurally related compound hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX). We present plausible metabolic pathways, detail relevant enzymatic systems, and provide established experimental protocols for the investigation of hexahydropyrimidine degradation.

Introduction: The this compound Scaffold in Drug Discovery

Nitrogen-containing heterocycles are fundamental components of a vast number of pharmaceuticals.[1][2] Among these, saturated heterocycles like piperidine (B6355638) and pyrrolidine (B122466) are prevalent in FDA-approved drugs.[1][3] The this compound ring, a six-membered saturated heterocycle with two nitrogen atoms at the 1 and 3 positions, represents a "privileged scaffold" that is gaining attention in drug discovery for a range of therapeutic areas.[4]

Despite its growing importance, the metabolic degradation of the this compound ring system under physiological conditions is not extensively documented in publicly available literature. This guide aims to bridge this knowledge gap by proposing likely degradation pathways based on established principles of drug metabolism and data from structurally related compounds.

Hypothesized Metabolic Pathways of Hexahydropyrimidines

The metabolism of xenobiotics, including drugs containing a this compound scaffold, is broadly divided into Phase I (functionalization) and Phase II (conjugation) reactions.[5] These biotransformations are primarily carried out by enzymes in the liver, such as the cytochrome P450 (CYP) superfamily.[6]

Phase I Degradation Pathways

Phase I reactions introduce or expose functional groups on the parent molecule, typically increasing its polarity. For hexahydropyrimidines, the following oxidative pathways are hypothesized.

The carbons adjacent to the nitrogen atoms in cyclic amines are often major sites of metabolism.[7] Oxidation at these positions by CYP enzymes can lead to the formation of an unstable carbinolamine, which can then undergo spontaneous ring cleavage to form an aminoaldehyde.[8] This is a common metabolic pathway for other saturated N-heterocycles like piperidines and pyrrolidines.[8]

The proposed pathway for an unsubstituted this compound would involve initial hydroxylation at the C2, C4, or C6 positions. For instance, oxidation at C2 could lead to a carbinolamine that subsequently opens to yield N-(3-aminopropyl)formamide, which could be further hydrolyzed to 1,3-diaminopropane (B46017) and formic acid.

G cluster_phase1 Phase I Oxidation and Ring Cleavage This compound This compound Carbinolamine Intermediate Carbinolamine Intermediate This compound->Carbinolamine Intermediate CYP450 (Oxidation at C2) Ring-Opened Aminoaldehyde Ring-Opened Aminoaldehyde Carbinolamine Intermediate->Ring-Opened Aminoaldehyde Spontaneous Ring Cleavage 1,3-Diaminopropane 1,3-Diaminopropane Ring-Opened Aminoaldehyde->1,3-Diaminopropane Hydrolysis Formaldehyde Formaldehyde Ring-Opened Aminoaldehyde->Formaldehyde Hydrolysis

Figure 1: Hypothesized Ring Cleavage of this compound.

CYP450 enzymes can also hydroxylate other carbon atoms within the this compound ring that are not adjacent to a nitrogen atom. For the this compound scaffold, this would primarily occur at the C5 position, leading to the formation of a more polar alcohol metabolite.

For substituted hexahydropyrimidines, which are more common in drug candidates, N-dealkylation is a probable metabolic pathway. This reaction, also catalyzed by CYP450 enzymes, involves the removal of an alkyl group attached to one of the nitrogen atoms, resulting in a secondary amine metabolite and a corresponding aldehyde or ketone.[9]

Phase II Conjugation Pathways

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, further increasing their water solubility and facilitating their excretion.

If Phase I metabolism introduces a hydroxyl group (via ring hydroxylation) or exposes a secondary amine (via N-dealkylation), these functional groups can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs). This is a major clearance pathway for many drugs.

Hydroxylated metabolites of hexahydropyrimidines can also undergo sulfation, where a sulfonate group is added by sulfotransferase enzymes (SULTs).

G cluster_phase2 Phase II Conjugation Phase I Metabolite\n(e.g., Hydroxylated this compound) Phase I Metabolite (e.g., Hydroxylated this compound) Glucuronide Conjugate Glucuronide Conjugate Phase I Metabolite\n(e.g., Hydroxylated this compound)->Glucuronide Conjugate UGTs Sulfate Conjugate Sulfate Conjugate Phase I Metabolite\n(e.g., Hydroxylated this compound)->Sulfate Conjugate SULTs

Figure 2: Phase II Conjugation Pathways for this compound Metabolites.

Analogous Degradation Pathways

Biodegradation of RDX (Hexahydro-1,3,5-trinitro-1,3,5-triazine)

The microbial and mammalian metabolism of the explosive RDX provides the closest structural analogy for the enzymatic degradation of a saturated six-membered ring containing nitrogen atoms. Studies have shown that RDX can be degraded by Rhodococcus species and even by rabbit liver cytochrome P450. The degradation pathway involves initial denitration followed by ring cleavage, leading to the formation of various linear metabolites, including 4-nitro-2,4-diazabutanal. This demonstrates the enzymatic feasibility of cleaving the this compound-like ring.

Metabolism of Other Saturated Cyclic Amines

The metabolic pathways of piperidine- and pyrrolidine-containing drugs are well-characterized and serve as excellent models for predicting the fate of hexahydropyrimidines. Common metabolic reactions for these scaffolds are summarized in the table below.

Metabolic ReactionDescriptionApplicable Scaffolds
α-Carbon Oxidation Oxidation of the carbon adjacent to the nitrogen, often leading to lactam formation or ring cleavage.Piperidine, Pyrrolidine
N-Dealkylation Removal of an N-alkyl substituent.Substituted Piperidine, Pyrrolidine
Ring Hydroxylation Hydroxylation at positions other than the α-carbon.Piperidine, Pyrrolidine
N-Oxidation Formation of an N-oxide metabolite.Tertiary Amines
N-Glucuronidation Conjugation of a secondary amine with glucuronic acid.Secondary Amines

Table 1: Common Metabolic Reactions of Saturated Cyclic Amines

Experimental Protocols for Studying this compound Degradation

Standard in vitro methods are employed to investigate the metabolic stability and identify the metabolites of new chemical entities. These protocols can be directly applied to the study of this compound-containing compounds.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay determines the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.

Materials:

  • Test compound (this compound derivative)

  • Pooled liver microsomes (human, rat, mouse, etc.)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (B52724) (for quenching)

  • Internal standard for LC-MS analysis

Procedure:

  • Prepare a stock solution of the test compound.

  • Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.

  • Initiate the reaction by adding the test compound to the microsomal suspension.

  • Add the NADPH regenerating system to start the enzymatic reaction.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

G cluster_workflow Metabolic Stability Assay Workflow Prepare Reagents Prepare Reagents Pre-warm to 37°C Pre-warm to 37°C Prepare Reagents->Pre-warm to 37°C Initiate Reaction Initiate Reaction Pre-warm to 37°C->Initiate Reaction Time-point Sampling Time-point Sampling Initiate Reaction->Time-point Sampling Quench Reaction Quench Reaction Time-point Sampling->Quench Reaction Centrifuge Centrifuge Quench Reaction->Centrifuge LC-MS/MS Analysis LC-MS/MS Analysis Centrifuge->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Figure 3: Experimental Workflow for In Vitro Metabolic Stability Assay.
Metabolite Identification using LC-MS/MS

This experiment aims to identify the chemical structures of metabolites formed during incubation with liver microsomes or other metabolically active systems.

Procedure:

  • Perform a larger scale incubation similar to the metabolic stability assay, but for a fixed, longer duration (e.g., 60 minutes).

  • Include a control incubation without the NADPH regenerating system.

  • After quenching and centrifugation, analyze the supernatant using high-resolution LC-MS/MS.

  • Compare the chromatograms of the full reaction and the control to identify peaks corresponding to metabolites.

  • Analyze the mass spectra and fragmentation patterns of the metabolite peaks to elucidate their structures.

Reaction Phenotyping

This set of experiments identifies which specific enzymes (e.g., CYP isoforms) are responsible for the metabolism of the compound. This is typically done using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors for different CYP isoforms in incubations with human liver microsomes.

Summary of Potential Metabolites and Degradation Products

The following table summarizes the likely metabolites of a generic substituted this compound based on the hypothesized pathways.

Metabolite TypeFormation PathwayAnalytical Signature
Hydroxylated Metabolite Ring HydroxylationM+16
N-dealkylated Metabolite N-DealkylationM - (mass of alkyl group - 1)
Ring-opened Metabolite α-Carbon OxidationVaries, potential for multiple products
Glucuronide Conjugate GlucuronidationM + 176
Sulfate Conjugate SulfationM + 80

Table 2: Potential Metabolites of Substituted Hexahydropyrimidines M represents the mass of the parent compound.

Conclusion

While direct experimental data on the physiological degradation of hexahydropyrimidines is limited, a robust understanding of drug metabolism principles and data from analogous structures allows for the formulation of well-grounded hypotheses regarding their metabolic fate. The primary routes of degradation are expected to involve CYP450-mediated oxidation, potentially leading to ring hydroxylation, N-dealkylation, and ring cleavage, followed by Phase II conjugation reactions. The experimental protocols outlined in this guide provide a clear path for researchers and drug developers to elucidate the specific metabolic pathways of novel this compound-containing compounds, thereby facilitating their progression through the drug development pipeline. Further research is warranted to definitively characterize the enzymes and intermediates involved in the degradation of this important chemical scaffold.

References

The Impact of Substituents on Hexahydropyrimidine Ring Conformation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The hexahydropyrimidine ring, a core scaffold in numerous biologically active molecules and pharmaceuticals, exhibits a complex conformational behavior that is critically influenced by the nature and position of its substituents. Understanding these conformational preferences is paramount for rational drug design, as the three-dimensional structure of a molecule dictates its interaction with biological targets. This guide provides an in-depth analysis of the factors governing the conformation of the this compound ring, with a focus on the impact of various substituents. We will delve into the stereoelectronic effects, present quantitative data from experimental and computational studies, and provide detailed methodologies for the key analytical techniques employed in conformational analysis.

Introduction: The Conformational Landscape of Hexahydropyrimidines

The this compound ring, a six-membered saturated heterocycle with two nitrogen atoms at the 1 and 3 positions, predominantly adopts a chair-like conformation to minimize angular and torsional strain. However, the presence of substituents can lead to a variety of conformational outcomes, including ring inversion and the adoption of twist-boat conformations. The conformational equilibrium is a delicate balance of several interacting factors:

  • Steric Effects: The steric bulk of substituents plays a significant role in determining their preferred orientation (axial vs. equatorial) to minimize non-bonded interactions.

  • Anomeric Effect: A key stereoelectronic effect in heterocycles, the anomeric effect describes the tendency of a substituent at a carbon adjacent to a heteroatom to adopt an axial orientation, despite potential steric hindrance. This is due to a stabilizing hyperconjugative interaction between the lone pair of the heteroatom and the antibonding orbital of the substituent's bond to the ring. In hexahydropyrimidines, this effect influences the configuration of N-H bonds and substituents at the C2, C4, and C6 positions.[1]

  • Intramolecular Hydrogen Bonding: The presence of suitable donor and acceptor groups within the molecule can lead to the formation of intramolecular hydrogen bonds, which can significantly stabilize certain conformations.[1]

Quantitative Conformational Analysis

Table 1: A-Values for Common Substituents in Cyclohexane (B81311) [2][3]

SubstituentA-value (kcal/mol)
-F0.24
-Cl0.4
-Br0.2 - 0.7
-I0.4
-OH0.6 (0.9 in H-bonding solvents)
-OCH₃0.7
-NH₂1.2 (1.8 in H-bonding solvents)
-CH₃1.8
-CH₂CH₃2.0
-CH(CH₃)₂2.2
-C(CH₃)₃> 4.5
-C₆H₅3.0
-CN0.2
-COOH1.2

Note: These values are for cyclohexane and should be used as a qualitative guide for hexahydropyrimidines. The actual conformational energies will be influenced by the nitrogen atoms.

Studies on N-arylhexahydropyrimidines have shown that the presence of a 2-aryl group shifts the ring reversal equilibrium towards a conformation where the 2-aryl substituent is in the equatorial position to minimize steric strain.[4]

Experimental Protocols for Conformational Analysis

The determination of ring conformation and the quantification of conformational equilibria rely on a combination of experimental and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for studying the conformation of molecules in solution.[1]

4.1.1 Variable Temperature (VT) NMR

  • Objective: To determine the energy barriers for conformational exchange processes like ring inversion.

  • Methodology:

    • Prepare a solution of the this compound derivative in a suitable deuterated solvent that remains liquid over a wide temperature range (e.g., toluene-d₈, dichloromethane-d₂).

    • Acquire a series of ¹H or ¹³C NMR spectra at different temperatures, starting from room temperature and gradually decreasing the temperature.

    • At high temperatures, where ring inversion is rapid on the NMR timescale, the signals for axial and equatorial protons will be averaged, appearing as sharp, time-averaged signals.

    • As the temperature is lowered, the rate of inversion slows down. The NMR signals will broaden, coalesce at a specific temperature (the coalescence temperature, T_c), and then sharpen again at lower temperatures into separate signals for the axial and equatorial protons of the two distinct chair conformers.

    • The energy barrier to inversion (ΔG‡) can be calculated from the coalescence temperature and the chemical shift difference between the exchanging signals using the Eyring equation.

4.1.2 Coupling Constant (J) Analysis

  • Objective: To determine the dihedral angles between adjacent protons and thus deduce the ring conformation.

  • Methodology:

    • Acquire a high-resolution ¹H NMR spectrum of the compound.

    • Measure the vicinal coupling constants (³J_HH) between adjacent protons.

    • The magnitude of ³J_HH is related to the dihedral angle (θ) between the coupled protons by the Karplus equation.

    • For a chair conformation, the following approximate relationships hold:

      • ³J_ax-ax (θ ≈ 180°) is typically large (10-13 Hz).

      • ³J_ax-eq (θ ≈ 60°) is typically small (2-5 Hz).

      • ³J_eq-eq (θ ≈ 60°) is typically small (2-5 Hz).

    • By analyzing the coupling patterns, the relative orientation of substituents can be determined.

4.1.3 Nuclear Overhauser Effect (NOE) Spectroscopy

  • Objective: To determine the spatial proximity of protons.

  • Methodology:

    • Perform a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

    • NOE cross-peaks are observed between protons that are close in space (< 5 Å), regardless of whether they are directly bonded.

    • Strong NOEs between a substituent and axial protons on the same face of the ring can confirm an axial orientation of the substituent.

X-ray Crystallography
  • Objective: To determine the precise three-dimensional structure of the molecule in the solid state.

  • Methodology:

    • Grow a single crystal of the this compound derivative of sufficient quality.

    • Mount the crystal on a goniometer and expose it to a monochromatic X-ray beam.

    • The crystal diffracts the X-rays, producing a unique diffraction pattern.

    • The intensities and positions of the diffracted spots are measured.

    • This data is used to calculate an electron density map of the molecule.

    • A molecular model is built into the electron density map and refined to obtain the final crystal structure, including precise bond lengths, bond angles, and dihedral angles.

Computational Chemistry
  • Objective: To calculate the relative energies of different conformers and to model the electronic effects that influence conformational preferences.

  • Methodology:

    • Conformational Search: Use molecular mechanics (MM) or semi-empirical methods to perform a systematic search of the conformational space to identify low-energy conformers.

    • Geometry Optimization and Energy Calculation: Perform geometry optimization and calculate the single-point energies of the identified conformers using more accurate methods like Density Functional Theory (DFT) or ab initio methods (e.g., Møller-Plesset perturbation theory, MP2).[5][6] A common DFT functional for this purpose is B3LYP with a suitable basis set (e.g., 6-31G* or larger).

    • Frequency Calculation: Perform frequency calculations to confirm that the optimized geometries correspond to true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

    • Analysis of Electronic Effects: Use techniques like Natural Bond Orbital (NBO) analysis to investigate hyperconjugative interactions, such as the anomeric effect.

Visualizing Conformational Relationships

Graphviz diagrams can be used to illustrate the logical relationships in conformational analysis.

conformational_analysis_workflow cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_data Data Interpretation NMR NMR Spectroscopy (VT, J-coupling, NOE) Conformers Relative Stabilities (ΔG°) NMR->Conformers Barriers Inversion Barriers (ΔG‡) NMR->Barriers Xray X-ray Crystallography Geometry Dihedral Angles & Bond Lengths Xray->Geometry DFT DFT/Ab Initio Calculations NBO NBO Analysis DFT->NBO DFT->Conformers DFT->Barriers DFT->Geometry Electronic Anomeric/Stereoelectronic Effects NBO->Electronic

Caption: Workflow for conformational analysis of hexahydropyrimidines.

ring_inversion Chair1 Chair Conformer 1 (R-axial) TransitionState Transition State (Half-Chair/Boat) Chair1->TransitionState ΔG‡ (inversion barrier) Chair2 Chair Conformer 2 (R-equatorial) TransitionState->Chair2

Caption: Energy profile of this compound ring inversion.

Conclusion and Future Directions

The conformational behavior of the this compound ring is a multifaceted phenomenon governed by a subtle interplay of steric and electronic effects. While a comprehensive database of quantitative conformational energies for a wide array of substituents is still an area for future research, the principles and methodologies outlined in this guide provide a robust framework for the conformational analysis of novel this compound derivatives. For professionals in drug development, a thorough understanding of these principles is indispensable for designing molecules with the optimal three-dimensional structure for biological activity. Future work should focus on systematically determining the A-values of a diverse set of substituents on the this compound ring to provide a more quantitative basis for conformational prediction.

References

Spectroscopic Characterization of Novel Hexahydropyrimidine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the core spectroscopic techniques essential for the structural elucidation and characterization of novel hexahydropyrimidine analogs. Tailored for researchers, scientists, and drug development professionals, it details experimental protocols, data interpretation, and visualization of key processes.

Hexahydropyrimidines are a class of saturated heterocyclic compounds that are integral to the development of new therapeutic agents, including potential antiviral inhibitors.[1] Their structural complexity necessitates a multi-faceted analytical approach for unambiguous characterization. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy are indispensable tools in this process.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the precise molecular structure of organic compounds. For this compound analogs, ¹H and ¹³C NMR provide critical information about the proton and carbon framework, stereochemistry, and conformational features.[3][4]

Data Presentation: NMR Spectroscopic Data

The following table summarizes typical NMR data for a substituted this compound derivative.[5][6]

NucleusChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]Assignment
¹H5.07Singlet-C2-H
¹H4.39Triplet7.32C5-H
¹H3.54Doublet7.32C4,6-H
¹H2.64Singlet-N1,3-H
¹H7.15-8.31Multiplet-Aromatic-H
¹³C~150-120--Aromatic Carbons
¹³C~70-80--C2
¹³C~40-50--C4, C6
¹³C~30-40--C5
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound analog in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[5] Tetramethylsilane (TMS) is typically used as an internal standard.[5]

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 500 MHz).[5][6]

  • Data Acquisition:

    • ¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 0-12 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence. A wider spectral width (0-200 ppm) is necessary. Longer acquisition times or a greater number of scans are often required due to the lower natural abundance of ¹³C.

    • 2D NMR (COSY, HSQC, HMBC): Perform these experiments as needed to establish connectivity between protons, between protons and carbons, and long-range carbon-proton correlations, respectively, to confirm structural assignments.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain insight into their structure through fragmentation analysis.[5] Techniques like Electrospray Ionization (ESI) are commonly used for these types of molecules.[7]

Data Presentation: Mass Spectrometric Data

This table presents hypothetical mass-to-charge ratios (m/z) for a this compound analog.

m/z ValueRelative Abundance (%)Assignment
451.2100[M+H]⁺ (Molecular Ion Peak)
374.165[M - Phenyl]⁺
298.240[M - Phenyl - C₆H₅N]⁺
105.185[C₆H₅CO]⁺
Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable solvent like methanol (B129727) or acetonitrile, often with 0.1% formic acid to facilitate protonation.[8]

  • Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system, such as a Quadrupole Time-of-Flight (Q-TOF) or an ion trap mass spectrometer, equipped with an ESI source.[5][7]

  • Data Acquisition:

    • Ionization Mode: Operate in positive Electrospray Ionization (ESI) mode to generate protonated molecules ([M+H]⁺).[8]

    • Full Scan Analysis: Acquire a full scan mass spectrum to identify the molecular ion peak. A typical mass range would be m/z 100-1000.

    • Tandem MS (MS/MS): Select the molecular ion peak for fragmentation using collision-induced dissociation (CID). Analyze the resulting fragment ions to elucidate the structure of the molecule. The fragmentation patterns are often dependent on the structure of the exohedral moieties.[7]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.[9] The absorption of infrared radiation causes molecular vibrations, and the specific frequencies of these vibrations are characteristic of the bonds within the molecule.[10]

Data Presentation: FT-IR Spectroscopic Data

The table below lists characteristic vibrational frequencies for a this compound derivative.[5][6]

Wavenumber (ν, cm⁻¹)IntensityFunctional Group Assignment
3319MediumN-H Stretch
3050MediumAromatic C-H Stretch (sp²)
2967MediumAliphatic C-H Stretch (sp³)
1629StrongC=N Stretch (Imine, if present)
1598StrongC=C Stretch (Aromatic)
745StrongC-Cl Stretch (if present)
Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a rapid and common method.[5]

    • KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use an FT-IR spectrometer (e.g., Bruker-Tensor 27).[5]

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the instrument and collect the sample spectrum.

    • The instrument software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

    • Typically, spectra are recorded in the range of 4000-400 cm⁻¹.[10]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly in systems containing chromophores such as aromatic rings or conjugated systems.[11] It is useful for quantitative analysis and for confirming the presence of certain structural motifs.[12]

Data Presentation: UV-Vis Spectroscopic Data
λmax (nm)Molar Absorptivity (ε) [M⁻¹cm⁻¹]Electronic Transition
26215,000π → π* (Aromatic System)
3208,000n → π* (C=N or C=O System)
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a series of dilute solutions of the compound in a UV-transparent solvent (e.g., methanol, ethanol, acetonitrile).[13] Concentrations are typically in the micromolar (µM) range.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer (e.g., SHIMADZU model UV-1800).[13]

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to serve as a blank and record the baseline.

    • Fill a matched cuvette with the sample solution and record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).[14]

    • The wavelength of maximum absorbance (λmax) is identified.

    • According to the Beer-Lambert law, absorbance is linearly proportional to concentration, allowing for quantitative analysis.

Visualizations

Experimental Workflow

The general workflow for the synthesis and characterization of novel this compound analogs is depicted below.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_evaluation Biological Evaluation Synthesis Chemical Synthesis (e.g., Mannich Reaction) Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry Purification->MS FTIR FT-IR Purification->FTIR UVVIS UV-Vis Purification->UVVIS Assay Biological Assay (e.g., Antiviral Screening) NMR->Assay MS->Assay FTIR->Assay UVVIS->Assay

A generalized workflow for synthesis and analysis.

Proposed Mechanism of Action

Some this compound analogs have been identified as potential inhibitors of the Hepatitis C Virus (HCV).[1] Their mechanism may involve the disruption of viral entry into host cells and the subsequent release of new viral particles from infected cells.[1]

G cluster_moa Proposed Antiviral Mechanism of Action HHP This compound Analog Entry Viral Entry HHP->Entry Blocks Release Viral Release HHP->Release Inhibits HostCell Host Cell Entry->HostCell InfectedCell Infected Cell InfectedCell->Release

Inhibition of HCV entry and release by hexahydropyrimidines.

References

An In-depth Technical Guide to the Electronic Properties of the Hexahydropyrimidine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive investigation into the core electronic properties of the hexahydropyrimidine ring, a crucial scaffold in medicinal chemistry and materials science. This document details the synthesis, conformational analysis, and electronic characterization of this heterocyclic system, offering insights for its application in drug design and development.

Introduction

The this compound ring is a saturated six-membered heterocycle containing two nitrogen atoms at the 1 and 3 positions. Its unique structural and electronic features, including the presence of nitrogen lone pairs and its conformational flexibility, make it a versatile building block in the design of bioactive molecules. Understanding the intricate electronic properties of this ring system is paramount for predicting its chemical reactivity, intermolecular interactions, and ultimately, its biological activity. This guide will delve into the experimental and computational methodologies used to elucidate these properties.

Synthesis of the this compound Core

The synthesis of the this compound ring is most commonly achieved through condensation reactions, primarily the Mannich reaction. This approach offers a versatile route to a wide array of substituted hexahydropyrimidines.

General Synthesis via Mannich-Type Reaction

A prevalent method for synthesizing substituted hexahydropyrimidines involves a one-pot, three-component Mannich-type reaction.[1][2][3][4] This reaction typically utilizes an aldehyde, a primary or secondary amine (or ammonia (B1221849) source like ammonium (B1175870) acetate), and a compound containing an active methylene (B1212753) group.

A logical workflow for the synthesis and characterization of this compound derivatives is depicted below.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Structural & Electronic Characterization cluster_analysis Data Analysis & Interpretation synthesis Mannich or Biginelli Reaction purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, COSY, HSQC) purification->nmr xray X-ray Crystallography purification->xray comp_chem Computational Chemistry (DFT, MEP) nmr->comp_chem data_integration Integration of Experimental & Computational Data xray->data_integration comp_chem->data_integration electronic_properties Elucidation of Electronic Properties (Conformation, Stereoelectronics) data_integration->electronic_properties drug_design Application in Drug Design electronic_properties->drug_design

Figure 1: General experimental workflow for the investigation of this compound derivatives.

Experimental Protocols

Synthesis of 5-Nitro-2,4,6-trisubstituted-hexahydropyrimidine

This protocol is adapted from the work of Hamed et al.[1][2]

  • Reaction Setup: In a round-bottom flask, combine the desired benzaldehyde (B42025) derivative (0.03 mol), ammonium acetate (B1210297) (0.02 mol), and nitromethane (B149229) (0.01 mol) in n-butanol (35 mL).

  • Reflux: Stir the mixture under reflux at 125 °C for 40-70 minutes until a suspended solution is formed.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) with a benzene:acetone (9:1) solvent system.

  • Work-up: Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired this compound derivative.

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and conformational analysis of hexahydropyrimidines.[5]

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in an NMR tube.

  • 1D NMR: Acquire 1H and 13C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for better resolution.

  • 2D NMR: To aid in the assignment of protons and carbons and to determine the connectivity within the molecule, perform 2D NMR experiments such as:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings.

  • Data Analysis: Analyze the chemical shifts, coupling constants, and cross-peaks in the 2D spectra to determine the structure and stereochemistry of the molecule. The coupling constants, in particular, can provide valuable information about the dihedral angles and thus the conformation of the ring.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and the conformation of the this compound ring in the solid state.[5][6][7]

  • Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.

  • Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data using a monochromatic X-ray source (e.g., Cu Kα radiation). Data is typically collected at a controlled temperature (e.g., 100 K or 298 K) while rotating the crystal.

  • Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final molecular structure.

Quantitative Data

The following tables summarize typical spectroscopic and structural data for substituted this compound derivatives.

Table 1: Representative 1H NMR Spectroscopic Data for a Substituted this compound [1][2]

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N-H2.10 - 2.83s-
C2-H4.90s-
C4,6-H3.93d7.52
C5-H4.41t5.71
Aromatic-H6.61 - 8.24m-

Table 2: Representative 13C NMR Spectroscopic Data

CarbonChemical Shift (δ, ppm)
C2~70-80
C4,6~50-60
C5~30-40

Table 3: Selected Bond Lengths and Angles from X-ray Crystallography

Bond/AngleValue
C-N (average)1.45 - 1.48 Å
C-C (average)1.52 - 1.55 Å
C-N-C (angle)~110 - 115°
N-C-N (angle)~110 - 114°

Computational Analysis

Computational chemistry provides valuable insights into the electronic structure, conformational preferences, and reactivity of the this compound ring.[8][9][10][11]

Density Functional Theory (DFT) Calculations
  • Structure Optimization: Build the 3D structure of the this compound derivative of interest. Perform a geometry optimization using a suitable level of theory, for example, the B3LYP functional with a 6-311G+(d,p) basis set, using software such as Gaussian.[11]

  • Frequency Analysis: Perform a frequency calculation on the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Electronic Property Calculation: From the optimized geometry, calculate various electronic properties such as orbital energies (HOMO, LUMO), Mulliken charges, and dipole moments.

Molecular Electrostatic Potential (MEP) Mapping

MEP maps are useful for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.[1][12][13]

  • Cube File Generation: Using the optimized geometry from the DFT calculation, generate a cube file for the electron density and another for the electrostatic potential.

  • Visualization: Use visualization software (e.g., GaussView, VMD) to map the electrostatic potential onto the electron density surface.

  • Analysis: Analyze the MEP map, where red regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue regions indicate positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

Stereoelectronic Effects

The electronic properties of the this compound ring are significantly influenced by stereoelectronic effects, which involve the interaction of electron orbitals in three-dimensional space.[5][14][15][16][17]

The Anomeric Effect

A key stereoelectronic interaction in the this compound ring is the anomeric effect.[18][19][20][21] This effect describes the thermodynamic preference for an electronegative substituent at an anomeric carbon (a carbon bonded to two heteroatoms) to occupy an axial position, despite the expected steric hindrance. In the context of the this compound ring, this can involve the interaction of a nitrogen lone pair (n) with an adjacent anti-periplanar antibonding orbital (σ). This n → σ interaction leads to delocalization of the lone pair electrons, stabilization of the molecule, and a preference for specific conformations.

Role in Drug Development and Signaling Pathways

This compound derivatives have emerged as promising scaffolds in drug discovery, exhibiting a wide range of biological activities.[22][23][24] For instance, certain this compound derivatives have been identified as potential anticancer agents. One such derivative, 1,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidine (PPM), has been shown to inhibit the proliferation of HepG2 cells by upregulating miR-26b-5p, which in turn targets CDK8 and suppresses the NF-κB/p65 signaling pathway.[25]

The simplified signaling pathway for the action of PPM is illustrated below.

signaling_pathway PPM This compound Derivative (PPM) miR26b5p miR-26b-5p PPM->miR26b5p Upregulates CDK8 CDK8 miR26b5p->CDK8 Targets and Downregulates NFkB NF-κB/p65 Signaling Pathway CDK8->NFkB Activates Proliferation Cell Proliferation, Migration, Invasion NFkB->Proliferation Promotes Apoptosis Apoptosis NFkB->Apoptosis Inhibits

Figure 2: Simplified signaling pathway of a this compound derivative (PPM) in HepG2 cells.

Conclusion

The this compound ring possesses a rich and complex set of electronic properties governed by the interplay of its conformation and stereoelectronic effects. A thorough understanding of these properties, gained through a combination of synthesis, advanced spectroscopic techniques, X-ray crystallography, and computational modeling, is essential for the rational design of novel this compound-based molecules with tailored functions. This guide provides a foundational framework for researchers and scientists to explore and exploit the unique electronic landscape of this important heterocyclic scaffold in the pursuit of new therapeutic agents and advanced materials.

References

Hexahydropyrimidine: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The hexahydropyrimidine core, a saturated six-membered heterocycle containing two nitrogen atoms at the 1 and 3 positions, has emerged as a privileged scaffold in medicinal chemistry. Its inherent three-dimensional structure, coupled with the ability to engage in multiple hydrogen bonding interactions, makes it an attractive building block for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, offering valuable insights for researchers in drug discovery and development.

Synthesis of the this compound Scaffold

The construction of the this compound ring can be achieved through various synthetic strategies, with multicomponent reactions (MCRs) being particularly prominent due to their efficiency and ability to generate molecular diversity.

One-Pot Multicomponent Synthesis

A prevalent method for synthesizing this compound derivatives is the Mannich-type reaction, a one-pot condensation of an aldehyde, a primary or secondary amine (or ammonia (B1221849) source like ammonium (B1175870) acetate), and a carbon acid. This approach allows for the rapid assembly of the core structure with various substituents.

A notable example is the synthesis of 5-nitro-2,4,6-trisubstituted hexahydropyrimidines. This reaction typically involves the condensation of a substituted benzaldehyde, ammonium acetate, and nitromethane (B149229) in a suitable solvent like n-butanol under reflux conditions.

Further functionalization of the this compound core can be readily achieved. For instance, the nitro group can be reduced to an amine using reagents like hydrazine (B178648) hydrate, providing a handle for further derivatization into Schiff bases or amides.[1]

Biological Activities and Therapeutic Potential

This compound derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the treatment of various diseases, including cancer, central nervous system (CNS) disorders, and viral infections.

Anticancer Activity

Numerous studies have highlighted the potential of this compound analogs as anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and Aurora kinase pathways.

Quantitative Data on Anticancer Activity

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Dihydropyrimidinone Derivative 4fMCF-7 (Breast Cancer)2.15[2]
Dihydropyrimidinone Derivative 4eMCF-7 (Breast Cancer)2.401[2]
Dihydropyrimidinone Derivative 3eMCF-7 (Breast Cancer)2.41[2]
Dihydropyrimidinone Derivative 4gMCF-7 (Breast Cancer)2.47[2]
Dihydropyrimidinone Derivative 4hMCF-7 (Breast Cancer)2.33[2]
Pyrimidine Derivative 2aA549 (Lung Cancer)42[3]
Pyrimidine Derivative 2fA549 (Lung Cancer)47.5[3]
Central Nervous System (CNS) Activity

The rigid, three-dimensional nature of the this compound scaffold makes it suitable for targeting CNS receptors. Derivatives have been developed as potent ligands for serotonin (B10506) receptors, particularly the 5-HT1A and 5-HT2A subtypes, which are implicated in mood and anxiety disorders.[4] Some this compound derivatives have also been investigated as potential ligands for the M1 muscarinic acetylcholine (B1216132) receptor, showing promise for cognitive enhancement.[4]

Quantitative Data on CNS Receptor Binding Affinity

Compound/DerivativeReceptorKi (nM)Reference
Perospirone5-HT1A2.9[5]
BMY 73785-HT1ApKi = 8.3[5]
Lurasidone5-HT1A6.4[5]
BRL-155725-HT1ApKi = 7.9[5]
F114405-HT1ApKi = 8.33[5]
Antiviral Activity

This compound derivatives have also shown potential as antiviral agents. Notably, certain analogs have been identified as inhibitors of the Hepatitis C virus (HCV).[6] The proposed mechanism of action involves interference with viral entry and release, rather than direct inhibition of viral replication.[6]

Quantitative Data on Antiviral Activity

Compound/DerivativeVirusEC50 (µM)Reference
Pyrimidine thioglycoside analog 13SARS-CoV-214.91[7]
Pyrimidine thioglycoside analog 14SARS-CoV-212.16[7]
Compound N2HCV NS5B Polymerase2.01 (IC50)[8]
HCV1.61[8]

Mechanism of Action: Modulating Key Signaling Pathways

The therapeutic effects of this compound derivatives are often attributed to their ability to modulate specific intracellular signaling pathways.

PI3K/Akt/mTOR Pathway in Cancer

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[9][10] this compound-based compounds have the potential to inhibit key kinases within this pathway, such as PI3K, Akt, or mTOR, thereby inducing apoptosis and halting tumor progression.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation This compound This compound Derivative This compound->PI3K This compound->Akt This compound->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.

Aurora Kinase Pathway in Mitosis

Aurora kinases are a family of serine/threonine kinases that play essential roles in regulating mitosis.[9][11] Their overexpression is common in various cancers, making them attractive therapeutic targets. This compound-based inhibitors can disrupt the function of Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.

Aurora_Kinase_Pathway cluster_0 cluster_1 AuroraA Aurora A Kinase Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Kinase Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis MitoticArrest Mitotic Arrest & Apoptosis This compound This compound Inhibitor This compound->AuroraA This compound->AuroraB

Caption: Disruption of mitotic progression by Aurora kinase-inhibiting hexahydropyrimidines.

5-HT1A Receptor Signaling in the CNS

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[6][12] This modulation of neuronal excitability is a key target for anxiolytic and antidepressant drugs. This compound-based antagonists can block this signaling cascade.

GHT1A_Signaling Serotonin Serotonin Receptor 5-HT1A Receptor Serotonin->Receptor G_protein Gi/o Protein Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits ATP ATP cAMP cAMP ATP->cAMP AC Response Decreased Neuronal Excitability cAMP->Response This compound This compound Antagonist This compound->Receptor blocks MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate for 24h (37°C, 5% CO2) seed_cells->incubate1 add_compound Add serial dilutions of This compound compound incubate1->add_compound incubate2 Incubate for 48-72h add_compound->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_solubilizer Add solubilization solution incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance end Calculate IC50 read_absorbance->end Radioligand_Binding_Assay start Start prepare_reagents Prepare receptor membranes, radioligand, and test compound dilutions start->prepare_reagents incubate Incubate receptor, radioligand, and test compound (or buffer for total binding, or excess unlabeled ligand for non-specific binding) prepare_reagents->incubate filter Rapidly filter mixture through glass fiber filters incubate->filter wash Wash filters with ice-cold buffer filter->wash count Measure radioactivity on filters using a scintillation counter wash->count analyze Analyze data to determine IC50 and Ki values count->analyze end End analyze->end

References

The Discovery of Naturally Occurring Hexahydropyrimidine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The hexahydropyrimidine moiety, a saturated six-membered heterocyclic ring with two nitrogen atoms at the 1,3-positions, is a structural motif of significant interest in medicinal chemistry. While numerous synthetic this compound derivatives have been explored for their therapeutic potential, the discovery of naturally occurring compounds containing this core has been largely centered on complex, polycyclic alkaloids isolated from marine organisms. This technical guide provides an in-depth overview of the discovery, isolation, structure elucidation, and biological activity of the most prominent class of these natural products: the batzelladine alkaloids. Detailed experimental protocols for their extraction and for the assessment of their cytotoxic effects are provided, alongside quantitative data and visualizations of their mechanism of action. While the focus of this guide is on the batzelladine family due to the current state of scientific literature, the potential for the existence of simpler, monomeric hexahydropyrimidines in nature remains an open area for future discovery.

Introduction to Naturally Occurring Hexahydropyrimidines

The quest for novel bioactive molecules from natural sources is a cornerstone of drug discovery. While the pyrimidine (B1678525) ring is a well-known component of nucleic acids and various synthetic drugs, its fully saturated counterpart, the this compound ring, is less commonly encountered in nature as a simple, standalone structure. The vast majority of documented naturally occurring compounds featuring a this compound core are intricate alkaloids, with the batzelladine family of marine alkaloids being the most extensively studied. These compounds typically possess a tricyclic guanidine (B92328) core, which can be considered a complex derivative of a this compound.

Batzelladine alkaloids are primarily isolated from marine sponges of the genera Batzella, Monanchora, and Clathria.[1] They exhibit a wide range of potent biological activities, including anti-HIV, antimicrobial, and cytotoxic effects, making them promising leads for drug development.[2][3] This guide will delve into the technical aspects of the discovery and characterization of these fascinating molecules.

The Batzelladine Alkaloids: A Case Study

Isolation of Batzelladines O and P from Monanchora pulchra

The discovery of new batzelladine compounds is an ongoing endeavor. A recent example is the isolation of batzelladines O and P from the deep-water marine sponge Monanchora pulchra.[2] The following protocol outlines the general steps involved in their extraction and purification.

Experimental Protocol: Isolation of Batzelladine Alkaloids

  • Extraction: The crude EtOH extract of the marine sponge Monanchora pulchra is concentrated in vacuo.[2] The resulting residue is then subjected to fractionation.[2]

  • Initial Fractionation: Flash chromatography on a YMC*Gel ODS-A column is employed for the initial separation of the crude extract.[2]

  • Purification: Further separation of the fractions is achieved using reversed-phase high-performance liquid chromatography (HPLC) to yield the pure batzelladine compounds.[2]

Structure Elucidation

The structures of batzelladine O and P were determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[2]

Table 1: NMR Spectroscopic Data for Batzelladine O (CD3OD) [2]

PositionδC (ppm)δH (ppm, mult., J in Hz)
2158.8
454.13.55, m
525.91.85, m; 2.05, m
648.13.35, m
7103.75.30, s
8151.3
949.93.45, m
1030.11.95, m
1135.11.65, m; 1.75, m
1226.81.45, m
1343.12.15, m
1428.91.55, m
1540.21.35, m
16166.2
1765.14.15, t (6.5)
1829.81.60, m
1926.71.50, m
2042.13.20, t (7.0)
21157.9
2223.11.30, m
23129.25.39, m
24132.25.45, m
2532.82.05, m
2622.91.40, m
2714.20.92, t (7.0)

Table 2: NMR Spectroscopic Data for Batzelladine P (CD3OD) [2]

PositionδC (ppm)δH (ppm, mult., J in Hz)
2158.8
454.13.55, m
525.91.85, m; 2.05, m
648.13.35, m
7103.75.30, s
8151.3
949.93.45, m
1030.11.95, m
1135.11.65, m; 1.75, m
1226.81.45, m
1343.12.15, m
1428.91.55, m
1540.21.35, m
16166.2
1765.14.15, t (6.5)
1829.81.60, m
1926.71.50, m
2042.13.20, t (7.0)
21157.9
2232.11.30, m
2329.91.30, m
24129.05.38, m
25132.05.46, m
2632.82.05, m
2722.91.40, m
2814.20.92, t (7.0)
2923.11.30, m
Biological Activity: Cytotoxicity against Prostate Cancer Cells

Batzelladines O and P have demonstrated significant cytotoxic activity against human prostate cancer cell lines, including docetaxel-resistant strains.[2] The cytotoxicity is typically evaluated using the MTT assay.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Prostate cancer cells (e.g., PC3, 22Rv1) are seeded in 96-well plates at a suitable density and allowed to adhere overnight.[4][5]

  • Compound Treatment: The cells are treated with various concentrations of the batzelladine compounds for a specified period (e.g., 72 hours).[2][5]

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[4]

  • Incubation: The plates are incubated to allow for the conversion of MTT to formazan (B1609692) crystals by metabolically active cells.[4]

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570-590 nm. The absorbance is proportional to the number of viable cells.

Table 3: Cytotoxic Activity of Batzelladines O and P [2]

CompoundCell LineIC50 (µM)
Batzelladine OPC34.5 ± 0.5
PC3-DR4.2 ± 0.4
22Rv13.8 ± 0.3
Batzelladine PPC35.1 ± 0.6
PC3-DR4.9 ± 0.5
22Rv14.1 ± 0.4

Mechanism of Action: Induction of Apoptosis and Autophagy

Batzelladines O and P exert their cytotoxic effects through the induction of programmed cell death, specifically apoptosis and autophagy.[2]

Apoptosis Signaling Pathway

The apoptotic pathway induced by batzelladines involves the activation of caspase-3 and the subsequent cleavage of poly(ADP-ribose) polymerase (PARP), key events in the execution phase of apoptosis.[2]

Apoptosis_Pathway Batzelladine Batzelladine O / P Caspase3_inactive Pro-caspase-3 Batzelladine->Caspase3_inactive induces activation Caspase3_active Caspase-3 (active) Caspase3_inactive->Caspase3_active PARP_intact PARP Caspase3_active->PARP_intact cleaves PARP_cleaved Cleaved PARP PARP_intact->PARP_cleaved Apoptosis Apoptosis PARP_cleaved->Apoptosis

Batzelladine-induced apoptosis pathway.
Autophagy Signaling Pathway

In addition to apoptosis, batzelladines also induce autophagy, a cellular process of self-degradation. This is evidenced by the upregulation of LC3B-II, a marker of autophagosome formation, and the suppression of mTOR, a key negative regulator of autophagy.[2]

Autophagy_Pathway Batzelladine Batzelladine O / P mTOR mTOR Batzelladine->mTOR suppresses LC3B_I LC3B-I Batzelladine->LC3B_I promotes conversion Autophagosome Autophagosome Formation mTOR->Autophagosome inhibits LC3B_II LC3B-II LC3B_I->LC3B_II LC3B_II->Autophagosome

References

Hydrolytic Stability and Degradation of the Hexahydropyrimidine Ring: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hexahydropyrimidine ring, a saturated heterocyclic motif, is a crucial component in a variety of biologically active compounds and pharmaceutical agents. Understanding its chemical stability, particularly its susceptibility to hydrolysis, is paramount for drug design, formulation development, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the hydrolytic stability and degradation of the this compound ring, summarizing key data, detailing experimental protocols, and visualizing relevant pathways.

Core Concepts in Hydrolytic Stability of Hexahydropyrimidines

The this compound ring is classified as a cyclic aminal. The stability of this functional group is highly dependent on the pH of the surrounding medium. Generally, cyclic aminals exhibit significant instability in acidic aqueous environments, leading to ring cleavage. In contrast, they are relatively stable in neutral to basic conditions.

The hydrolytic degradation of the this compound ring is a reversible reaction that proceeds through the cleavage of the carbon-nitrogen bonds within the aminal structure. This process is catalyzed by both acid and base, with the rate of degradation being significantly faster under acidic conditions.

Quantitative Data on Hydrolytic Degradation

While extensive quantitative data specifically for a wide range of this compound derivatives is limited in publicly available literature, the general principles of cyclic aminal hydrolysis provide a strong indication of their behavior. The stability of these compounds is significantly influenced by the pH of the solution.

Table 1: Summary of pH-Dependent Hydrolytic Stability of Cyclic Aminals (including Hexahydropyrimidines)

pH RangeStability ProfileObservations
Acidic (pH < 5) Highly UnstableRapid decomposition is observed. At pH 3, significant hydrolysis of over 50% can occur, and at pH 2, complete and rapid degradation is expected.[1]
Neutral (pH 6-8) Generally StableThe rate of hydrolysis is considerably slower compared to acidic conditions.
Basic (pH > 8) Generally StableThe ring structure tends to be stable, with hydrolysis being a much slower process.

Note: The actual rates of degradation are dependent on the specific substituents on the this compound ring, temperature, and buffer composition.

Degradation Pathways

The degradation of the this compound ring primarily occurs through hydrolysis, which can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the nitrogen atoms of the this compound ring are protonated, which weakens the carbon-nitrogen bonds and makes the ring susceptible to nucleophilic attack by water. The ring-opening reaction leads to the formation of a diamine and an aldehyde or ketone, depending on the substitution at the C2 position.

Acid_Catalyzed_Hydrolysis Acid-Catalyzed Hydrolysis of this compound This compound This compound Ring Protonated_Intermediate Protonated Intermediate This compound->Protonated_Intermediate + H+ Ring_Opened_Intermediate Ring-Opened Intermediate Protonated_Intermediate->Ring_Opened_Intermediate + H2O Products 1,3-Diamine + Aldehyde/Ketone Ring_Opened_Intermediate->Products Ring Cleavage

Caption: Acid-Catalyzed Hydrolysis Pathway.

Base-Catalyzed Hydrolysis

In basic media, the hydrolysis can be initiated by the attack of a hydroxide (B78521) ion on the C2 carbon of the this compound ring. This mechanism is generally slower than the acid-catalyzed pathway.

Base_Catalyzed_Hydrolysis Base-Catalyzed Hydrolysis of this compound This compound This compound Ring Tetrahedral_Intermediate Tetrahedral Intermediate This compound->Tetrahedral_Intermediate + OH- Ring_Opened_Anion Ring-Opened Anion Tetrahedral_Intermediate->Ring_Opened_Anion Ring Opening Products 1,3-Diamine + Aldehyde/Ketone Ring_Opened_Anion->Products + H2O Forced_Degradation_Workflow Forced Degradation Experimental Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Hydrolysis Acid Hydrolysis HPLC Analysis HPLC Analysis Acid Hydrolysis->HPLC Analysis Base Hydrolysis Base Hydrolysis Base Hydrolysis->HPLC Analysis Oxidative Oxidative Oxidative->HPLC Analysis Photolytic Photolytic Photolytic->HPLC Analysis Thermal Thermal Thermal->HPLC Analysis Drug Substance Drug Substance Drug Substance->Acid Hydrolysis Drug Substance->Base Hydrolysis Drug Substance->Oxidative Drug Substance->Photolytic Drug Substance->Thermal LC-MS Analysis LC-MS Analysis HPLC Analysis->LC-MS Analysis For Peak Identification Degradation Profile Degradation Profile LC-MS Analysis->Degradation Profile Pathway Elucidation Pathway Elucidation LC-MS Analysis->Pathway Elucidation Method Validation Method Validation LC-MS Analysis->Method Validation Substituent_Effects Influence of Substituents on Stability substituent Substituent Properties steric Steric Hindrance substituent->steric electronic Electronic Effects substituent->electronic stability Ring Stability steric->stability Increases electronic->stability Modulates

References

Methodological & Application

The Application of Hexahydropyrimidine Analogs in Asymmetric Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

While the direct application of the hexahydropyrimidine scaffold in asymmetric synthesis is not extensively documented in current literature, its structural relatives, particularly chiral 1,3-diamines and cyclic ureas/thioureas, are cornerstones of modern organocatalysis. These analogs provide a robust framework for inducing stereoselectivity in a variety of carbon-carbon bond-forming reactions, which are critical in the synthesis of chiral drugs and other bioactive molecules. This document provides detailed application notes and protocols for the use of these this compound surrogates in asymmetric synthesis, offering valuable insights for the design and implementation of novel catalytic systems. The principles and methodologies described herein are directly applicable to the potential development of this compound-based catalysts.

I. Chiral 1,3-Diamine Derivatives in Asymmetric Synthesis

Chiral 1,3-diamines are versatile scaffolds for organocatalysts, capable of activating substrates through the formation of chiral enamines or by acting as bifunctional catalysts that engage in hydrogen bonding interactions. Their application is particularly prominent in asymmetric Mannich and Michael reactions.

Application Note: Asymmetric Mannich Reaction of Ketones

Chiral 1,3-diamine derivatives have been successfully employed as organocatalysts in the asymmetric Mannich reaction of ketones with imines, affording β-amino ketones with high enantioselectivity. These products are valuable building blocks for the synthesis of various nitrogen-containing compounds. The catalyst, often derived from a chiral cyclohexane-1,3-diamine backbone, activates the ketone by forming a nucleophilic enamine intermediate. The stereochemical outcome is dictated by the chiral environment created by the catalyst, which directs the facial attack of the enamine onto the imine.

Table 1: Performance of a Chiral 1,3-Diamine Catalyst in the Asymmetric Mannich Reaction

EntryKetoneImineProductYield (%)ee (%)
1Cyclohexanone (B45756)N-Boc-p-anisidine2-(1-(4-methoxyphenylamino)methyl)cyclohexan-1-one9598
2AcetoneN-Boc-p-anisidine4-(4-methoxyphenylamino)butan-2-one8892
3CyclopentanoneN-Boc-p-nitroaniline2-(1-(4-nitrophenylamino)methyl)cyclopentan-1-one9297
Experimental Protocol: Asymmetric Mannich Reaction of Cyclohexanone with an N-Boc Imine

Materials:

  • Chiral 1,3-diamine catalyst (e.g., (1R,2R)-N1,N2-dimethylcyclohexane-1,2-diamine derivative)

  • Cyclohexanone

  • N-Boc-p-anisidine imine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Standard laboratory glassware and stirring equipment

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral 1,3-diamine catalyst (10 mol%).

  • Add anhydrous dichloromethane (DCM) to dissolve the catalyst.

  • Add trifluoroacetic acid (TFA) (10 mol%) to the solution and stir for 10 minutes at room temperature.

  • Add the N-Boc-p-anisidine imine (1.0 mmol, 1.0 equiv) to the flask.

  • Add cyclohexanone (1.2 mmol, 1.2 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to afford the desired β-amino ketone.

  • Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).

Workflow for Asymmetric Mannich Reaction:

Mannich_Reaction_Workflow cluster_prep Catalyst Activation cluster_reaction Mannich Reaction cluster_workup Workup & Purification catalyst Chiral 1,3-Diamine acid TFA catalyst->acid Protonation activated_catalyst Activated Catalyst acid->activated_catalyst ketone Ketone activated_catalyst->ketone Forms enamine Chiral Enamine ketone->enamine imine Imine product β-Amino Ketone imine->product enamine->imine Nucleophilic Attack quench Quench Reaction product->quench extraction Extraction quench->extraction purification Column Chromatography extraction->purification analysis Chiral HPLC purification->analysis

Figure 1: General workflow for the chiral 1,3-diamine catalyzed asymmetric Mannich reaction.

II. Chiral Cyclic Urea and Thiourea (B124793) Derivatives in Asymmetric Synthesis

Chiral cyclic ureas and their thio-analogs are powerful bifunctional organocatalysts that can activate both the nucleophile and the electrophile simultaneously through a network of hydrogen bonds. This dual activation strategy is highly effective in promoting asymmetric Michael additions. The rigid cyclic backbone, which can be conceptually derived from a this compound structure, provides a well-defined chiral environment.

Application Note: Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds to Nitroolefins

Chiral cyclic thiourea catalysts, often derived from chiral 1,2-diamines, have shown excellent efficacy in the asymmetric Michael addition of 1,3-dicarbonyl compounds to nitroolefins. The thiourea moiety activates the nitroolefin by forming two hydrogen bonds with the nitro group, enhancing its electrophilicity. Concurrently, a basic moiety on the catalyst (e.g., a tertiary amine) deprotonates the 1,3-dicarbonyl compound to generate the nucleophile. This concerted activation within a chiral scaffold leads to high enantioselectivity in the formation of the Michael adduct.

Table 2: Performance of a Chiral Cyclic Thiourea Catalyst in the Asymmetric Michael Addition

Entry1,3-Dicarbonyl CompoundNitroolefinYield (%)dr (syn/anti)ee (%) (syn)
1Acetylacetone (B45752)β-Nitrostyrene9895:597
2Dibenzoylmethaneβ-Nitrostyrene9592:895
3Ethyl 2-oxocyclohexanecarboxylate(E)-1-nitro-2-phenylethene99>99:199
Experimental Protocol: Asymmetric Michael Addition of Acetylacetone to β-Nitrostyrene

Materials:

  • Chiral cyclic thiourea catalyst (e.g., a derivative of (1R,2R)-diaminocyclohexane)

  • Acetylacetone

  • β-Nitrostyrene

  • Toluene, anhydrous

  • Standard laboratory glassware and stirring equipment

  • Silica gel for column chromatography

Procedure:

  • To a vial, add the chiral cyclic thiourea catalyst (5 mol%).

  • Add anhydrous toluene.

  • Add acetylacetone (1.2 mmol, 1.2 equiv).

  • Add β-nitrostyrene (1.0 mmol, 1.0 equiv).

  • Stir the reaction mixture at room temperature for the specified time, monitoring by TLC.

  • Once the reaction is complete, directly load the reaction mixture onto a silica gel column.

  • Purify the product by flash chromatography using a suitable eluent (e.g., petroleum ether/ethyl acetate).

  • Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.

Proposed Catalytic Cycle for Asymmetric Michael Addition:

Michael_Addition_Cycle catalyst Chiral Thiourea Catalyst enolate Enolate Intermediate catalyst->enolate Deprotonation of Dicarbonyl dicarbonyl 1,3-Dicarbonyl dicarbonyl->enolate activated_complex Ternary Complex (Catalyst-Enolate-Nitroolefin) enolate->activated_complex nitroolefin Nitroolefin nitroolefin->activated_complex H-Bonding Activation product Michael Adduct activated_complex->product C-C Bond Formation regenerated_catalyst Regenerated Catalyst product->regenerated_catalyst Product Release regenerated_catalyst->catalyst

Figure 2: Proposed catalytic cycle for the chiral thiourea-catalyzed asymmetric Michael addition.

Conclusion

While direct applications of hexahydropyrimidines in asymmetric synthesis remain a developing area, the established success of their structural analogs, chiral 1,3-diamines and cyclic ureas/thioureas, provides a strong foundation and a clear roadmap for future research. The protocols and data presented herein for these related systems demonstrate the potential for creating highly stereoselective transformations. Researchers are encouraged to explore the synthesis and application of novel chiral this compound-based catalysts, which may offer unique steric and electronic properties for advancing the field of asymmetric catalysis.

Application Notes and Protocols: Hexahydropyrimidine Derivatives as Antiviral Agents Against Hepatitis C Virus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the discovery, mechanism of action, and experimental evaluation of hexahydropyrimidine derivatives as potential antiviral agents against the Hepatitis C Virus (HCV). Detailed protocols for key experiments are included to facilitate further research and development in this area.

Introduction

The Hepatitis C Virus (HCV) is a significant global health concern, and the development of novel antiviral agents remains a critical area of research. One promising class of compounds that has emerged from high-throughput screening efforts is the hexahydropyrimidines. Initial studies have identified a hit compound with a this compound (HHP) core that demonstrates anti-HCV activity. Interestingly, further investigation revealed that this cyclic HHP compound can convert to a linear diamine, which is the active antiviral component.[1] These compounds appear to act on the early and late stages of the viral lifecycle, specifically viral entry and release, distinguishing their mechanism from many existing direct-acting antivirals that target viral replication.[1]

Quantitative Data Summary

The antiviral activity and cytotoxicity of a hit this compound compound and its active linear diamine form were evaluated in cell-based assays. The following table summarizes the key quantitative data.

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound (Hit 1)~6>50>8.3
Linear Diamine (Active Form)~6>50>8.3

EC50: 50% effective concentration, the concentration of the compound that inhibits 50% of viral activity. CC50: 50% cytotoxic concentration, the concentration of the compound that causes 50% cell death. Selectivity Index (SI): Calculated as CC50/EC50, a measure of the compound's therapeutic window.

Mechanism of Action

cluster_HCV_Lifecycle HCV Lifecycle Stages cluster_Inhibition Inhibition by this compound Derivatives HCV_Particle HCV Virion HCV_Entry Viral Entry HCV_Particle->HCV_Entry Host_Cell Host Hepatocyte Replication RNA Replication (NS5B Polymerase) HCV_Entry->Replication Assembly_Release Assembly & Release Replication->Assembly_Release New_Virions New HCV Virions Assembly_Release->New_Virions HHP_Derivative This compound Derivative HHP_Derivative->HCV_Entry Inhibits HHP_Derivative->Assembly_Release Inhibits

Caption: Proposed mechanism of action of this compound derivatives against HCV.

Experimental Protocols

Synthesis of this compound Derivatives

A one-pot Mannich reaction can be employed for the synthesis of certain this compound derivatives.[1]

Materials:

Protocol:

  • Dissolve the amino acid hydrochloride in the acetate buffer.

  • Add ethyl acetoacetate or 3-oxobutanamide to the solution.

  • Add an aqueous solution of formaldehyde to the reaction mixture.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, purify the resulting diastereomerically pure N-substituted derivatives containing the this compound moiety.

Cell-Based HCV Infection Assay

This protocol is used to evaluate the antiviral activity of compounds against the entire HCV life cycle.[1]

Materials:

  • Huh-7 (or Huh-7.5.1) human hepatoma cells

  • 384-well microplates

  • Cell culture derived HCV (HCVcc)

  • Test compounds (this compound derivatives)

  • Cell culture medium (e.g., DMEM supplemented with FBS, non-essential amino acids, and penicillin-streptomycin)

  • Reagents for quantifying HCV infection (e.g., anti-HCV core antibody for immunofluorescence or luciferase reporter system)

Protocol:

  • Seed naïve Huh-7 cells in 384-well microplates and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds.

  • Treat the cells with the test compounds in duplicate.

  • Inoculate the treated cells with HCVcc at a specific multiplicity of infection (MOI).

  • Incubate the plates for a defined period (e.g., 48-72 hours) to allow for viral infection and replication.

  • Quantify the level of HCV infection. This can be done by:

    • Immunofluorescence: Fixing the cells, permeabilizing them, and staining for an HCV protein (e.g., core protein). The number of infected cells is then counted.

    • Reporter Gene Assay: If using a reporter virus (e.g., expressing luciferase), cell lysates can be assayed for reporter gene activity.[5][6]

  • Determine the EC50 value by plotting the percentage of inhibition against the compound concentration.

Cytotoxicity Assay

This assay is performed to determine if the observed antiviral effects are due to the toxicity of the compounds.

Materials:

  • Huh-7 cells

  • 96-well plates

  • Test compounds

  • Cell viability reagent (e.g., MTT, MTS, or a reagent for quantifying ATP like CellTiter-Glo)

Protocol:

  • Seed Huh-7 cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds.

  • Incubate the plates for the same duration as the antiviral assay.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the signal (e.g., absorbance or luminescence) using a plate reader.

  • Calculate the CC50 value by plotting cell viability against the compound concentration.

HCV Replicon Assay

This assay is used to specifically assess the effect of compounds on HCV RNA replication.

Materials:

  • Huh-7 cells harboring an HCV subgenomic replicon (e.g., encoding a reporter gene like luciferase).

  • 96-well plates

  • Test compounds

Protocol:

  • Seed the HCV replicon cells in 96-well plates.

  • Treat the cells with serial dilutions of the test compounds.

  • Incubate the plates for 48-72 hours.

  • Measure the reporter gene activity (e.g., luciferase) in the cell lysates.

  • A reduction in reporter activity indicates inhibition of HCV RNA replication.

Experimental Workflow

The following diagram illustrates a typical workflow for the screening and characterization of novel anti-HCV compounds like this compound derivatives.

cluster_Workflow Anti-HCV Compound Screening Workflow Screening Primary High-Throughput Screen (Cell-Based HCV Infection Assay) Hit_ID Hit Identification Screening->Hit_ID Dose_Response Dose-Response Curve Analysis (EC50 Determination) Hit_ID->Dose_Response Cytotoxicity Cytotoxicity Assay (CC50 Determination) Dose_Response->Cytotoxicity SAR Structure-Activity Relationship (SAR) Studies Cytotoxicity->SAR Mechanism Mechanism of Action Studies (e.g., Replicon Assay, Entry/Release Assays) SAR->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt

Caption: High-level workflow for the discovery and development of anti-HCV agents.

Conclusion

This compound derivatives represent a novel class of anti-HCV agents with a distinct mechanism of action that targets viral entry and release. The provided protocols offer a framework for the synthesis, screening, and characterization of these and similar compounds. Further structure-activity relationship studies and lead optimization are warranted to explore the full therapeutic potential of this chemical scaffold.

References

Application Notes and Protocols for the Development of Hexahydropyrimidine-Based Antimalarial Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent development of new antimalarial agents with novel mechanisms of action.[1][2][3] One promising avenue of research is the exploration of compounds that disrupt sodium homeostasis in the parasite, a mechanism distinct from those of many current therapies.[4][5] Hexahydropyrimidine-containing scaffolds, particularly within the class of imidazolopiperazines, have emerged as potent inhibitors of the parasite's cation-transporting P-type ATPase 4 (PfATP4).[1][6] Inhibition of PfATP4, a crucial Na+ efflux pump on the parasite's plasma membrane, leads to a rapid influx of sodium ions, causing osmotic stress, cell swelling, and ultimately, parasite death.[1][6][7] This target is particularly attractive as it is absent in mammals, suggesting a favorable therapeutic window.[1]

This document provides a comprehensive overview of the development of this compound-based antimalarial candidates, with a focus on imidazolopiperazines and other PfATP4 inhibitors. It includes a summary of their biological activity, detailed experimental protocols for their evaluation, and visualizations of the drug development workflow and proposed mechanism of action.

Data Presentation: In Vitro and In Vivo Activity of Lead Candidates

The following tables summarize the quantitative data for representative antimalarial compounds that either contain a this compound-related core (imidazolopiperazines) or share the same molecular target (PfATP4).

Table 1: In Vitro Antiplasmodial and Cytotoxicity Data

Compound ClassExample CompoundP. falciparum StrainIC50 (nM)Cytotoxicity (Cell Line)CC50 (µM)Selectivity Index (CC50/IC50)Reference
ImidazolopiperazineGNF179W2 (multidrug-resistant)4.8Not Specified>10>2083[8]
ImidazolopiperazineKAF156 (Ganaplacide)Not Specified6 - 17.4Not SpecifiedNot SpecifiedNot Specified[9]
SpiroindoloneKAE609 (Cipargamin)Not Specified0.5 - 1.4Not SpecifiedNot SpecifiedNot Specified[9]
PyrimidoneCompound 26PfDHODH23hDHODH>10,000>434[10]
Tetrahydrobenzo[6][11]thieno[2,3-d]pyrimidineCompound F16W2 (chloroquine-resistant)740A549, HeLa>10>13[12]

Table 2: In Vivo Efficacy Data

CompoundAnimal ModelPlasmodium SpeciesDosing RegimenEfficacyReference
GNF179Rodent (Balb/C mice)P. berghei15 mg/kg, single oral doseProtection against infectious sporozoites[8]
KAE609 (Cipargamin)HumanP. falciparum & P. vivax30 mg/day for 3 daysMedian parasite clearance time of 12 hours[13]
KAE609 (Cipargamin)HumanP. falciparumSingle doses ≥50 mgMedian parasite clearance time of 8 hours[13]

Signaling Pathway and Mechanism of Action

This compound-based compounds like imidazolopiperazines and other potent antimalarials such as spiroindolones (e.g., Cipargamin) primarily target PfATP4.[1][5][6] This enzyme is a P-type ATPase that functions as a sodium-potassium pump, maintaining low intracellular sodium concentrations within the parasite.[1][6] Inhibition of PfATP4 disrupts this crucial ion homeostasis. The resulting cascade of events is depicted in the signaling pathway diagram below. Recent studies also suggest that imidazolopiperazines may have additional targets within the parasite's intracellular secretory pathway, such as the dynamin-like SEY1 GTPase, which is involved in shaping the endoplasmic reticulum.[14][15]

PfATP4_Inhibition_Pathway Proposed Mechanism of Action of PfATP4 Inhibitors cluster_parasite Plasmodium falciparum cluster_host Host Red Blood Cell Drug This compound-based Inhibitor (e.g., GNF179) PfATP4 PfATP4 (Na+ Pump) Drug->PfATP4 Inhibition Na_in Increased Intracellular [Na+] PfATP4->Na_in Disruption of Na+ Efflux PKG_Activation Inhibition of PKG Activation PfATP4->PKG_Activation Downstream Effect H2O_in Water Influx Na_in->H2O_in Osmotic Imbalance Swelling Parasite Swelling and Increased Rigidity H2O_in->Swelling Death Parasite Death Swelling->Death RBC_Lysis Potential Host Cell Lysis Swelling->RBC_Lysis Egress_Block Blockage of Egress from Host RBC Egress_Block->Death PKG_Activation->Egress_Block Leads to

Caption: Mechanism of action for PfATP4 inhibitors.

Experimental Protocols

In Vitro Antiplasmodial Activity Assay (Asexual Blood Stage)

This protocol is adapted from standard radioisotopic and colorimetric methods for high-throughput screening of antimalarial compounds.[16][17][18]

Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against the asexual blood stages of P. falciparum.

Materials:

  • P. falciparum culture (e.g., 3D7, W2 strains)

  • Human erythrocytes (O+)

  • RPMI 1640 medium supplemented with L-glutamine, HEPES, hypoxanthine, gentamicin, and 10% human serum or Albumax II.

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • [3H]-hypoxanthine (for radioisotopic method)

  • SYBR Green I dye or reagents for pLDH assay (for colorimetric/fluorometric methods)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Parasite Culture Synchronization: Synchronize parasite cultures to the ring stage using methods like sorbitol treatment.

  • Plate Preparation: Serially dilute test compounds in culture medium in a 96-well plate. Include positive (e.g., chloroquine (B1663885), artemisinin) and negative (DMSO vehicle) controls.

  • Assay Initiation: Add synchronized parasite culture (0.5% parasitemia, 2.5% hematocrit) to each well.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Growth Measurement:

    • Radioisotopic Method: 18-24 hours before the end of incubation, add [3H]-hypoxanthine to each well. After incubation, harvest the cells onto a filter mat, and measure the incorporated radioactivity using a scintillation counter.[16]

    • SYBR Green I Method: After incubation, lyse the cells and add SYBR Green I dye, which fluoresces upon binding to parasite DNA. Measure fluorescence using a plate reader.

  • Data Analysis: Determine the IC50 values by plotting the percentage of parasite growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Cytotoxicity Assay

Objective: To assess the toxicity of test compounds against a mammalian cell line (e.g., HEK293T, HepG2) and determine the 50% cytotoxic concentration (CC50).

Materials:

  • Mammalian cell line (e.g., HEK293T)

  • DMEM or other appropriate cell culture medium supplemented with 10% fetal bovine serum and antibiotics.

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • Resazurin sodium salt solution or other viability reagents (e.g., MTT, CellTiter-Glo)

  • Fluorescence or absorbance plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of ~5,000 cells/well and allow them to adhere overnight.

  • Compound Addition: Add serial dilutions of the test compounds to the wells. Include a positive control (e.g., doxorubicin) and a negative (DMSO vehicle) control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Viability Assessment: Add Resazurin solution to each well and incubate for another 2-4 hours. Measure the fluorescence of the resorufin (B1680543) product.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. Determine the CC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve. The selectivity index (SI) is then calculated as CC50/IC50.

In Vivo Efficacy Study in a Murine Model

This protocol is based on the 4-day suppressive test using P. berghei in mice, a standard model for initial in vivo assessment of antimalarial candidates.[11][19][20]

Objective: To evaluate the in vivo antimalarial activity of test compounds in a rodent malaria model.

Materials:

  • Plasmodium berghei ANKA strain

  • Female BALB/c or ICR mice (6-8 weeks old)[11]

  • Test compounds formulated in an appropriate vehicle (e.g., 7% Tween 80, 3% ethanol (B145695) in water)

  • Chloroquine (positive control)

  • Giemsa stain

  • Microscope

Procedure:

  • Infection: Inoculate mice intravenously or intraperitoneally with 1x10^7 P. berghei-infected red blood cells.

  • Treatment: Two to four hours post-infection, administer the first dose of the test compound orally or via another relevant route. Administer subsequent doses daily for a total of four days. Include a vehicle control group and a positive control group (e.g., chloroquine at 20 mg/kg/day).

  • Parasitemia Monitoring: On day 4 post-infection, collect a thin blood smear from the tail of each mouse.

  • Smear Analysis: Stain the blood smears with Giemsa and determine the percentage of parasitized red blood cells by light microscopy.

  • Data Analysis: Calculate the average parasitemia for each treatment group. Determine the percent suppression of parasitemia relative to the vehicle control group. The effective dose that suppresses parasitemia by 50% or 90% (ED50 or ED90) can be calculated.

Visualizations: Workflows and Logical Relationships

The development of a novel this compound-based antimalarial follows a structured pipeline from initial discovery to preclinical evaluation. The logical flow of experiments is designed to assess potency, selectivity, and in vivo efficacy sequentially.

Drug_Development_Workflow Antimalarial Drug Development Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase HTS High-Throughput Screening (Phenotypic or Target-Based) Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) Hit_ID->Hit_to_Lead In_Vitro In Vitro Profiling Hit_to_Lead->In_Vitro In_Vivo In Vivo Efficacy In_Vitro->In_Vivo ADMET ADME/Tox Studies In_Vivo->ADMET Candidate Preclinical Candidate Selection ADMET->Candidate Experimental_Logic Logical Flow of Key Experiments Start New this compound Analogs Synthesized Assay1 In Vitro Antiplasmodial Assay (IC50 Determination) Start->Assay1 Decision1 Potent Activity? (e.g., IC50 < 100 nM) Assay1->Decision1 Assay2 In Vitro Cytotoxicity Assay (CC50 Determination) Decision1->Assay2 Yes Stop1 Discard/Redesign Decision1->Stop1 No Decision2 Selective? (SI > 100) Assay2->Decision2 Assay3 In Vivo Efficacy Study (e.g., 4-Day Suppressive Test) Decision2->Assay3 Yes Stop2 Discard/Redesign Decision2->Stop2 No End Lead Candidate for Further Development Assay3->End

References

Hexahydropyrimidine Scaffolds for Novel Antibacterial Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of the hexahydropyrimidine scaffold in the development of novel antibacterial agents. The information presented herein is intended to guide researchers in the synthesis, characterization, and evaluation of this compound derivatives as potential therapeutics against bacterial infections.

Introduction

The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the discovery and development of new antibacterial agents with novel mechanisms of action. The this compound core is a promising heterocyclic scaffold that has garnered interest in medicinal chemistry due to its structural diversity and potential to interact with various biological targets. This document focuses on a series of 5-nitro-2,6-dioxohexahydro-4-pyrimidinecarboxamides and their evaluation as potential antibacterial agents. The proposed mechanism of action for this class of compounds involves the inhibition of a key bacterial cell division protein, FtsZ.

Data Presentation

The following table summarizes the in vitro antimycobacterial activity of a series of synthesized 5-nitro-2,6-dioxohexahydro-4-pyrimidinecarboxamides. The Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Table 1: In Vitro Antimycobacterial Activity of 5-Nitro-2,6-dioxohexahydro-4-pyrimidinecarboxamides

Compound IDR GroupMIC (µM) vs. M. tuberculosis H37RvMIC (µM) vs. Multidrug-Resistant M. tuberculosis
3a 4-fluorophenyl>54.8>54.8
3b 4-chlorophenyl26.853.6
3c 4-bromophenyl12.424.8
3d 2,4-dichlorophenyl6.412.8
3e 4-methylphenyl>56.4>56.4
3f 4-methoxyphenyl>54.1>54.1
3g 4-nitrophenyl13.226.4
3h 3,4,5-trimethoxyphenyl23.947.8
3i naphthalen-2-yl6.312.6
3j pyridin-4-yl28.557.0
3k furan-2-yl>62.8>62.8
3l thiophen-2-yl30.260.4
3m 1-(4-fluorophenyl)piperazin-4-yl5.811.6
3n 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methyl)piperazino-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid<0.170.17

Data is sourced from a study on 5-nitro-2,6-dioxohexahydro-4-pyrimidinecarboxamides and their antimycobacterial activity.[1]

Experimental Protocols

Protocol 1: Synthesis of 5-Nitro-2,6-dioxohexahydro-4-pyrimidinecarboxamides

This protocol describes the synthesis of the parent compound, 5-nitro-2,6-dioxothis compound-4-carboxylic acid, followed by its conversion to various carboxamide derivatives.

A. Synthesis of Ethyl 2-(bromomethyl)-3-nitropropanoate:

  • To a stirred solution of ethyl acrylate (B77674) (10 g, 0.1 mol) and nitromethane (B149229) (6.1 g, 0.1 mol) in ethanol (B145695), add triethylamine (B128534) (1 mL).

  • Reflux the mixture for 12 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • To the resulting crude ethyl 3-nitropropanoate, add a 40% aqueous solution of formaldehyde (B43269) (7.5 mL, 0.1 mol) and potassium carbonate (1 g).

  • Stir the mixture at room temperature for 48 hours.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain crude ethyl 2-(hydroxymethyl)-3-nitropropanoate.

  • To a solution of the crude product in dry diethyl ether, add phosphorus tribromide (4.05 g, 0.015 mol) dropwise at 0°C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Pour the mixture into ice-cold water and extract with diethyl ether.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield ethyl 2-(bromomethyl)-3-nitropropanoate.

B. Synthesis of 5-Nitro-2,6-dioxothis compound-4-carboxylic acid:

  • To a solution of urea (B33335) (0.6 g, 0.01 mol) in ethanol, add sodium ethoxide (0.68 g, 0.01 mol).

  • To this mixture, add a solution of ethyl 2-(bromomethyl)-3-nitropropanoate (2.4 g, 0.01 mol) in ethanol dropwise.

  • Reflux the reaction mixture for 8 hours.

  • Cool the mixture and acidify with dilute hydrochloric acid.

  • The precipitated solid is filtered, washed with water, and dried to obtain 5-nitro-2,6-dioxothis compound-4-carboxylic acid.

C. Synthesis of 5-Nitro-2,6-dioxohexahydro-4-pyrimidinecarboxamides (3a-n):

  • A mixture of 5-nitro-2,6-dioxothis compound-4-carboxylic acid (1.89 g, 0.01 mol), the desired amine (0.01 mol), and 1-hydroxybenzotriazole (B26582) (HOBt) (1.35 g, 0.01 mol) in dimethylformamide (DMF) is stirred at 0°C.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (2.06 g, 0.01 mol) to the mixture and stir at 0°C for 30 minutes, and then at room temperature for 12-18 hours.

  • Filter the reaction mixture to remove the precipitated dicyclohexylurea.

  • Pour the filtrate into ice-cold water.

  • The resulting solid is filtered, washed with water, and purified by column chromatography or recrystallization to yield the final carboxamide derivatives.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the procedure for determining the MIC of the synthesized this compound derivatives against bacterial strains.

  • Preparation of Stock Solutions: Dissolve the test compounds in dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 10 mg/mL.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.

    • Add 100 µL of the compound stock solution to the first well of each row, creating an initial concentration of 5 mg/mL.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down to the desired final concentration.

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain overnight in MHB at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Further dilute the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.

  • Inoculation and Incubation:

    • Add 10 µL of the final bacterial inoculum to each well of the microtiter plate, including a positive control well (containing only broth and bacteria) and a negative control well (containing only broth).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Mandatory Visualizations

Logical Relationship: Proposed Mechanism of Action

The proposed antibacterial mechanism of action for certain this compound derivatives is the inhibition of the bacterial cell division protein FtsZ. FtsZ is a crucial protein that polymerizes to form the Z-ring at the site of cell division. Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, leading to filamentation of the bacterial cells and eventual cell death.

G Proposed Mechanism of Action: Inhibition of Bacterial Cell Division cluster_0 Normal Bacterial Cell Division cluster_1 Inhibition by this compound FtsZ_monomers FtsZ Monomers FtsZ_polymerization FtsZ Polymerization FtsZ_monomers->FtsZ_polymerization GTP-dependent GTP GTP Z_ring Z-Ring Formation FtsZ_polymerization->Z_ring Filamentation Bacterial Filamentation (Cell Death) FtsZ_polymerization->Filamentation Cell_division Cell Division Z_ring->Cell_division This compound This compound Derivative Inhibition Inhibition This compound->Inhibition Inhibition->FtsZ_polymerization

Caption: Inhibition of FtsZ polymerization by this compound derivatives.

Experimental Workflow: Synthesis and Evaluation

The following diagram illustrates the general workflow for the synthesis and antibacterial evaluation of novel this compound derivatives.

G Experimental Workflow for this compound-Based Antibacterial Agents Start Starting Materials (Aldehyde, Urea, etc.) Synthesis Synthesis of This compound Scaffold Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Library Library of this compound Derivatives Purification->Library Antibacterial_Screening Antibacterial Screening (e.g., Broth Microdilution) Library->Antibacterial_Screening MIC_Determination MIC Determination Antibacterial_Screening->MIC_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis MIC_Determination->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification Mechanism_Studies Mechanism of Action Studies (e.g., FtsZ Inhibition Assay) Lead_Identification->Mechanism_Studies End Preclinical Development Lead_Identification->End Mechanism_Studies->End

Caption: Workflow for synthesis and evaluation of this compound antibacterials.

References

Unlocking Antifungal Potential: Application Notes and Protocols for Novel Hexahydropyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens poses a significant threat to global health, necessitating the discovery and development of novel antifungal agents. Hexahydropyrimidines, a class of nitrogen-containing heterocyclic compounds, have demonstrated promising antifungal activity against a range of pathogenic fungi. This document provides detailed application notes and experimental protocols for the evaluation of novel hexahydropyrimidine compounds as potential antifungal therapeutics.

Data Presentation: Antifungal Activity of this compound Derivatives

The following tables summarize the in vitro antifungal activity of various this compound (HHP) derivatives against clinically relevant fungal strains. Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) are key indicators of a compound's antifungal potency.

Table 1: Antifungal Activity of HHP Derivatives against Dermatophytes [1][2]

CompoundFungal StrainMIC (μg/mL)MFC (μg/mL)
HHP1Trichophyton mentagrophytes ATCC 95381000>1000
Microsporum canis ATCC 329031000>1000
Microsporum gypseum ATCC 146831000>1000
Trichophyton rubrum CCT 5507 URM 16661000>1000
HHP3Trichophyton mentagrophytes ATCC 9538500500
Microsporum canis ATCC 32903500500
Microsporum gypseum ATCC 14683500500
Trichophyton rubrum CCT 5507 URM 1666500500
HHP4Trichophyton mentagrophytes ATCC 95381000>1000
Microsporum canis ATCC 329031000>1000
Microsporum gypseum ATCC 146831000>1000
Trichophyton rubrum CCT 5507 URM 16661000>1000
Ketoconazole (B1673606)Trichophyton mentagrophytes ATCC 95381.93.9
Microsporum canis ATCC 329030.240.48
Microsporum gypseum ATCC 146830.480.97
Trichophyton rubrum CCT 5507 URM 16660.481.9
TerbinafineTrichophyton mentagrophytes ATCC 9538≤0.03≤0.03
Microsporum canis ATCC 32903≤0.030.06
Microsporum gypseum ATCC 14683≤0.03≤0.03
Trichophyton rubrum CCT 5507 URM 1666≤0.030.06

Note: HHP2 showed no antifungal activity against the tested species. None of the tested analogs or reference drugs were active against Fusarium oxysporum ATCC 48112 and Epidermophyton floccosum CCF-IOC-3757.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antifungal properties. The following are standard protocols for determining the antifungal activity of novel this compound compounds.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and is suitable for testing the susceptibility of filamentous fungi.

1. Fungal Strain Preparation:

  • Six filamentous fungal strains are typically used: Trichophyton mentagrophytes ATCC 9538, Microsporum canis ATCC 32903, Microsporum gypseum ATCC 14683, Trichophyton rubrum CCT 5507 URM 1666, Fusarium oxysporum ATCC 48112, and Epidermophyton floccosum CCF-IOC-3757.[1]
  • The fungi are cultured on potato dextrose agar (B569324) (PDA) at 28°C for 7-15 days.
  • A fungal inoculum is prepared by gently scraping the surface of the colonies with a sterile loop and transferring the mycelia to a tube containing sterile saline (0.85%) and Tween 80 (0.1%).
  • The suspension is vortexed for 15 seconds, and the resulting mixture of conidia and hyphae fragments is adjusted to a final concentration of 10^4 CFU/mL.

2. Compound Preparation:

  • The this compound compounds are dissolved in dimethyl sulfoxide (B87167) (DMSO).
  • Serial dilutions are prepared in RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) to achieve final concentrations ranging from 7.8 to 1000 μg/mL.[1]

3. Microdilution Assay:

  • The assay is performed in 96-well microtiter plates.
  • Each well receives 100 μL of the fungal inoculum and 100 μL of the compound dilution.
  • Positive control wells contain the fungal inoculum and the antifungal drugs ketoconazole and terbinafine.
  • Negative control wells contain the fungal inoculum and the culture medium.
  • The plates are incubated at 28°C for 5-7 days.

4. MIC Determination:

  • The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

Protocol 2: Minimum Fungicidal Concentration (MFC) Determination

The MFC is determined to assess whether a compound has a fungicidal or fungistatic effect.

1. Subculturing from MIC Plates:

  • Following the MIC determination, an aliquot of 10 μL is taken from each well showing no visible growth.
  • The aliquot is subcultured onto a fresh PDA plate.

2. Incubation:

  • The PDA plates are incubated at 28°C for 5-7 days.

3. MFC Determination:

  • The MFC is defined as the lowest concentration of the compound that results in no fungal growth on the subculture plates.

Protocol 3: Poison Plate Technique for Antifungal Screening

This method is often used for initial screening of antifungal activity against plant pathogenic fungi.[3][4]

1. Compound and Media Preparation:

  • The test compounds are dissolved in 1 mL of DMSO.[3][4]
  • This solution is then mixed with 90 mL of molten potato dextrose agar (PDA).[3][4]
  • The final concentration of the compound in the PDA is typically 50 μg/mL for initial screening.[3][4]
  • The mixture is poured into sterile Petri dishes.

2. Fungal Inoculation:

  • Mycelial discs of approximately 5 mm in diameter are cut from an actively growing culture of the test fungus (e.g., Botryosphaeria dothidea, Phomopsis sp., Botrytis cinerea).[3][4]
  • The mycelial disc is placed in the center of the PDA plate containing the test compound.

3. Incubation and Measurement:

  • The plates are incubated at a suitable temperature (e.g., 25-28°C) for a specified period.
  • The radial growth of the fungal colony is measured.
  • The percentage of inhibition is calculated relative to a control plate containing only DMSO in the PDA.

Visualizing Experimental Workflows and Mechanisms

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental processes and proposed mechanisms of action.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_determination Determination Fungal_Culture Fungal Culture (PDA, 28°C, 7-15 days) Inoculum_Prep Inoculum Preparation (10^4 CFU/mL) Fungal_Culture->Inoculum_Prep Microdilution 96-Well Plate Assay (Incubate 28°C, 5-7 days) Inoculum_Prep->Microdilution Compound_Prep Compound Dilution (in RPMI-1640) Compound_Prep->Microdilution MIC MIC Determination (Visual Inhibition) Microdilution->MIC Subculture Subculture on PDA MIC->Subculture MFC MFC Determination Subculture->MFC

Caption: Workflow for determining MIC and MFC of this compound compounds.

Proposed_Antifungal_Mechanism cluster_cell Fungal Cell cluster_effects Cellular Effects HHP This compound Compound Cell_Wall Cell Wall HHP->Cell_Wall Disruption? Cell_Membrane Cell Membrane (Ergosterol Synthesis) HHP->Cell_Membrane Potential Target ER Endoplasmic Reticulum (ER) HHP->ER Perturbation Protein_Synthesis Protein Synthesis HHP->Protein_Synthesis Potential Target DNA_Replication DNA Replication HHP->DNA_Replication Potential Target Morphological_Changes Morphological Changes (Wrinkled/Crushed Hyphae) Cell_Wall->Morphological_Changes ER_Stress ER Stress & UPR ER->ER_Stress Growth_Inhibition Fungal Growth Inhibition Morphological_Changes->Growth_Inhibition Secretion_Inhibition Inhibition of Secretion ER_Stress->Secretion_Inhibition ER_Stress->Growth_Inhibition

Caption: Proposed mechanisms of antifungal action for pyrimidine-based compounds.

Mechanism of Action Insights

While the precise molecular targets of many novel this compound compounds are still under investigation, current research points towards several potential mechanisms of action:

  • Morphological Changes: Scanning electron microscopy has revealed that treatment with active this compound derivatives, such as HHP3, can cause significant morphological changes to fungal hyphae.[1][2] These changes include the appearance of wrinkled and crushed hyphae, suggesting interference with cell wall integrity or cellular turgor pressure.[2]

  • Disruption of Endoplasmic Reticulum (ER) Function: Studies on other pyrimidine-based antifungals suggest that these compounds may perturb ER function and homeostasis.[5][6] This can lead to the induction of the unfolded protein response (UPR) and inhibition of essential cellular processes like protein secretion.[6]

  • Inhibition of Ergosterol (B1671047) Synthesis: A common target for many antifungal drugs is the ergosterol biosynthesis pathway, which is crucial for maintaining the integrity of the fungal cell membrane. Molecular docking studies on some pyrimidine (B1678525) derivatives suggest potential interaction with lanosterol (B1674476) 14α-demethylase, a key enzyme in this pathway.[7]

  • Interference with DNA and Protein Synthesis: Some classes of pyrimidine analogs, like the fluorinated pyrimidines, are known to act by inhibiting DNA and protein synthesis.[8]

Further research, including transcriptomics, proteomics, and molecular docking studies, will be instrumental in elucidating the specific signaling pathways and molecular targets of novel this compound compounds. This will pave the way for the rational design and optimization of this promising class of antifungal agents.

References

Application Notes and Protocols for Hexahydropyrimidine Analogs in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the therapeutic potential of hexahydropyrimidine analogs and related compounds, specifically dihydropyrimidinones (DHPMs), in the context of neurodegenerative diseases such as Alzheimer's disease. This document includes detailed protocols for the synthesis and evaluation of these compounds as inhibitors of key enzymatic targets, including β-secretase (BACE1) and acetylcholinesterase (AChE), alongside methods for assessing their neuroprotective effects.

Introduction

Neurodegenerative diseases, including Alzheimer's disease (AD), are characterized by the progressive loss of neuronal structure and function. A key pathological hallmark of AD is the accumulation of amyloid-beta (Aβ) plaques in the brain. The formation of Aβ is initiated by the enzymatic cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1).[1][2] Consequently, the inhibition of BACE1 is a primary therapeutic strategy to mitigate Aβ production and the progression of AD. Another important therapeutic target is acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine; inhibiting AChE can improve cognitive function in AD patients.[3]

This compound and its analogs, particularly dihydropyrimidinones (DHPMs), have emerged as a promising class of small molecules for targeting these key enzymes. DHPMs can be efficiently synthesized through the multicomponent Biginelli reaction and have been shown to exhibit inhibitory activity against BACE1.[1][2][4] This document provides detailed methodologies for the synthesis of DHPMs and the subsequent evaluation of their biological activity.

Data Presentation: BACE1 Inhibition by Dihydropyrimidinone Analogs

The following table summarizes the in vitro BACE1 inhibitory activity of a series of dihydropyrimidinone analogs synthesized via the Biginelli reaction. The data highlights the structure-activity relationship (SAR) of these compounds, providing a basis for the rational design of more potent inhibitors.

Compound IDR (Aldehyde)R' (β-dicarbonyl)XIC50 (µM)[1]
1a 4-Cl-C₆H₄MeO> 50
1b 4-F-C₆H₄MeO35.4
1c 4-NO₂-C₆H₄MeO15.3
1d 2-Cl-C₆H₄MeO25.1
1e 2-NO₂-C₆H₄MeO10.5
2a 4-Cl-C₆H₄EtO45.2
2b 4-F-C₆H₄EtO22.8
2c 4-NO₂-C₆H₄EtO8.9
3a 4-Cl-C₆H₄MeS20.1
3b 4-F-C₆H₄MeS12.5
4a 4-Cl-C₆H₄MeNH30.7

Experimental Protocols

Synthesis of Dihydropyrimidinone (DHPM) Analogs via Biginelli Reaction[1][4][5]

This protocol describes a one-pot, three-component synthesis of dihydropyrimidinones.

Materials:

  • Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • β-dicarbonyl compound (e.g., methyl acetoacetate)

  • Urea (B33335) or thiourea (B124793)

  • Ethanol (B145695)

  • Concentrated Hydrochloric Acid (HCl)

  • Stirring hotplate

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (10 mmol), β-dicarbonyl compound (10 mmol), and urea or thiourea (15 mmol) in ethanol (50 mL).

  • Add a catalytic amount of concentrated HCl (e.g., 0.5 mL).

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure dihydropyrimidinone.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

In Vitro BACE1 Inhibition Assay (Fluorogenic)[1]

This assay measures the ability of test compounds to inhibit the enzymatic activity of BACE1 using a fluorogenic substrate.

Materials:

  • Recombinant human BACE1 enzyme

  • BACE1 fluorogenic substrate (e.g., based on the Swedish mutation of APP)

  • Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)

  • Test compounds (DHPM analogs) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer. Ensure the final DMSO concentration is below 1%.

  • In the wells of the 96-well plate, add 50 µL of the BACE1 enzyme solution.

  • Add 2 µL of the diluted test compounds to the respective wells. Include a vehicle control (DMSO) and a known BACE1 inhibitor as a positive control.

  • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 50 µL of the BACE1 fluorogenic substrate solution to all wells.

  • Immediately measure the fluorescence intensity (e.g., Excitation: 320 nm, Emission: 405 nm) kinetically over 30-60 minutes at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay determines the ability of compounds to inhibit AChE activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds dissolved in DMSO

  • 96-well clear microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare serial dilutions of the test compounds in the phosphate buffer.

  • To the wells of the 96-well plate, add 25 µL of the test compound dilutions. Include a vehicle control and a known AChE inhibitor (e.g., donepezil) as a positive control.

  • Add 50 µL of DTNB solution to all wells.

  • Add 25 µL of the AChE enzyme solution to all wells except the blank.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 25 µL of the ATCI substrate solution to all wells.

  • Measure the absorbance at 412 nm every minute for 10-15 minutes.

  • Calculate the rate of reaction (change in absorbance per minute).

  • Determine the percentage of inhibition and calculate the IC50 value as described for the BACE1 assay.

In Vitro Neuroprotection Assay (MTT Assay)

This assay assesses the ability of compounds to protect neuronal cells from oxidative stress-induced cell death.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Hydrogen peroxide (H₂O₂) for inducing oxidative stress

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed the neuronal cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Induce neurotoxicity by adding H₂O₂ to the cell culture medium at a pre-determined toxic concentration.

  • Co-incubate the cells with the test compounds and H₂O₂ for 24 hours.

  • After incubation, remove the medium and add MTT solution to each well. Incubate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

  • Solubilize the formazan crystals by adding the solubilization buffer.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability relative to the untreated control and determine the neuroprotective effect of the compounds.

Visualizations

BACE1_Signaling_Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb Cleavage C99 C99 fragment APP->C99 Cleavage Ab Amyloid-beta (Aβ) (Toxic) C99->Ab Cleavage Plaques Amyloid Plaques Ab->Plaques Aggregation Neurodegeneration Neurodegeneration Plaques->Neurodegeneration BACE1 BACE1 (β-secretase) BACE1->APP Acts on gamma_secretase γ-secretase gamma_secretase->C99 Acts on Inhibitor This compound Analog (Inhibitor) Inhibitor->BACE1 Inhibits

Caption: BACE1 signaling pathway in Alzheimer's disease and the point of intervention for this compound analogs.

Experimental_Workflow_BACE1_Inhibition cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Reagents: - BACE1 Enzyme - Fluorogenic Substrate - Assay Buffer - Test Compounds Dilutions Prepare Serial Dilutions of Test Compounds Reagents->Dilutions Plate Add Enzyme and Test Compounds to Wells Dilutions->Plate Preincubate Pre-incubate at 37°C Plate->Preincubate Initiate Initiate Reaction with Substrate Preincubate->Initiate Measure Kinetic Measurement of Fluorescence Initiate->Measure Calculate Calculate Reaction Rates and % Inhibition Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Experimental workflow for the in vitro BACE1 inhibition assay.

References

Application Notes and Protocols for High-Throughput Screening of Hexahydropyrimidine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydropyrimidines are a class of saturated heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] This scaffold is present in numerous compounds with potential therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] High-throughput screening (HTS) of libraries containing hexahydropyrimidine derivatives offers a powerful approach to identify novel hit compounds for drug discovery programs.[3]

These application notes provide detailed protocols for the high-throughput screening of this compound libraries, with a focus on anticancer drug discovery. The protocols cover cell-based phenotypic screening for cytotoxicity and target-based screening against relevant kinases. Additionally, a comprehensive workflow for hit validation and relevant signaling pathways are discussed.

Data Presentation: Screening of a Hypothetical this compound Library

The following tables summarize representative data from a hypothetical high-throughput screening campaign of a 10,000-compound this compound library against the A549 non-small cell lung cancer cell line.

Table 1: Primary High-Throughput Screen for Cytotoxicity in A549 Cells

StatisticValue
Library Size10,000
Screening Concentration10 µM
Number of Hits (≥50% Inhibition)250
Hit Rate2.5%
Z'-factor0.85

Table 2: Dose-Response Analysis of Top 10 Hits from Primary Screen

Compound IDIC50 (µM) in A549 Cells
HHP-0010.75
HHP-0021.2
HHP-0032.5
HHP-0043.1
HHP-0054.8
HHP-0065.2
HHP-0076.9
HHP-0088.1
HHP-0099.5
HHP-01011.2

Experimental Protocols

Protocol 1: High-Throughput Cell Viability Screening using the MTT Assay

This protocol describes a colorimetric assay to assess the cytotoxic effects of a this compound library on a cancer cell line, such as A549 human lung carcinoma cells.[2][4]

Materials:

  • A549 cells (or other cancer cell line of choice)

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound compound library dissolved in 100% DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate Buffered Saline (PBS)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend A549 cells in fresh culture medium.

    • Seed 1 x 10^4 cells in 100 µL of medium per well in a 96-well plate.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[2]

  • Compound Addition:

    • Prepare a working concentration of the this compound compounds by diluting the stock plates with culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the cell plate and add 100 µL of the compound-containing medium to the respective wells. Include vehicle controls (medium with DMSO) and positive controls (e.g., doxorubicin).

    • Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.[2]

    • Incubate the plate for 4 hours at 37°C.[2]

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.[2]

    • Incubate the plate overnight at room temperature in the dark.[2]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

Protocol 2: High-Throughput Kinase Inhibition Screening (Luminescence-Based)

This protocol outlines a luminescent-based assay to screen for this compound inhibitors of a specific kinase, for example, Epidermal Growth Factor Receptor (EGFR).[5][6]

Materials:

  • Recombinant human EGFR kinase

  • Kinase substrate (e.g., a poly-Glu-Tyr peptide)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound compound library in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well plates

  • Multichannel pipette or liquid handling system

  • Luminometer

Procedure:

  • Compound Plating:

    • Dispense a small volume (e.g., 50 nL) of each compound from the library into the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the EGFR enzyme and substrate in the kinase assay buffer.

    • Add 5 µL of the kinase/substrate mixture to each well.

    • Prepare a reaction start solution containing ATP in the kinase assay buffer.

    • Add 5 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the enzyme.

    • Include "no enzyme" and "vehicle control" wells.

    • Incubate the plate at room temperature for 1 hour.

  • Signal Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to generate a luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the amount of remaining ATP. A lower signal indicates higher kinase activity, and a higher signal indicates inhibition.

Visualizations

HTS_Workflow cluster_prep Assay Development & Preparation cluster_screening Screening cluster_validation Hit Validation cluster_lead_opt Lead Optimization target_id Target Identification assay_dev Assay Development target_id->assay_dev lib_prep Library Preparation (Hexahydropyrimidines) assay_dev->lib_prep primary_screen Primary Screen (Single Concentration) lib_prep->primary_screen hit_id Hit Identification primary_screen->hit_id dose_response Dose-Response Confirmation hit_id->dose_response secondary_assays Secondary & Orthogonal Assays dose_response->secondary_assays sar Structure-Activity Relationship (SAR) secondary_assays->sar lead_opt Lead Optimization sar->lead_opt

Caption: A generalized workflow for high-throughput screening.

Hit_Validation_Workflow primary_hits Primary Hits from HTS reconfirm Re-test in Primary Assay primary_hits->reconfirm false_positives False Positives reconfirm->false_positives Inactive confirmed_hits Confirmed Hits reconfirm->confirmed_hits Active dose_response IC50 Determination confirmed_hits->dose_response potent_hits Potent Hits dose_response->potent_hits orthogonal_assays Orthogonal Assays (e.g., different technology) potent_hits->orthogonal_assays validated_hits Validated Hits orthogonal_assays->validated_hits selectivity Selectivity Profiling validated_hits->selectivity lead_series Lead Series selectivity->lead_series

Caption: A typical hit validation cascade for anticancer drug discovery.[7]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Cell_Survival Cell Survival, Growth mTOR->Cell_Survival HHP_Inhibitor_EGFR This compound Inhibitor HHP_Inhibitor_EGFR->EGFR HHP_Inhibitor_PI3K This compound Inhibitor HHP_Inhibitor_PI3K->PI3K

Caption: Simplified EGFR and PI3K/Akt signaling pathways.[8]

Conclusion

The protocols and workflows outlined in these application notes provide a robust framework for the high-throughput screening of this compound libraries for the discovery of novel anticancer agents. The combination of cell-based phenotypic screening and target-oriented assays, followed by a rigorous hit validation cascade, increases the likelihood of identifying promising lead compounds for further development. The adaptability of these protocols allows for their application to other disease areas and biological targets, highlighting the versatility of HTS in modern drug discovery.

References

Application Notes: Purification of Hexahydropyrimidine Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hexahydropyrimidines are a class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules and are pivotal in pharmaceutical research and drug development.[1] The synthesis of these derivatives often results in complex mixtures containing starting materials, reagents, and by-products. Therefore, efficient purification is a critical step to isolate the desired compound for subsequent characterization and application. Column chromatography is a fundamental, widely used technique for the separation and purification of these compounds.[2][3]

This document provides detailed protocols and application notes for the purification of hexahydropyrimidine derivatives using column chromatography, addressing common challenges and offering troubleshooting strategies.

Challenges in the Purification of this compound Derivatives

The purification of this compound derivatives can present several challenges due to their inherent chemical properties:

  • High Polarity: Many this compound derivatives are highly polar, which can lead to poor retention and separation on standard reversed-phase columns or strong, sometimes irreversible, adsorption to polar stationary phases like silica (B1680970) gel.[4][5]

  • Basic Nature: The nitrogen atoms in the this compound ring confer basic properties to these molecules. Basic compounds can interact strongly with the acidic silanol (B1196071) groups on the surface of standard silica gel.[6] This interaction can lead to:

    • Irreversible Adsorption: The compound may get stuck on the column, resulting in very low recovery.[6][7]

    • Peak Tailing: The compound elutes from the column slowly and asymmetrically, leading to broad peaks and poor separation from impurities.[4]

    • Compound Degradation: The acidic nature of silica gel can cause the decomposition of sensitive this compound derivatives.[6][8]

Principle of Column Chromatography

Column chromatography is a preparative technique used to separate compounds from a mixture.[2] The separation is based on the differential partitioning of the components between a stationary phase (a solid adsorbent packed into a column) and a mobile phase (a solvent that flows through the column).[2][9][10] Compounds that have a stronger affinity for the stationary phase will move more slowly down the column, while compounds that are more soluble in the mobile phase will move more quickly, thus enabling separation.

Experimental Protocols

Preliminary Analysis by Thin-Layer Chromatography (TLC)

Before performing column chromatography, it is essential to develop a suitable solvent system using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive method to determine the optimal mobile phase for separation.[4] The goal is to find a solvent system that gives a good separation between the desired compound and impurities, with the Rf value of the target compound ideally between 0.2 and 0.4.

Protocol for TLC Analysis:

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent.

  • Spot the dissolved mixture onto a TLC plate (e.g., silica gel 60 F254).

  • Place the TLC plate in a developing chamber containing the chosen mobile phase.

  • Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the spots under a UV lamp and/or by staining (e.g., with iodine or potassium permanganate).

  • Calculate the Rf value for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

  • Adjust the polarity of the mobile phase to achieve optimal separation. Increasing the proportion of the more polar solvent will increase the Rf values.[4]

Column Chromatography: Stationary and Mobile Phase Selection

The choice of stationary and mobile phases is critical for successful purification.[9][10]

Table 1: Stationary Phase Selection Guide

Stationary PhaseTypeRecommended ForKey Considerations
Silica Gel (SiO₂) (Standard) Normal-PhaseNon-polar to moderately polar, non-basic compounds.Acidic nature can cause issues with basic hexahydropyrimidines (tailing, decomposition).[6]
Silica Gel + Basic Modifier Normal-PhaseBasic this compound derivatives.The mobile phase is modified with a small amount of base (e.g., triethylamine (B128534), ammonia) to neutralize acidic silanol sites.[4][11]
Alumina (B75360) (Al₂O₃) (Neutral or Basic) Normal-PhaseBasic or acid-sensitive compounds.A good alternative to silica gel for basic compounds to avoid degradation.[4][7]
Reversed-Phase (e.g., C18) Reversed-PhasePolar this compound derivatives.Highly polar compounds may have poor retention.[5][12] HILIC or polar-endcapped columns can be better alternatives.[5]
Amine-bonded Silica Normal-PhasePolar, basic compounds.Specifically designed for purifying basic compounds without the need for mobile phase modifiers.[7]

Table 2: Example Mobile Phase Systems

Chromatography ModeStationary PhaseExample Mobile Phase (Eluent)Application Notes
Normal-Phase Silica GelHexane / Ethyl Acetate (B1210297) (gradient)A standard system for compounds of moderate polarity. The ratio is adjusted based on TLC results.
Normal-Phase Silica GelBenzene / Acetone (e.g., 9:1 or 8:2 v/v)Has been used for monitoring the synthesis of this compound derivatives.[13]
Normal-Phase (for basic compounds) Silica GelDichloromethane / Methanol / Triethylamine (e.g., 95:5:0.5 v/v/v)The addition of triethylamine (0.1-2%) is crucial to prevent peak tailing of basic compounds.[4][11]
Normal-Phase (for basic compounds) Alumina (Neutral/Basic)Hexane / Ethyl Acetate (gradient)Avoids the acidity of silica gel, often providing better recovery for basic compounds.[4]
Reversed-Phase C18 SilicaWater / Acetonitrile (gradient) with 0.1% Formic Acid or Ammonium FormateSuitable for polar derivatives. The acid or buffer helps to improve peak shape.[12][14]
HILIC Amide or Cyano ColumnAcetonitrile / Water (gradient)Preferred for highly polar compounds that are poorly retained in reversed-phase chromatography.[5]
General Protocol for Column Chromatography Purification

Materials and Equipment:

  • Glass chromatography column

  • Stationary phase (e.g., silica gel, alumina)

  • Mobile phase (solvents)

  • Crude sample

  • Sand and Cotton/Glass wool

  • Collection vessels (test tubes, flasks)

  • TLC plates and chamber

Workflow Diagram

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation Crude_Product Crude this compound Product TLC_Analysis TLC Analysis to Select Mobile Phase Crude_Product->TLC_Analysis Column_Prep Prepare Column (Slurry Packing) TLC_Analysis->Column_Prep Sample_Prep Prepare Sample (Dry or Wet Loading) TLC_Analysis->Sample_Prep Load_Sample Load Sample onto Column Column_Prep->Load_Sample Sample_Prep->Load_Sample Elution Elute with Mobile Phase (Isocratic or Gradient) Load_Sample->Elution Collect_Fractions Collect Fractions Elution->Collect_Fractions Analyze_Fractions Analyze Fractions by TLC Collect_Fractions->Analyze_Fractions Combine_Fractions Combine Pure Fractions Analyze_Fractions->Combine_Fractions Solvent_Removal Solvent Removal (Rotary Evaporation) Combine_Fractions->Solvent_Removal Pure_Compound Isolated Pure This compound Solvent_Removal->Pure_Compound

Caption: Workflow for purification of this compound derivatives.

Step-by-Step Procedure:

  • Column Preparation (Slurry Packing):

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approx. 0.5 cm).

    • In a separate beaker, create a slurry of the stationary phase (e.g., silica gel) in the initial, least polar mobile phase.

    • Pour the slurry into the column. Gently tap the column to ensure even packing and remove air bubbles.

    • Add another thin layer of sand on top of the packed stationary phase to prevent disturbance during sample loading.

    • Drain the solvent until the level just reaches the top of the sand. Do not let the column run dry.

  • Sample Loading:

    • Wet Loading: Dissolve the crude sample in the minimum amount of the mobile phase. Carefully pipette the solution onto the top of the column. This is suitable for samples that are readily soluble in the eluent.

    • Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a different, volatile solvent. Add a small amount of silica gel to this solution and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the column. This method often results in better separation.[7]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per test tube).

    • Maintain a constant level of solvent above the stationary phase to avoid cracking the column bed.

    • You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase) to elute the compounds. A gradient is often more effective for separating components with a wide range of polarities.[4]

  • Analysis of Fractions:

    • Monitor the collected fractions using TLC to identify which ones contain the desired compound.

    • Spot every few fractions on a single TLC plate to track the elution profile.

    • Fractions containing only the pure desired compound (single spot on TLC with the correct Rf) should be combined.

  • Isolation of the Pure Compound:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified this compound derivative.[13]

    • Further dry the compound under high vacuum to remove any residual solvent.

Troubleshooting Guide

Decision Tree for Method Selection

G start Start: Crude This compound is_basic Is the compound basic? start->is_basic is_polar Is the compound highly polar? is_basic->is_polar No is_acid_sensitive Is the compound acid-sensitive? is_basic->is_acid_sensitive Yes hilic Consider HILIC or Reversed-Phase with Polar-Endcapped Column is_polar->hilic Yes normal_silica Use Standard Silica Gel is_polar->normal_silica No silica_tea Use Silica Gel with 1-2% Triethylamine in Mobile Phase is_acid_sensitive->silica_tea No alumina Use Neutral or Basic Alumina is_acid_sensitive->alumina Yes

Caption: Decision tree for selecting a purification strategy.

Table 3: Common Problems and Solutions

ProblemPossible CauseSolution(s)
Poor Separation / Overlapping Peaks Inappropriate mobile phase.Optimize the solvent system using TLC. Try a different solvent combination or a shallower gradient.[4]
Column was poorly packed.Repack the column carefully, ensuring no air bubbles or cracks.
Column was overloaded with sample.Reduce the amount of crude material loaded. A typical load is 1-5% of the stationary phase mass.[4]
Compound Stuck on Column / Low Recovery Compound is too polar for the mobile phase.Drastically increase the polarity of the mobile phase (e.g., switch from ethyl acetate to methanol).[4]
Irreversible adsorption to silica gel due to basicity.Add triethylamine (0.5-2%) to the mobile phase.[4] Alternatively, switch to a different stationary phase like neutral alumina or amine-bonded silica.[4][7]
Compound Decomposes on Column Compound is sensitive to the acidic silica gel.Test compound stability on a TLC plate first.[8] Use a less acidic stationary phase like neutral alumina or deactivated silica gel.[4][8]
Compound Elutes Too Quickly (High Rf) Mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., increase the hexane/ethyl acetate ratio).[4]
Streaking or Tailing on TLC/Column Compound is basic and interacting with acidic silica.Add a basic modifier like triethylamine or ammonia (B1221849) to the mobile phase.[4]
Sample is overloaded.Dilute the sample before spotting on TLC or loading on the column.

References

Application Notes and Protocols for Recrystallization of High-Purity Hexahydropyrimidine Solids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of hexahydropyrimidine solids to achieve high purity. The focus is on common recrystallization techniques applicable to these saturated heterocyclic compounds.

Introduction

Hexahydropyrimidines are saturated heterocyclic compounds that are important building blocks in medicinal chemistry and drug development. The purity of these compounds is critical for their intended biological and pharmaceutical applications. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] This method relies on the differences in solubility of the target compound and its impurities in a selected solvent or solvent system.[2] By carefully controlling parameters such as solvent, temperature, and cooling rate, it is possible to obtain highly pure crystalline solids.

This guide details three common recrystallization techniques:

  • Slow Cooling Recrystallization: The most common method, relying on the principle that solubility of a solid in a solvent increases with temperature.[2]

  • Solvent-Antisolvent Recrystallization: Useful for compounds that are highly soluble in a wide range of solvents at room temperature. An "antisolvent" in which the compound is insoluble is added to induce crystallization.

  • Vapor Diffusion: A technique for growing high-quality crystals, often used for X-ray crystallography, where an antisolvent vapor slowly diffuses into a solution of the compound.

Data Presentation: Recrystallization of this compound Derivatives

The following tables provide an illustrative summary of quantitative data that should be recorded and compared when developing a recrystallization protocol for a new this compound derivative.

Table 1: Solvent Screening for Slow Cooling Recrystallization of Compound X

Solvent SystemVolume (mL)Dissolution Temp. (°C)Crystal Formation Temp. (°C)Yield (%)Initial Purity (%)Final Purity (%)
Ethanol1078258595.299.5
Isopropanol1582288295.299.3
Acetone2055107595.298.8
Ethyl Acetate1275208895.299.6
Toluene2590307095.298.5

Table 2: Solvent-Antisolvent Recrystallization of Compound Y

SolventAntisolventSolvent:Antisolvent RatioYield (%)Initial Purity (%)Final Purity (%)
DichloromethaneHexane1:39096.099.7
TetrahydrofuranWater1:58596.099.4
AcetoneDiethyl Ether1:48896.099.5
EthanolWater1:28296.099.2

Experimental Protocols

Protocol 1: Slow Cooling Recrystallization

This method is ideal for compounds that exhibit a significant increase in solubility with temperature.

Materials:

  • Crude this compound solid

  • Recrystallization solvent(s)

  • Erlenmeyer flask(s)

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude solid in various solvents at room and elevated temperatures. A good solvent will dissolve the compound when hot but not at room temperature.[1]

  • Dissolution: Place the crude this compound solid in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Gradually add more solvent until the solid completely dissolves. Avoid adding an excess of solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be insulated to slow down the cooling process.

  • Crystal Formation: As the solution cools, the solubility of the compound will decrease, and crystals will begin to form.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Solvent-Antisolvent Recrystallization

This technique is suitable for compounds that are readily soluble in many common solvents at room temperature.

Materials:

  • Crude this compound solid

  • A "good" solvent (in which the compound is very soluble)

  • An "antisolvent" (in which the compound is poorly soluble, but is miscible with the "good" solvent)

  • Erlenmeyer flask or beaker

  • Magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Dissolve the crude solid in a minimal amount of the "good" solvent at room temperature.

  • Antisolvent Addition: While stirring, slowly add the antisolvent dropwise to the solution.

  • Induction of Crystallization: Continue adding the antisolvent until the solution becomes cloudy, indicating the onset of precipitation.

  • Crystal Growth: At the point of cloudiness, stop adding the antisolvent and allow the solution to stand undisturbed. If necessary, gently warm the solution until it becomes clear again and then allow it to cool slowly.

  • Cooling: If crystal formation is slow, cooling the flask in an ice bath can promote further crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a mixture of the solvent and antisolvent, or with the pure antisolvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Vapor Diffusion

This method is excellent for obtaining high-quality single crystals, for example, for X-ray diffraction studies.

Materials:

  • Crude this compound solid

  • A "good" solvent

  • An "antisolvent" (more volatile than the "good" solvent)

  • Small vial or test tube

  • Larger beaker or jar with a lid

Procedure:

  • Dissolution: Dissolve the crude solid in a minimal amount of the "good" solvent in a small, open vial.

  • Setup: Place this small vial inside a larger beaker or jar containing a layer of the antisolvent at the bottom.

  • Sealing: Seal the larger container.

  • Diffusion: The more volatile antisolvent will slowly vaporize and diffuse into the solution in the small vial.

  • Crystallization: As the concentration of the antisolvent in the solution increases, the solubility of the compound decreases, leading to the slow growth of high-quality crystals over several hours to days.

  • Isolation: Once suitable crystals have formed, carefully remove the small vial and collect the crystals.

  • Drying: Gently dry the crystals.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation Crude Solid Crude Solid Add Solvent Add Solvent Crude Solid->Add Solvent Heat & Stir Heat & Stir Add Solvent->Heat & Stir Dissolved Solid Dissolved Solid Heat & Stir->Dissolved Solid Hot Filtration (optional) Hot Filtration (optional) Dissolved Solid->Hot Filtration (optional) Slow Cooling Slow Cooling Hot Filtration (optional)->Slow Cooling Clear Solution Crystal Formation Crystal Formation Slow Cooling->Crystal Formation Ice Bath Ice Bath Crystal Formation->Ice Bath Vacuum Filtration Vacuum Filtration Ice Bath->Vacuum Filtration Wash with Cold Solvent Wash with Cold Solvent Vacuum Filtration->Wash with Cold Solvent Drying Drying Wash with Cold Solvent->Drying Pure Crystals Pure Crystals Drying->Pure Crystals Solvent_Antisolvent_Workflow Crude Solid Crude Solid Dissolve in 'Good' Solvent Dissolve in 'Good' Solvent Crude Solid->Dissolve in 'Good' Solvent Slowly Add Antisolvent Slowly Add Antisolvent Dissolve in 'Good' Solvent->Slowly Add Antisolvent Induce Crystallization (Cloud Point) Induce Crystallization (Cloud Point) Slowly Add Antisolvent->Induce Crystallization (Cloud Point) Crystal Growth Crystal Growth Induce Crystallization (Cloud Point)->Crystal Growth Isolation (Filtration) Isolation (Filtration) Crystal Growth->Isolation (Filtration) Wash & Dry Wash & Dry Isolation (Filtration)->Wash & Dry Pure Crystals Pure Crystals Wash & Dry->Pure Crystals Vapor_Diffusion_Workflow cluster_setup Experimental Setup cluster_process Crystallization Process Dissolve Solid in Solvent (Vial) Dissolve Solid in Solvent (Vial) Place Vial in Sealed Chamber with Antisolvent Place Vial in Sealed Chamber with Antisolvent Dissolve Solid in Solvent (Vial)->Place Vial in Sealed Chamber with Antisolvent Antisolvent Vapor Diffuses into Solution Antisolvent Vapor Diffuses into Solution Place Vial in Sealed Chamber with Antisolvent->Antisolvent Vapor Diffuses into Solution Slow Crystal Growth Slow Crystal Growth Antisolvent Vapor Diffuses into Solution->Slow Crystal Growth Isolate Pure Crystals Isolate Pure Crystals Slow Crystal Growth->Isolate Pure Crystals

References

Application Note: High-Resolution NMR Spectroscopic Analysis of Hexahydropyrimidine Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hexahydropyrimidines are saturated heterocyclic compounds that are key structural motifs in a wide range of biologically active molecules and pharmaceutical agents. The stereochemistry of substituents on the hexahydropyrimidine ring is often critical for biological activity, making the accurate determination of stereoisomers essential during drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique for the unambiguous stereochemical assignment of these molecules in solution.[1][2] This application note provides detailed protocols and data for the analysis of this compound stereoisomers using ¹H, ¹³C, and 2D NMR techniques.

The conformational behavior of the this compound ring, including ring reversal and nitrogen inversion, is a dynamic process that influences the NMR spectra.[3][4] The presence of substituents, particularly at the C2 position, can shift the conformational equilibrium, making the geminal protons on the trimethylene portion (C4, C5, C6) chemically non-equivalent (anisochronous).[3] The analysis of chemical shifts (δ), vicinal coupling constants (³J), and through-space correlations from the Nuclear Overhauser Effect (NOE) allows for the definitive assignment of relative stereochemistry.[3][5][6]

Key Principles for Stereochemical Assignment

  • Chemical Shifts (δ): The spatial orientation of protons (axial vs. equatorial) within the chair-like conformation of the this compound ring places them in different magnetic environments. In many azaheterocycles, β-axial protons resonate at a higher frequency (downfield) compared to their equatorial counterparts.[3] Substituents on the ring will further influence the chemical shifts of nearby protons.

  • Vicinal Coupling Constants (³J_HH): The magnitude of the coupling constant between vicinal protons (H-C-C-H) is dependent on the dihedral angle between them, as described by the Karplus relationship.[7] This is particularly useful for distinguishing diastereomers:

    • trans (diaxial) protons typically exhibit a large coupling constant (³J ≈ 11-18 Hz).[8][9]

    • cis (axial-equatorial or diequatorial) protons show a smaller coupling constant (³J ≈ 6-15 Hz).[8][9]

  • Nuclear Overhauser Effect (NOE): NOE is the transfer of nuclear spin polarization between nuclei that are close in space (typically < 5 Å).[6] A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment generates cross-peaks between protons that are spatially proximate, providing definitive evidence for relative stereochemistry.[5][6] For example, a strong NOE between a substituent and a ring proton can confirm its cis or trans relationship.

Quantitative Data for Substituted Hexahydropyrimidines

The following tables summarize ¹H NMR data for representative 1,3-disubstituted and 1,2,3-trisubstituted hexahydropyrimidines, illustrating the differences in chemical shifts and coupling constants that arise from stereochemical variations.

Table 1: ¹H NMR Data for 1,3-Disubstituted Hexahydropyrimidines (Fast Ring Inversion) [3]

In these derivatives without a C2-substituent, fast ring reversal at room temperature leads to averaged signals where geminal protons are often equivalent.

CompoundArRH-4/H-6 (δ, ppm)H-5 (δ, ppm)H-2 (δ, ppm)
1a p-TolylCH₃2.60 (t)1.75 (p)3.79 (s)
1b p-TolylCH₂CH₃2.66 (t)1.75 (p)3.86 (s)
1d p-TolylCH(CH₃)₂2.73 (t)1.73 (p)3.94 (s)

(s = singlet, t = triplet, p = pentet)

Table 2: ¹H NMR Data for 1,2,3-Trisubstituted Hexahydropyrimidines (Conformationally Biased) [3]

The presence of a bulky 2-aryl group shifts the equilibrium to a conformation where this group is equatorial, making the axial and equatorial protons at C4, C5, and C6 non-equivalent.

CompoundH-2 (axial)H-4 (axial)H-4 (equatorial)H-6 (axial)H-6 (equatorial)H-5 (axial)H-5 (equatorial)
1i 6.42 (s)3.35 (ddd)3.60 (ddd)3.35 (ddd)3.60 (ddd)1.80-2.21 (m)1.42-1.61 (m)
1j 6.32 (s)3.37 (ddd)3.54 (ddd)3.37 (ddd)3.54 (ddd)1.99-2.09 (m)1.51-1.58 (m)
1k 5.25 (s)2.62 (ddd)3.60 (ddd)3.03 (ddd)3.26 (ddd)2.12-2.22 (m)1.36-1.44 (m)

(s = singlet, ddd = doublet of doublet of doublets, m = multiplet)

Table 3: Representative Coupling Constants (J) for Compound 1k [3]

CouplingValue (Hz)Description
J (H6a, H6e)13.2Geminal
J (H6a, H5a)11.8Vicinal (trans-diaxial)
J (H6a, H5e)3.4Vicinal (cis)
J (H4a, H4e)14.1Geminal
J (H4a, H5a)12.4Vicinal (trans-diaxial)
J (H4a, H5e)3.3Vicinal (cis)

Experimental Protocols

A systematic approach is crucial for the successful analysis of this compound stereoisomers. The general workflow is outlined below.

G cluster_prep Preparation & Acquisition cluster_proc Data Processing cluster_analysis Analysis & Assignment Sample Sample Preparation (5-10 mg in 0.6 mL CDCl₃ or DMSO-d₆) NMR_Acq NMR Data Acquisition (1D: ¹H, ¹³C; 2D: COSY, NOESY, HSQC) Sample->NMR_Acq Insert into spectrometer Processing Fourier Transform, Phase & Baseline Correction NMR_Acq->Processing Calibration Reference Calibration (TMS or residual solvent peak) Processing->Calibration Analysis Peak Picking & Integration Extract δ and J values Calibration->Analysis Assignment Stereochemical Assignment (Using δ, J, and NOE data) Analysis->Assignment Structure Final Structure Confirmation Assignment->Structure

Caption: General workflow for NMR analysis of this compound stereoisomers.

Protocol 1: Standard ¹H and ¹³C NMR Acquisition

This protocol is for routine structural confirmation and initial assessment of isomeric purity.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[10]

    • Add tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm) if not already present in the solvent.[10]

    • Ensure the solution is clear and free of particulate matter.

  • Instrument Setup (400-600 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Tune and match the probe for both ¹H and ¹³C channels.

    • Perform automated or manual shimming to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse (e.g., 'zg30').

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds.

    • Number of Scans: 8-16 (adjust for concentration).

    • Pulse Angle: 30-45 degrees.

  • ¹³C{¹H} NMR Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled single-pulse (e.g., 'zgpg30').

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 128-1024 (adjust for concentration and solubility).

    • Pulse Angle: 30-45 degrees.

Protocol 2: 2D NOESY for Stereochemical Assignment

This protocol is essential for determining the relative configuration of substituents by identifying through-space correlations.

  • Sample Preparation: Prepare the sample as described in Protocol 1. Ensure the sample is free of paramagnetic impurities which can interfere with NOE measurements.

  • Instrument Setup: Perform locking, tuning, and shimming as in Protocol 1.

  • NOESY Acquisition Parameters (e.g., 'noesygpph'):

    • Spectral Width (F1 and F2): Set to cover all proton signals (e.g., 10-12 ppm).

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 8-32.

    • Relaxation Delay (d1): 1.5-2.0 seconds.

    • Mixing Time (d8): This is a critical parameter. For small molecules like hexahydropyrimidines, a mixing time of 300-800 ms (B15284909) is a good starting point. It may need to be optimized.

    • Data Matrix Size: Typically 2K x 512 (F2 x F1).

  • Data Processing:

    • Apply a squared sine-bell window function in both dimensions.

    • Perform Fourier transformation, followed by phase and baseline correction.

    • Symmetrize the spectrum if necessary.

  • Data Analysis:

    • Identify diagonal peaks, which correspond to the 1D spectrum.

    • Analyze off-diagonal cross-peaks. A cross-peak between two protons (Ha and Hb) indicates they are spatially close (< 5 Å).[6] Correlate these spatial relationships with the molecular model of each possible stereoisomer to make a definitive assignment.

G cluster_isomers Possible Stereoisomers cluster_nmr NMR Analysis cluster_results Observed Data & Conclusion Isomer_A Isomer A (e.g., cis) J_Coup ³J Coupling Constant Isomer_A->J_Coup NOE NOESY Experiment Isomer_A->NOE ChemShift Chemical Shift (δ) Isomer_A->ChemShift Isomer_B Isomer B (e.g., trans) Isomer_B->J_Coup Isomer_B->NOE Isomer_B->ChemShift Result_J Result: Large J (10-13 Hz) -> trans Small J (2-5 Hz) -> cis J_Coup->Result_J Result_NOE Result: NOE cross-peak -> protons are close No NOE -> protons are distant NOE->Result_NOE Result_Shift Result: Axial vs. Equatorial protons have different δ values ChemShift->Result_Shift Conclusion Definitive Assignment Result_J->Conclusion Result_NOE->Conclusion Result_Shift->Conclusion

Caption: Logic for differentiating stereoisomers using key NMR parameters.

Conclusion

NMR spectroscopy provides a suite of powerful, high-resolution techniques for the detailed analysis and unambiguous assignment of this compound stereoisomers. By systematically applying 1D (¹H, ¹³C) and 2D (COSY, NOESY) NMR experiments and carefully analyzing chemical shifts, coupling constants, and NOE correlations, researchers can confidently determine the three-dimensional structure of these important heterocyclic compounds. The protocols and reference data provided in this note serve as a comprehensive guide for scientists engaged in the synthesis, characterization, and development of novel this compound-based molecules.

References

Application Notes and Protocols for the LC-MS Characterization of Hexahydropyrimidine Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexahydropyrimidines are saturated heterocyclic compounds that form the core structure of various molecules with significant biological and pharmaceutical activities. As their development as drug candidates progresses, robust analytical methods for their characterization and quantification are crucial. Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as a powerful and indispensable tool for the analysis of these polar, nitrogen-containing compounds.[1][2][3] This document provides detailed application notes and experimental protocols for the characterization of hexahydropyrimidine products using LC-MS methods, including sample preparation, chromatographic separation, and mass spectrometric analysis.

I. Analytical Strategies for this compound Characterization

The characterization of this compound products typically involves a multi-step process to ensure accurate identification and quantification. The overall workflow integrates sample preparation, chromatographic separation, and mass spectrometric detection and characterization.

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis & Characterization Sample Crude Reaction Mixture or Biological Matrix Precipitation Protein Precipitation (for biological samples) Sample->Precipitation Extraction Extraction (LLE or SPE) Dilution Dilution Extraction->Dilution Precipitation->Extraction LC_Separation LC Separation (HILIC or Reversed-Phase) Dilution->LC_Separation MS_Detection MS Detection (Full Scan) LC_Separation->MS_Detection MSMS_Fragmentation MS/MS Fragmentation (Product Ion Scan) MS_Detection->MSMS_Fragmentation Qualitative Qualitative Analysis (Molecular Weight, Formula) MSMS_Fragmentation->Qualitative Quantitative Quantitative Analysis (Calibration Curve) MSMS_Fragmentation->Quantitative Structural Structural Elucidation (Fragmentation Analysis) Qualitative->Structural

Figure 1: Logical workflow for the characterization of this compound products.

II. Experimental Protocols

A. Sample Preparation

The choice of sample preparation method is critical and depends on the sample matrix.

1. For Reaction Mixtures (Post-Synthesis):

  • Protocol: Dilute-and-Shoot

    • Accurately weigh a small amount of the crude reaction mixture.

    • Dissolve the sample in a suitable solvent (e.g., methanol (B129727), acetonitrile (B52724), or water) to a stock concentration of 1 mg/mL.

    • Perform serial dilutions of the stock solution with the initial mobile phase to achieve a final concentration within the linear range of the instrument (typically in the ng/mL to low µg/mL range).

    • Filter the final solution through a 0.22 µm syringe filter prior to injection.

2. For Biological Matrices (e.g., Plasma, Serum):

  • Protocol: Protein Precipitation [4]

    • To 100 µL of plasma or serum in a microcentrifuge tube, add a known amount of an appropriate internal standard.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex briefly and transfer to an autosampler vial.

  • Protocol: Solid-Phase Extraction (SPE) for Cleaner Samples [5]

    • Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange or a polar-modified reversed-phase sorbent) with methanol followed by equilibration with an acidic aqueous solution (e.g., 0.1% formic acid in water).

    • Load the pre-treated sample (e.g., diluted plasma) onto the cartridge.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute the this compound products with a suitable elution solvent (e.g., methanol with 5% ammonium (B1175870) hydroxide).

    • Evaporate the eluate to dryness and reconstitute as described in the protein precipitation protocol.

B. Liquid Chromatography (LC) Method

Due to the polar nature of hexahydropyrimidines, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred method for achieving good retention and separation.[6] A reversed-phase method can also be optimized, particularly for less polar derivatives.

1. HILIC Method Parameters:

ParameterRecommended Conditions
Column ZIC-p-HILIC (100 x 2.1 mm, 3.5 µm) or equivalent
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 7.0
Mobile Phase B 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water
Gradient 95% B to 50% B over 10 minutes, then return to initial conditions
Flow Rate 0.35 mL/min
Column Temperature 45°C
Injection Volume 2-10 µL

2. Reversed-Phase Method Parameters (for less polar derivatives):

ParameterRecommended Conditions
Column C18 (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, then return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 2-10 µL
C. Mass Spectrometry (MS) Method

Electrospray ionization (ESI) in positive ion mode is typically the most effective ionization technique for hexahydropyrimidines due to the presence of basic nitrogen atoms.

1. MS Parameters:

ParameterRecommended Settings
Ionization Mode ESI Positive
Capillary Voltage 3.0 - 4.5 kV
Source Temperature 120 - 150°C
Desolvation Gas Nitrogen
Desolvation Temp. 350 - 500°C
Scan Mode Full Scan (m/z 100-1000) for identification
Data Acquisition Centroid

2. MS/MS Parameters for Structural Characterization and Quantification:

For structural elucidation and sensitive quantification, tandem mass spectrometry (MS/MS) is employed.

ParameterRecommended Approach
Scan Mode Product Ion Scan or Multiple Reaction Monitoring (MRM)
Precursor Ion Selection Select the [M+H]⁺ ion of the target this compound
Collision Gas Argon
Collision Energy Optimize for each compound (typically 10-40 eV)

III. Data Presentation and Interpretation

A. Quantitative Data

Quantitative analysis relies on the construction of a calibration curve using a reference standard. The following table provides representative, hypothetical data for a selection of this compound derivatives to illustrate the expected outcomes. Actual values must be determined experimentally.

Table 1: Representative Quantitative LC-MS/MS Data for this compound Derivatives

CompoundRetention Time (min)Precursor Ion (m/z) [M+H]⁺Product Ion (m/z)Collision Energy (eV)LOD (ng/mL)LOQ (ng/mL)
This compound1.287.170.1150.51.5
1-Phenylthis compound3.5163.291.1200.20.6
1,3-Dibenzylthis compound5.8267.491.1250.10.3
5-Nitro-1,3-diphenylthis compound4.2312.3180.1220.30.9
B. Structural Characterization by MS/MS Fragmentation

The fragmentation patterns observed in the MS/MS spectra provide valuable information for the structural elucidation of this compound products. Common fragmentation pathways for cyclic amines often involve ring-opening reactions and the loss of substituents.

cluster_pathway Hypothetical Fragmentation Pathway Precursor [M+H]⁺ Protonated this compound Fragment1 Loss of Substituent (R) Precursor->Fragment1 - R Fragment2 Ring Opening Precursor->Fragment2 CID Fragment3 Loss of C2H5N Fragment2->Fragment3 - CH2=NH2⁺

References

Hexahydropyrimidine as a Chiral Auxiliary in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of asymmetric synthesis, the quest for efficient methods to control the stereochemical outcome of reactions is paramount, particularly in the development of pharmaceuticals where a single enantiomer often accounts for the desired therapeutic activity.[1] Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner.[1] Following the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. While several classes of compounds, such as oxazolidinones and pseudoephedrine derivatives, have been extensively studied and applied as chiral auxiliaries, the potential of other scaffolds remains an active area of research.[1]

This document explores the potential application of chiral hexahydropyrimidines as a novel class of chiral auxiliaries. To date, the use of hexahydropyrimidines specifically as removable chiral auxiliaries to control stereoselective transformations of an attached substrate is not well-documented in peer-reviewed literature. However, their rigid cyclic structure, derived from 1,3-diamines, and the potential for substitution at various positions suggest they could serve as a viable scaffold.[2] This application note will, therefore, present a conceptual framework, including hypothetical protocols and data, to stimulate further research in this promising area.

Conceptual Framework: Hexahydropyrimidine as a Chiral Auxiliary

A chiral this compound auxiliary could be synthesized from an enantiopure 1,3-diamine and a carbonyl compound. The resulting cyclic structure can possess multiple stereocenters, providing a well-defined three-dimensional environment to bias the approach of reagents to a substrate attached to one of the nitrogen atoms.

Key Potential Advantages:

  • Rigid Conformation: The chair-like conformation of the this compound ring could provide a predictable and sterically hindered environment, leading to high facial selectivity.

  • Tunable Steric and Electronic Properties: Substitution on the nitrogen atoms and the carbon backbone of the this compound ring would allow for the fine-tuning of steric bulk and electronic properties to optimize diastereoselectivity for various reaction types.

  • Synthesis from Chiral Pool: Enantiopure 1,3-diamines, the precursors to chiral hexahydropyrimidines, can be synthesized from readily available chiral starting materials.[2]

Hypothetical Application: Diastereoselective Alkylation of a Carboxylic Acid Derivative

A common application of chiral auxiliaries is the diastereoselective alkylation of enolates derived from carboxylic acids. The following section outlines a hypothetical workflow and protocol for the use of a chiral this compound auxiliary in such a transformation.

Experimental Workflow

The overall experimental workflow for the proposed diastereoselective alkylation using a chiral this compound auxiliary would involve three key stages: attachment of the substrate to the auxiliary, diastereoselective alkylation, and cleavage of the auxiliary to yield the chiral product.

G cluster_0 Stage 1: Auxiliary Attachment cluster_1 Stage 2: Diastereoselective Alkylation cluster_2 Stage 3: Auxiliary Cleavage a Chiral this compound c N-Acyl this compound a->c Acylation b Prochiral Carboxylic Acid Derivative (e.g., Acyl Chloride) b->c d N-Acyl this compound c->d g Alkylated Product (Diastereomeric Mixture) d->g Alkylation e Base (e.g., LDA) e->g f Electrophile (R-X) f->g h Alkylated Product g->h j Enantiomerically Enriched Carboxylic Acid h->j Hydrolysis k Recovered Chiral Auxiliary h->k i Cleavage Reagent (e.g., LiOH/H2O2) i->j

Figure 1. A generalized experimental workflow for the use of a chiral this compound auxiliary.

Hypothetical Reaction Scheme

The proposed diastereoselective alkylation using a C2-symmetric chiral this compound auxiliary is depicted below. The bulky substituents on the auxiliary are expected to shield one face of the enolate, leading to the preferential formation of one diastereomer.

G cluster_0 Proposed Diastereoselective Alkylation cluster_1 Auxiliary Cleavage start N-Acyl this compound enolate Chiral Enolate start->enolate 1. LDA, THF, -78 °C product Alkylated Product (Major Diastereomer) enolate->product 2. R-X alkylated Alkylated Product final_acid Chiral Carboxylic Acid alkylated->final_acid LiOH, H2O2 recovered_aux Recovered Auxiliary alkylated->recovered_aux

Figure 2. Hypothetical reaction scheme for diastereoselective alkylation and auxiliary cleavage.

Experimental Protocols (Hypothetical)

The following protocols are hypothetical and based on standard procedures for similar transformations using well-established chiral auxiliaries. Optimization would be necessary for any new system.

Protocol 1: Acylation of the Chiral this compound Auxiliary
  • To a solution of the chiral this compound (1.0 eq) in anhydrous dichloromethane (B109758) (0.2 M) at 0 °C under an argon atmosphere, add triethylamine (B128534) (1.5 eq) followed by 4-dimethylaminopyridine (B28879) (0.1 eq).

  • Add the desired acyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the N-acyl this compound.

Protocol 2: Diastereoselective Alkylation
  • To a solution of the N-acyl this compound (1.0 eq) in anhydrous tetrahydrofuran (B95107) (0.1 M) at -78 °C under an argon atmosphere, add lithium diisopropylamide (1.2 eq, freshly prepared or as a solution in THF/hexanes) dropwise.

  • Stir the resulting enolate solution for 1 hour at -78 °C.

  • Add the electrophile (e.g., benzyl (B1604629) bromide, 1.5 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 4-6 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and allow it to warm to room temperature.

  • Extract the mixture with ethyl acetate (B1210297) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis.

  • Purify the product by flash column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary
  • Dissolve the purified alkylated product (1.0 eq) in a mixture of tetrahydrofuran and water (3:1, 0.1 M).

  • Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq) followed by a 1 M aqueous solution of lithium hydroxide (B78521) (2.0 eq).

  • Stir the reaction mixture at 0 °C for 4 hours.

  • Quench the excess peroxide by adding a saturated aqueous solution of sodium sulfite.

  • Acidify the mixture to pH ~2 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • The aqueous layer can be basified and extracted to recover the chiral auxiliary.

  • Combine the organic layers containing the product, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the enantiomerically enriched carboxylic acid.

Data Presentation (Hypothetical)

The following table summarizes hypothetical data for the diastereoselective alkylation of an N-propionyl this compound auxiliary. This data is for illustrative purposes to demonstrate how results would be presented.

EntryElectrophile (R-X)BaseSolventTemp (°C)Yield (%)Diastereomeric Ratio (dr)
1Benzyl bromideLDATHF-788595:5
2IodomethaneLHMDSTHF-789292:8
3Allyl iodideNaHMDSTHF-788890:10
4Isopropyl triflateKHMDSToluene-787585:15

Logical Relationships in Chiral Auxiliary Design

The design of an effective chiral auxiliary relies on a set of logical principles aimed at maximizing stereocontrol. These principles can be applied to the theoretical design of a this compound-based auxiliary.

G cluster_0 Design Principles for a Chiral Auxiliary cluster_1 Factors Influencing Diastereoselectivity A Readily Available Chiral Precursor B Efficient Attachment to Substrate A->B F Effective Chiral Auxiliary C High Diastereoselectivity in Reaction B->C D Facile and Non-destructive Cleavage C->D E High Recovery of Auxiliary D->E C1 Rigid Conformation C1->C C2 Steric Shielding C2->C C3 Chelation Control C3->C

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Hexahydropyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of hexahydropyrimidines.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing hexahydropyrimidines?

A1: The most prevalent method for synthesizing hexahydropyrimidines is a Mannich-type condensation reaction.[1][2] This is a one-pot, multi-component reaction that typically involves an aldehyde, a β-dicarbonyl compound or a nitroalkane, and a source of ammonia (B1221849) or a primary amine (like ammonium (B1175870) acetate).[1][2] Variations of this method exist, utilizing different catalysts and reaction conditions to improve yields and purity.[3]

Q2: What factors have the most significant impact on the yield and purity of hexahydropyrimidine synthesis?

A2: Several factors can significantly influence the outcome of a this compound synthesis. These include the choice of catalyst, solvent, reaction temperature, and reaction time. The nature of the substituents on the starting materials, particularly on the aldehyde, can also affect the reaction's efficiency and yield.[1][2] For instance, electron-withdrawing or electron-donating groups on the aromatic ring of a benzaldehyde (B42025) derivative can alter the reactivity and, consequently, the product yield.

Q3: How can I monitor the progress of my this compound synthesis reaction?

A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction.[2] By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the consumption of reactants and the formation of the product over time. A suitable solvent system, such as a mixture of benzene (B151609) and acetone, is often used for the mobile phase.[2]

Q4: What are the standard procedures for purifying the crude this compound product?

A4: After the reaction is complete, the crude product is typically isolated by filtration if it precipitates from the reaction mixture. The solid is then washed with a cold solvent to remove residual impurities.[4] Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, or by column chromatography on silica (B1680970) gel.[5] The choice of purification method depends on the physical properties of the product and the nature of the impurities.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Symptom: After the specified reaction time, TLC analysis shows a significant amount of unreacted starting materials, and little to no desired product has been formed.

Possible Cause Suggested Solution
Inactive Catalyst If using a reusable catalyst, it may require activation or regeneration. For acid catalysts, ensure the concentration is appropriate. Consider trying a different catalyst, such as a Lewis acid or a Brønsted acid, which has been shown to be effective.[5]
Suboptimal Temperature The reaction may require a higher temperature to overcome the activation energy. Gradually increase the reaction temperature while monitoring the reaction by TLC. Conversely, excessively high temperatures can lead to decomposition, so finding the optimal temperature is key.[5]
Incorrect Solvent The solubility of the reactants can be a critical factor. If the starting materials are not fully dissolved, the reaction rate will be slow. Experiment with different solvents or solvent mixtures to ensure all reactants are in the solution phase. Solvent-free conditions have also been reported to be effective in some cases.[6]
Moisture in Reagents/Solvents Water can interfere with the reaction, especially if using moisture-sensitive reagents or catalysts. Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents.[4]
Steric Hindrance Bulky substituents on the aldehyde or other reactants can sterically hinder the reaction. In such cases, a longer reaction time or a higher temperature may be necessary.[5]
Issue 2: Formation of Multiple Products or Side Reactions

Symptom: The TLC of the crude reaction mixture shows multiple spots in addition to the desired product spot, indicating the formation of byproducts.

Possible Cause Suggested Solution
Side Reactions of Aldehyde Aldehydes can undergo self-condensation (aldol reaction) or other side reactions under the reaction conditions. Consider adding the aldehyde slowly to the reaction mixture to maintain a low concentration.
Formation of Intermediates Incomplete cyclization can lead to the accumulation of linear intermediates.[7] Adjusting the catalyst or reaction temperature may help drive the reaction to completion.
Decomposition of Product The desired this compound derivative might be unstable under the reaction conditions, especially at elevated temperatures or over prolonged reaction times. Monitor the reaction closely and stop it as soon as the starting materials are consumed.
Issue 3: Difficulty in Product Purification

Symptom: The crude product is an oil that is difficult to crystallize, or co-eluting impurities make column chromatography challenging.

Possible Cause Suggested Solution
Oily Product If the product is an oil, try triturating it with a non-polar solvent like hexane (B92381) to induce solidification. Seeding with a small crystal of the pure product, if available, can also initiate crystallization.
Persistent Impurities If impurities are difficult to remove by recrystallization, column chromatography is the recommended method. Experiment with different solvent systems (eluents) to achieve better separation on the column. Sometimes changing the stationary phase (e.g., from silica gel to alumina) can be beneficial.[5]
Product Insolubility In some cases, the product may be poorly soluble in common organic solvents, making purification difficult. Test a range of solvents to find a suitable one for recrystallization or for dissolving the sample for chromatography.[8]

Data Presentation

Table 1: Effect of Aldehyde Substituent on this compound Yield
EntryAldehydeSolventTemperature (°C)Time (min)Yield (%)Reference
14-Nitrobenzaldehyden-Butanol1256092[1]
23,4-Dimethoxybenzaldehyden-Butanol1257581[2]
33-Hydroxybenzaldehyden-Butanol1254077[2]
Table 2: Comparison of Reaction Conditions for a Specific this compound Derivative
EntryCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1Acetic Acid-Room Temp235-99[3]
2Dy/ChitosanWaterRoom TempShortHigh[3]
3Preyssler Heteropoly AcidSolvent-free801.5Good to Excellent[6]
4RefluxEthanolReflux540[2]
5Refluxn-Butanol1250.67-1.2577-92[2]

Experimental Protocols

General Protocol for the Mannich-Type Synthesis of 5-Nitro-2,4,6-trisubstituted-hexahydropyrimidines

This protocol is adapted from the synthesis of 5-nitro-2,4,6-tris(4-nitrophenyl)this compound.[1]

Materials:

Procedure:

  • To a round-bottom flask, add the substituted benzaldehyde (0.03 mol), ammonium acetate (0.02 mol), and nitromethane (0.01 mol).

  • Add n-butanol (35 mL) to the flask.

  • Stir the mixture and heat it to reflux at 125 °C.

  • Monitor the reaction progress using thin-layer chromatography (TLC) with a benzene:acetone (9:1) mixture as the eluent.

  • Continue refluxing for 40-70 minutes, or until TLC indicates the completion of the reaction.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid product can be further purified by recrystallization.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine Aldehyde, Ammonium Acetate, and Nitromethane add_solvent Add n-Butanol start->add_solvent reflux Reflux at 125°C add_solvent->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature monitor->cool Complete evaporate Evaporate Solvent cool->evaporate purify Recrystallize Product evaporate->purify end Pure this compound purify->end

Caption: A typical experimental workflow for this compound synthesis.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield Observed cause1 Inactive Catalyst? start->cause1 cause2 Suboptimal Temperature? start->cause2 cause3 Poor Reactant Solubility? start->cause3 cause4 Moisture Present? start->cause4 solution1 Change/Activate Catalyst cause1->solution1 solution2 Optimize Temperature cause2->solution2 solution3 Change Solvent cause3->solution3 solution4 Use Anhydrous Conditions cause4->solution4

Caption: A troubleshooting guide for addressing low reaction yields.

References

Technical Support Center: Stereoselective Synthesis of Hexahydropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of hexahydropyrimidines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the stereoselective synthesis of hexahydropyrimidines?

A1: The main challenges in the stereoselective synthesis of hexahydropyrimidines revolve around controlling the configuration of the newly formed stereocenters. Key difficulties include:

  • Achieving high diastereoselectivity: Controlling the relative stereochemistry between multiple stereocenters on the hexahydropyrimidine ring.

  • Achieving high enantioselectivity: Controlling the absolute stereochemistry to obtain a single enantiomer.

  • Substrate scope limitations: The success of a stereoselective method can be highly dependent on the specific substrates used.

  • Catalyst selection and optimization: Identifying the optimal chiral catalyst (organocatalyst or metal complex) and reaction conditions is crucial and often requires extensive screening.

  • Purification of stereoisomers: Separating the desired stereoisomer from other diastereomers or enantiomers can be challenging.

  • Reaction mechanism uncertainty: The exact mechanism of some stereoselective reactions can be complex, making rational optimization difficult.

Q2: Which are the most common synthetic strategies for achieving stereocontrol in this compound synthesis?

A2: The most prevalent methods for the stereoselective synthesis of hexahydropyrimidines and related N-heterocycles include:

  • Diastereoselective Mannich Reaction: A three-component reaction involving an aldehyde, an amine, and a compound with an active hydrogen (like a β-ketoester) to form a β-amino carbonyl compound, which can then be cyclized. The stereoselectivity is often controlled by the choice of catalyst and the steric and electronic properties of the reactants.

  • Asymmetric Biginelli Reaction: A one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. Chiral Brønsted acids or Lewis acids are often employed as catalysts to induce enantioselectivity.[1]

  • Catalytic Asymmetric [3+3] Cycloaddition: This method involves the reaction of a 1,3-dinitrogen component with a 1,3-dicarbonyl component, often catalyzed by a chiral metal complex or organocatalyst, to construct the six-membered ring with high stereocontrol.

  • Hydrogenation of Dihydropyrimidines: The stereoselective reduction of a pre-formed dihydropyrimidine (B8664642) can be a viable strategy. The choice of catalyst and hydrogen source is critical for controlling the stereochemical outcome.

Q3: How do I choose between an organocatalyst and a metal-based catalyst for my stereoselective synthesis?

A3: The choice between an organocatalyst and a metal-based catalyst depends on several factors:

FeatureOrganocatalystsMetal-Based Catalysts
Sensitivity Generally less sensitive to air and moisture.Often require inert atmosphere and dry solvents.
Toxicity Typically have lower toxicity.Can have issues with residual metal contamination in the final product.
Cost Often derived from readily available chiral natural products (e.g., cinchona alkaloids, proline).Can be expensive due to the precious metal (e.g., Rh, Ru, Pd) and complex ligand synthesis.
Activity May require higher catalyst loading.Often exhibit high turnover numbers and require low catalyst loading.
Reaction Scope Broadly applicable to a wide range of transformations.Can be highly specific for certain reaction types.

Ultimately, the optimal choice will depend on the specific reaction, desired product, and experimental constraints. It is often necessary to screen a variety of catalysts to identify the most effective one.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in Mannich-type Reactions

Symptoms:

  • NMR analysis of the crude product shows a mixture of diastereomers with a low diastereomeric ratio (dr).

  • Multiple spots are observed on TLC, which are difficult to separate by column chromatography.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Suboptimal Catalyst The chosen catalyst may not provide sufficient steric hindrance to effectively control the facial selectivity of the nucleophilic attack. Action: Screen a range of catalysts with different steric and electronic properties. For example, in organocatalysis, varying the substituents on a proline or cinchona alkaloid scaffold can significantly impact diastereoselectivity.
Incorrect Solvent The solvent can influence the transition state geometry. Action: Experiment with a range of solvents with varying polarities. Non-polar solvents often favor more organized transition states, leading to higher diastereoselectivity.
Reaction Temperature Too High Higher temperatures can lead to the formation of the thermodynamically favored product, which may not be the desired diastereomer. Action: Lower the reaction temperature. Running the reaction at 0 °C, -20 °C, or even -78 °C can significantly improve diastereoselectivity.
Inappropriate Base If a base is used, its strength and steric bulk can affect the stereochemical outcome. Action: Screen different bases (e.g., organic bases like triethylamine, DBU, or inorganic bases like K2CO3).
Slow Addition of Reagents Rapid addition of reagents can lead to uncontrolled side reactions and lower selectivity. Action: Add one of the reactants (e.g., the aldehyde) slowly to the reaction mixture using a syringe pump.
Issue 2: Poor Enantioselectivity in Asymmetric Biginelli Reactions

Symptoms:

  • Chiral HPLC or SFC analysis of the product shows a low enantiomeric excess (ee).

Possible Causes and Solutions:

Possible CauseSuggested Solution
Ineffective Chiral Catalyst The chiral catalyst is not effectively discriminating between the two prochiral faces of the intermediate. Action: Screen a variety of chiral catalysts. For Brønsted acid catalysis, BINOL-derived phosphoric acids are often effective. For Lewis acid catalysis, chiral metal complexes (e.g., with BOX or PYBOX ligands) can be employed.[1]
Background Uncatalyzed Reaction A non-selective background reaction may be competing with the catalyzed pathway. Action: Lower the reaction temperature to slow down the uncatalyzed reaction. Ensure that the catalyst is sufficiently active to outcompete the background reaction.
Catalyst Deactivation The catalyst may be decomposing or being inhibited by impurities in the starting materials or solvent. Action: Use freshly purified starting materials and dry solvents. If using a metal-based catalyst, ensure strict exclusion of air and moisture.
Incorrect Additives Additives can have a significant impact on enantioselectivity. Action: Some reactions benefit from the addition of a co-catalyst or an additive that can modulate the catalyst's activity or the reaction environment.

Experimental Protocols

Protocol 1: Organocatalyzed Diastereoselective Mannich Reaction for this compound Precursors

This protocol describes a general procedure for the diastereoselective Mannich reaction between an aldehyde, a 1,3-dicarbonyl compound, and an amine, catalyzed by a chiral primary amine.

Materials:

  • Aldehyde (1.0 mmol)

  • 1,3-Dicarbonyl compound (1.2 mmol)

  • Amine (1.0 mmol)

  • Chiral primary amine catalyst (e.g., a derivative of (S)-proline) (0.1 mmol, 10 mol%)

  • Solvent (e.g., Toluene, CH2Cl2, or THF) (5 mL)

  • Anhydrous MgSO4 or Na2SO4

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the 1,3-dicarbonyl compound and the chiral primary amine catalyst.

  • Add the solvent and stir the mixture at room temperature for 10 minutes.

  • Add the amine to the reaction mixture and stir for another 5 minutes.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).

  • Slowly add the aldehyde to the reaction mixture over a period of 30 minutes.

  • Stir the reaction at the same temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or CH2Cl2) (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired Mannich adduct.

  • The resulting β-amino carbonyl compound can then be cyclized to the this compound through subsequent reaction steps (e.g., reduction and condensation with formaldehyde).

Visualizations

Troubleshooting Workflow for Low Diastereoselectivity

troubleshooting_diastereoselectivity start Low Diastereoselectivity Observed catalyst Optimize Catalyst start->catalyst solvent Screen Solvents start->solvent temperature Lower Reaction Temperature start->temperature base Vary Base start->base addition Slow Reagent Addition start->addition outcome Improved Diastereoselectivity catalyst->outcome solvent->outcome temperature->outcome base->outcome addition->outcome

Caption: A flowchart for troubleshooting low diastereoselectivity.

Decision Pathway for Catalyst Selection

catalyst_selection start Need for Stereoselective Synthesis air_sensitive Are starting materials air/moisture sensitive? start->air_sensitive metal_contamination Is metal contamination a major concern? air_sensitive->metal_contamination No metal_catalyst Consider Metal-Based Catalyst air_sensitive->metal_catalyst Yes organocatalyst Consider Organocatalyst metal_contamination->organocatalyst Yes metal_contamination->metal_catalyst No

Caption: Decision tree for selecting a catalyst type.

References

Technical Support Center: Synthesis of Hexahydropyrimidines via Mannich Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side-product formation during the synthesis of hexahydropyrimidines via the Mannich reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Mannich reaction in the context of hexahydropyrimidine synthesis?

A1: The Mannich reaction for this compound synthesis is a multi-component reaction that typically involves an aldehyde, a primary amine or ammonia (B1221849) source (like ammonium (B1175870) acetate), and a compound with two acidic C-H protons (e.g., nitromethane (B149229) or a β-ketoester). The reaction proceeds through the formation of an iminium ion from the aldehyde and the amine, followed by a nucleophilic attack of the enolized C-H acidic compound. A second condensation with another molecule of aldehyde and amine then leads to the cyclization, forming the this compound ring.

Q2: What are the most common side-products observed in the Mannich synthesis of hexahydropyrimidines?

A2: While the literature on specific side-products for this compound synthesis is not exhaustive, based on the general Mannich reaction mechanism, several side-products can be anticipated:

  • Aminals: Formed by the reaction of an aldehyde with two equivalents of the amine.

  • Bis-Mannich Products: If the C-H acidic compound has more than two acidic protons, or if a primary amine is used, there is a possibility of forming bis-Mannich bases where two aminomethyl groups are added.

  • Polymeric Materials: Uncontrolled condensation reactions can lead to the formation of polymeric side-products, especially at high temperatures.

  • Schiff Bases: Intermediates formed from the condensation of the amine and aldehyde may persist in the final product if the reaction does not go to completion.

  • Products of Aldol Condensation: The aldehyde reactant can undergo self-condensation, particularly under basic conditions.

Q3: How can I monitor the progress of my Mannich reaction for this compound synthesis?

A3: Thin Layer Chromatography (TLC) is a common and effective method to monitor the reaction's progress.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. A suitable solvent system, such as benzene:acetone (9:1), can be used for elution.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete reaction.1a. Increase reaction time and continue to monitor by TLC.[1] 1b. Increase the reaction temperature moderately, but be cautious of increased side-product formation.[2] 1c. Ensure efficient stirring to maintain a homogeneous reaction mixture.
2. Suboptimal stoichiometry of reactants.2a. Systematically vary the molar ratios of the aldehyde, amine source, and C-H acidic compound to find the optimal balance. A slight excess of the aldehyde and amine source may be beneficial.
3. Poor quality of reagents or solvents.3a. Use freshly distilled aldehydes and anhydrous solvents to prevent side reactions caused by impurities or water.
Formation of Aminal Side-Products Excess amine or localized high concentration of amine.1a. Add the amine source slowly and portion-wise to the reaction mixture. 1b. Adjust the stoichiometry to use a slight excess of the aldehyde rather than the amine.
Formation of Polymeric Materials 1. High reaction temperature.1a. Lower the reaction temperature and extend the reaction time.[2] 1b. Consider using a milder catalyst or a solvent with a lower boiling point.
2. High concentration of reactants.2a. Perform the reaction at a higher dilution.
Presence of Unreacted Starting Materials in the Final Product 1. Insufficient reaction time or temperature.1a. Refer to the "Low Yield" section for solutions.
2. Reversible reaction equilibrium.2a. If water is a byproduct of the iminium ion formation, consider using a Dean-Stark apparatus to remove it and drive the reaction forward.
Difficult Purification of the this compound Co-elution of side-products with the desired compound.1a. Optimize the reaction conditions to minimize side-product formation first. 1b. Explore different solvent systems for column chromatography. A gradient elution might be necessary. 1c. Recrystallization from a suitable solvent can be an effective purification method for solid products.

Quantitative Data Summary

The following table summarizes yields of this compound derivatives synthesized via a Mannich-type reaction as reported in the literature. This data can serve as a benchmark for your experiments.

Aldehyde Derivative Amine Source C-H Acidic Compound Solvent Temperature (°C) Reaction Time (min) Yield (%) Reference
Benzaldehyde (B42025)Ammonium Acetate (B1210297)Nitromethanen-Butanol12540-7077-81[1]
4-NitrobenzaldehydeAmmonium AcetateNitromethanen-Butanol12540-70High[3]
3,4-DimethoxybenzaldehydeAmmonium AcetateNitromethanen-Butanol12540-70High[3]
3-HydroxybenzaldehydeAmmonium AcetateNitromethanen-Butanol12540-70High[3]

Experimental Protocols

General Synthesis of 5-Nitro-2,4,6-trisubstituted-hexahydropyrimidine Derivatives [1]

  • Reactant Preparation: In a round-bottom flask, add the benzaldehyde derivative (0.03 mol), ammonium acetate (0.02 mol), and nitromethane (0.01 mol).

  • Solvent Addition: Add 35 mL of n-butanol to the flask.

  • Reaction: Stir the mixture under reflux at 125 °C for 40-70 minutes until a suspended solution is formed.

  • Monitoring: Monitor the reaction's completion using Thin Layer Chromatography (TLC) with a benzene:acetone (9:1) solvent system.

  • Work-up: After the reaction is complete, evaporate the solvent using a rotary evaporator. The resulting product can then be dried and purified.

Visualizations

Logical Workflow for Troubleshooting Low Yield

troubleshooting_low_yield Troubleshooting Flowchart for Low Yield start Low Yield Observed check_completion Is the reaction complete? (Check by TLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes increase_time_temp Increase reaction time or temperature moderately. incomplete->increase_time_temp end Improved Yield increase_time_temp->end check_stoichiometry Review stoichiometry of reactants. complete->check_stoichiometry check_reagents Assess quality of reagents and solvents. complete->check_reagents optimize_stoichiometry Systematically vary reactant ratios. check_stoichiometry->optimize_stoichiometry optimize_stoichiometry->end purify_reagents Use freshly distilled/purified reagents and anhydrous solvents. check_reagents->purify_reagents purify_reagents->end side_product_formation Potential Pathways for Side-Product Formation cluster_side_reactions Side Reactions reactants Aldehyde + Amine Source + C-H Acidic Compound desired_product This compound reactants->desired_product Desired Mannich Reaction aminal Aminal Formation (Aldehyde + 2x Amine) reactants->aminal Excess Amine polymerization Polymerization (High Temperature/Concentration) reactants->polymerization Harsh Conditions bis_mannich Bis-Mannich Product (Excess Amine/Aldehyde) reactants->bis_mannich Incorrect Stoichiometry aldol Aldol Condensation (Aldehyde Self-Condensation) reactants->aldol Basic Conditions

References

Technical Support Center: Troubleshooting Low Yields in Multi-Component Hexahydropyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for multi-component hexahydropyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: My Biginelli reaction is giving a very low yield. What are the most common causes?

Low yields in the Biginelli reaction, a three-component condensation to form dihydropyrimidinones (which can be reduced to hexahydropyrimidines), are frequently due to several factors. These include suboptimal reaction conditions, purity of reactants, and the formation of side products. Key areas to investigate are the choice of catalyst, solvent, and reaction temperature. Side reactions such as Knoevenagel condensation between the aldehyde and the β-ketoester, or self-condensation of the aldehyde, can significantly reduce the yield of the desired product.

Q2: I suspect side reactions are occurring in my synthesis. What are the typical side products and how can I minimize them?

In the Biginelli reaction, the most common side products arise from competing reactions. The Knoevenagel condensation product, an α,β-unsaturated compound, is a frequent impurity. To minimize its formation, consider using a Lewis acid catalyst instead of a strong Brønsted acid. Aldehydes, especially aliphatic ones, can undergo self-condensation (aldol reaction). Ensuring the purity of your reactants and carefully controlling the stoichiometry can help mitigate these side reactions. Additionally, the dihydropyrimidine (B8664642) product itself can be susceptible to oxidation, so conducting the reaction under an inert atmosphere may be beneficial.

Q3: How critical is the choice of catalyst and what are some effective options?

The catalyst plays a pivotal role in the Biginelli reaction's success. While classical methods use strong Brønsted acids like HCl, these can sometimes promote side reactions. Lewis acids such as Yb(OTf)₃, InCl₃, and various metal chlorides (e.g., FeCl₃, NiCl₂, ZnCl₂) have been shown to be highly effective, often leading to higher yields and shorter reaction times. The choice of catalyst can also influence the reaction mechanism and selectivity.

Q4: Can the solvent significantly impact the yield of my this compound synthesis?

Absolutely. The solvent influences reactant solubility, reaction rate, and can even alter the reaction pathway. For the Biginelli reaction, polar solvents are generally preferred. A study has shown that glacial acetic acid can be a very effective solvent, potentially playing a dual role as both solvent and catalyst. In some cases, solvent-free conditions, particularly with microwave irradiation, have been shown to dramatically increase yields and reduce reaction times.

Q5: I'm performing a Mannich-type reaction to synthesize a this compound and the yield is poor. What should I troubleshoot?

Low yields in Mannich-type syntheses of hexahydropyrimidines can often be attributed to the stability of the intermediates and the reaction conditions. Key parameters to optimize include the pH of the reaction medium, the stoichiometry of the reactants (amine, aldehyde, and a CH-acidic compound), and the reaction temperature. For instance, carrying out the reaction in an acetate (B1210297) buffer to maintain an optimal pH can be crucial. The order of reagent addition can also be important to prevent the formation of undesired side products.

Q6: My product seems to be difficult to purify. What are some common strategies for purifying hexahydropyrimidines?

Purification of hexahydropyrimidines can be challenging due to the presence of structurally similar side products and unreacted starting materials. The most common purification methods are recrystallization and column chromatography. For recrystallization, a good starting point is to test a range of solvents to find one in which your product is sparingly soluble at room temperature but readily soluble when heated. Common solvent systems include ethanol, or mixtures like hexane/acetone or hexane/ethyl acetate. For column chromatography, careful selection of the stationary and mobile phases is key to achieving good separation.

Troubleshooting Guides

Issue 1: Low Yield in Biginelli Reaction

If you are experiencing low yields in your Biginelli synthesis of dihydropyrimidinones, follow this troubleshooting workflow:

LowYield_Biginelli start Low Yield suboptimal_conditions Suboptimal Reaction Conditions? start->suboptimal_conditions side_reactions Side Reactions Dominating? start->side_reactions purification_issues Purification Issues? start->purification_issues optimize_catalyst Optimize Catalyst: - Switch from Brønsted to Lewis acid - Screen different Lewis acids - Adjust catalyst loading suboptimal_conditions->optimize_catalyst Yes optimize_solvent Optimize Solvent: - Test different polar solvents - Consider solvent-free conditions suboptimal_conditions->optimize_solvent Yes optimize_temp Optimize Temperature: - Increase or decrease temperature - Consider microwave irradiation suboptimal_conditions->optimize_temp Yes minimize_knoevenagel Minimize Knoevenagel: - Use milder catalyst - Adjust stoichiometry side_reactions->minimize_knoevenagel Yes minimize_self_condensation Minimize Aldehyde Self-Condensation: - Check aldehyde purity - Control reaction temperature side_reactions->minimize_self_condensation Yes improve_purification Improve Purification: - Optimize recrystallization solvent system - Adjust chromatography conditions (gradient, solvent system) purification_issues->improve_purification Yes Purification_Troubleshooting start Difficult Purification recrystallization_fails Recrystallization Fails? start->recrystallization_fails chromatography_fails Column Chromatography Ineffective? start->chromatography_fails oiling_out Product Oiling Out? recrystallization_fails->oiling_out Yes no_crystals No Crystals Form? recrystallization_fails->no_crystals Yes coelution Co-elution of Impurities? chromatography_fails->coelution Yes streaking Product Streaking on Column? chromatography_fails->streaking Yes solvent_screen Screen a wider range of solvent systems (e.g., EtOH, Hex/EtOAc) oiling_out->solvent_screen slow_cooling Ensure slow cooling; scratch flask; add seed crystal no_crystals->slow_cooling change_mobile_phase Change mobile phase polarity; run a gradient elution coelution->change_mobile_phase add_modifier Add a modifier to the mobile phase (e.g., triethylamine for basic compounds) streaking->add_modifier Biginelli_Mechanism cluster_0 Biginelli Reaction Pathway Aldehyde Ar-CHO Acyliminium N-Acyliminium Ion Intermediate Aldehyde->Acyliminium Urea H₂N(C=O)NH₂ Urea->Acyliminium Ketoester β-Ketoester Enol Enol of Ketoester Ketoester->Enol OpenChain Open-Chain Ureide Acyliminium->OpenChain Enol->OpenChain DHPM Dihydropyrimidinone (Product) OpenChain->DHPM Cyclization & Dehydration

strategies for improving the scalability of hexahydropyrimidine production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for hexahydropyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the scalability of this compound production. Here you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols to assist in your scale-up efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up this compound synthesis from the lab bench to industrial production?

A1: Transitioning from small-scale (gram) to large-scale (kilogram) production introduces several challenges.[1][2] Key issues include:

  • Process Safety: Laboratory methods often use stoichiometric reagents or "one-pot" additions that can generate dangerous amounts of heat (exotherms) at a larger scale.[1][3] Safe, scalable processes require careful control over reaction energetics, often through controlled addition of reagents.[1]

  • Reaction Conditions: Conditions optimized at a small scale, such as heating and mixing, do not translate linearly.[4] Inefficient heat transfer and mixing in large reactors can lead to inconsistent product quality, lower yields, and the formation of impurities.[2]

  • Reagent and Solvent Cost: Reagents and solvents that are feasible for lab-scale synthesis may be prohibitively expensive for bulk production.[5] Process chemists often need to find more cost-effective, safer, and environmentally friendly alternatives.

  • Purification and Isolation: Methods like column chromatography, common in the lab, are often impractical and costly at an industrial scale.[6] Developing robust, scalable purification methods such as crystallization is critical.[4]

  • Polymorphism: The crystalline form (polymorph) of the final product can affect its physical properties, including bioavailability. Ensuring consistent production of the desired polymorph is a significant scale-up challenge.[4]

Q2: Which synthetic routes are most suitable for scalable this compound production?

A2: One-pot, multi-component reactions are highly favored for their operational simplicity and efficiency. The Biginelli reaction is a classic and widely studied method for producing dihydropyrimidines, which are closely related precursors.[7][8] This reaction condenses an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) and has been extensively optimized for scalability using various catalysts and solvent-free conditions.[9][10] Mannich-type reactions are also employed for synthesizing this compound derivatives and can be adapted for scale.[11][12]

Q3: How do I select an appropriate catalyst and solvent for a scalable process?

A3: For scalability, the ideal catalyst is effective in small quantities, easily separable from the reaction mixture, and reusable. Heterogeneous (solid-phase) catalysts are often preferred over homogeneous ones because they can be easily removed by filtration, simplifying the workup process.[9] Solvent selection should prioritize low cost, low toxicity, and ease of removal. Solvent-free (neat) conditions or the use of green solvents are increasingly popular for industrial applications to reduce waste and environmental impact.[10][13]

Q4: What are the most critical analytical techniques for monitoring reaction progress and ensuring product quality during scale-up?

A4: Consistent monitoring is key to a reproducible process.

  • Reaction Progress: Thin-Layer Chromatography (TLC) is a simple, rapid technique for monitoring the consumption of starting materials and the formation of the product in real-time.[14] High-Performance Liquid Chromatography (HPLC) provides more quantitative data on reaction conversion and impurity profiles.[15][16]

  • Product Characterization: To confirm the structure and purity of the final product, a combination of techniques is essential. These include Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.[11][12]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low Yield or Incomplete Reaction

Symptom: TLC or HPLC analysis shows a significant amount of unreacted starting materials even after extended reaction time.

Possible Causes & Solutions:

  • Insufficient Catalyst Activity: The catalyst may be deactivated or used in too low a concentration. Try increasing the catalyst loading or using a fresh batch. For reusable catalysts, regeneration may be necessary.[14][15]

  • Low Reaction Temperature: The reaction may not have sufficient energy to overcome the activation barrier. Gradually increase the temperature while monitoring the reaction for any signs of product degradation.[14]

  • Poor Solubility: One or more reactants may not be fully dissolved in the chosen solvent, limiting the reaction rate. Experiment with different solvents or solvent mixtures to improve solubility.[14]

  • Steric Hindrance: Bulky groups on the aldehyde or β-ketoester can slow the reaction. Consider increasing the reaction time or temperature to compensate.[15]

Issue 2: Formation of Multiple Side Products

Symptom: The crude product shows multiple spots on TLC or numerous peaks in HPLC/LC-MS, complicating purification.

Possible Causes & Solutions:

  • Knoevenagel Condensation: A common side reaction between the aldehyde and the β-ketoester can compete with the main Biginelli pathway.[17] To minimize this, try lowering the reaction temperature or changing the order of addition (e.g., pre-mixing the aldehyde and urea before adding the ketoester).[17]

  • Aldehyde Self-Condensation: Aliphatic aldehydes, in particular, can self-condense under acidic conditions.[15] Using a milder catalyst or adding the aldehyde slowly to the reaction mixture can mitigate this issue.[15]

  • Oxidation of Product: The dihydropyrimidine (B8664642) ring can be susceptible to oxidation, forming an aromatic pyrimidine (B1678525) byproduct.[17] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) and using a mild workup procedure can prevent this.[17]

Issue 3: Difficulty with Product Isolation and Purification

Symptom: The product fails to precipitate from the reaction mixture, or it forms an oil instead of a solid, making purification by recrystallization difficult.

Possible Causes & Solutions:

  • Workup Procedure: Your product may be soluble in the aqueous layer during extraction. Always check all layers by TLC before discarding them.[18][19] The product might also be sensitive to the pH of the workup; test its stability to acidic or basic conditions on a small scale first.[19]

  • Recrystallization Solvent: The chosen solvent may be too effective, preventing crystallization, or not effective enough to dissolve impurities. A systematic screening of different solvents and solvent mixtures (e.g., ethanol/water, hexane/ethyl acetate) is recommended.

  • Chromatography Issues: If using column chromatography, impurities may co-elute with your product. Try screening different mobile phase systems to improve separation.[20] For large-scale purification, transitioning from standard silica (B1680970) gel chromatography to preparative HPLC or developing a robust crystallization method is often necessary.[21][22]

Data Presentation

Table 1: Effect of Catalyst and Solvent on Biginelli Reaction Yield and Time

Catalyst (mol%)AldehydeSolventTemperature (°C)Time (h)Yield (%)Reference
Cu(INA)₂(H₂O)₄ (10)BenzaldehydeSolvent-free1001.590[9]
Zn-fum MOFBenzaldehydeSolvent-free800.3398[9]
H-ZSM-5 ZeoliteBenzaldehydeSolvent-free (Ball Mill)RT0.3391[10]
Gluconic Acid (25)FurfuralWater60690[7]
Fe₃O₄@SiO₂/SB(Ni)BenzaldehydeEthanolReflux0.596[23]

Table 2: Comparison of Purification Methods for Scalability

Purification MethodThroughputCost per kgSolvent ConsumptionTypical PurityKey Considerations
Recrystallization HighLowModerate>99%Requires a crystalline solid; process development can be time-consuming.[6]
Flash Chromatography Low to ModerateHighHigh95-99%Primarily used for small to medium scale (grams to ~1 kg); generates significant waste.[6]
Preparative HPLC LowVery HighVery High>99.5%Used for high-purity requirements, but expensive and not ideal for bulk manufacturing.[20][22]
Distillation HighLowLowVariableOnly suitable for volatile, thermally stable compounds.[6]

Experimental Protocols & Workflows

Protocol 1: General Procedure for a Scalable Biginelli Reaction

This protocol provides a general framework. Optimal conditions may vary depending on the specific substrates.

  • Setup: Equip a suitably sized reactor with a mechanical stirrer, condenser, and temperature probe. If necessary, provide an inert atmosphere (nitrogen or argon).

  • Reagent Loading: To the reactor, add the β-ketoester (1.0 equivalent), urea or thiourea (B124793) (1.5 equivalents), and the chosen solvent (if not solvent-free).

  • Catalyst Addition: Add the catalyst (e.g., 1-10 mol%).

  • Aldehyde Addition: Begin stirring the mixture and add the aldehyde (1.0 equivalent) dropwise over a period of 15-30 minutes to control any potential exotherm.

  • Reaction: Heat the mixture to the target temperature (e.g., 60-100 °C).[14]

  • Monitoring: Monitor the reaction's progress using TLC (e.g., every 30 minutes).[14] A typical mobile phase is 7:3 hexane:ethyl acetate.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, filter the solid and wash it with a small amount of cold solvent (e.g., ethanol).[14] If no solid forms, concentrate the solvent under reduced pressure and proceed with purification.

  • Purification: Purify the crude product by recrystallization from a suitable solvent to obtain the pure dihydropyrimidine.[14]

Protocol 2: Purification by Recrystallization
  • Dissolution: Place the crude solid product in a flask and add the minimum amount of a suitable hot solvent to dissolve it completely.

  • Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Crystallization: Once crystallization begins, cool the flask further in an ice bath to maximize the product yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

Visualizations

Scalability_Workflow A Route Scouting & Feasibility (Lab Scale: mg-g) B Process Optimization A->B C Key Parameter Screening: - Catalyst - Solvent - Temperature - Concentration B->C Identify Variables D Safety Assessment (Calorimetry, Exotherm Control) B->D Ensure Safety E Pilot Scale-Up (100g - 1kg) C->E D->E F Develop Scalable Workup & Purification (Crystallization) E->F G Full-Scale Production (kg Scale) F->G H Process Validation & QA/QC G->H

Caption: Workflow for scaling up this compound synthesis.

Troubleshooting_Low_Yield start Low Yield or Incomplete Reaction Observed q1 Check Reactant Quality & Stoichiometry start->q1 q2 Is Catalyst Active? q1->q2 Yes sol1 Use fresh, pure reagents. Verify molar ratios. q1->sol1 No q3 Is Temperature Optimal? q2->q3 Yes sol2 Increase catalyst loading. Use fresh/regenerated catalyst. q2->sol2 No q4 Are Reactants Soluble? q3->q4 Yes sol3 Increase temperature moderately. Monitor for degradation. q3->sol3 No sol4 Screen alternative solvents. q4->sol4 No end Re-run Experiment q4->end Yes sol1->end sol2->end sol3->end sol4->end

Caption: Troubleshooting logic for low reaction yield.

Biginelli_Mechanism cluster_0 Reactants cluster_1 Key Intermediates cluster_2 Product Aldehyde Aldehyde Iminium N-Acyliminium Ion Aldehyde->Iminium Step 1: Condensation Side_Product Knoevenagel Side Product Aldehyde->Side_Product Side Reaction Urea Urea Urea->Iminium Step 1: Condensation Ketoester Ketoester Adduct Michael Adduct Ketoester->Adduct Step 2: Addition Ketoester->Side_Product Side Reaction Iminium->Adduct Step 2: Addition DHPM Dihydropyrimidine (Product) Adduct->DHPM Step 3: Cyclization & Dehydration

Caption: Simplified mechanism of the Biginelli reaction.

References

Technical Support Center: Purification and Isolation of Hexahydropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving issues related to the purification and isolation of hexahydropyrimidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of hexahydropyrimidines?

A1: Common impurities in this compound synthesis largely depend on the synthetic route employed. However, they typically include:

  • Unreacted Starting Materials: Residual aldehydes, diamines, or other reactants used in the condensation reaction.

  • Side-Reaction Products: Formation of aminals, imines, or other incompletely cyclized intermediates. Self-condensation products of aldehydes can also be present.

  • Reagents and Catalysts: Leftover acids or bases used to catalyze the cyclization.

  • Solvent Residues: Incomplete removal of reaction solvents.

Q2: My this compound derivative appears to be degrading during purification. What are the likely stability issues?

A2: The this compound ring can be susceptible to hydrolysis, particularly under acidic conditions. The aminal linkages within the ring can be cleaved by water, leading to ring-opening and the formation of the starting diamine and aldehyde or their derivatives. It is crucial to handle hexahydropyrimidines under neutral or slightly basic conditions to minimize degradation.

Q3: I am observing significant peak tailing while analyzing my this compound derivative by HPLC. What could be the cause and how can I resolve it?

A3: Peak tailing for basic compounds like hexahydropyrimidines on standard silica-based C18 columns is a common issue. This is often due to strong interactions between the basic nitrogen atoms of your compound and residual acidic silanol (B1196071) groups on the silica (B1680970) surface.[1][2][3]

To mitigate peak tailing, consider the following strategies:

  • Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (B128534) (TEA) or diethylamine (B46881) (DEA) (typically 0.1%), to the mobile phase. This will compete with your analyte for binding to the active silanol sites.[1]

  • pH Adjustment: Increase the pH of the mobile phase to suppress the ionization of the silanol groups. A pH above 7 is often effective.[3]

  • Column Selection: Use a column specifically designed for the analysis of basic compounds. Options include end-capped columns, columns with a polar-embedded group, or columns with a charged surface.[3]

  • Sample Overload: Injecting too concentrated a sample can also lead to peak tailing. Try diluting your sample.[1][4]

Troubleshooting Guides

Issue 1: Difficulty in Isolating the this compound Product from the Reaction Mixture

Question: After the reaction, my crude product is an oil or a sticky solid that is difficult to handle and purify. What should I do?

Answer:

This is a common challenge, especially when dealing with crude reaction mixtures containing various polar impurities. Here is a step-by-step approach to tackle this issue:

  • Aqueous Workup: Perform a liquid-liquid extraction to remove water-soluble impurities. Since hexahydropyrimidines are basic, you can use a chemically-active extraction.

    • Dissolve the crude mixture in an organic solvent like dichloromethane (B109758) (DCM) or ethyl acetate.

    • Wash the organic layer with a dilute basic solution (e.g., saturated sodium bicarbonate) to remove any acidic catalysts or byproducts.

    • To remove highly polar impurities, wash with brine (saturated NaCl solution).

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Trituration: If the resulting residue is still oily but expected to be a solid, trituration can induce crystallization.

    • Add a solvent in which your product is poorly soluble but the impurities are soluble (e.g., hexane, diethyl ether, or a mixture).

    • Stir or sonicate the mixture. The product should solidify, while the impurities remain in the solvent.

    • Collect the solid product by filtration and wash with a small amount of the cold trituration solvent.

Issue 2: Challenges in Column Chromatography Purification

Question: My this compound is streaking or sticking to the silica gel column, leading to poor separation and low recovery. How can I improve my column chromatography?

Answer:

The basic nature of hexahydropyrimidines often leads to strong interactions with the acidic silica gel, causing the issues you described. Here are several effective strategies:

  • Use of a Basic Modifier: Add a small percentage (0.5-2%) of a volatile base like triethylamine to your eluent system. This will neutralize the acidic sites on the silica gel, reducing the strong adsorption of your basic compound and improving elution.[5]

  • Alternative Stationary Phases:

    • Basic Alumina (B75360): Using basic alumina instead of silica gel can be highly effective for purifying basic compounds.

    • Amine-Functionalized Silica: Pre-treated silica with amine groups provides a less acidic surface, which can significantly improve the chromatography of amines.

  • Solvent System Selection: Start with a non-polar solvent and gradually increase the polarity. A common solvent system for amines is a gradient of methanol (B129727) in dichloromethane.

Data Presentation

The following table summarizes typical reaction yields for the synthesis of various this compound derivatives as reported in the literature. Note that purification methods and final purity are often not detailed in these reports.

Compound TypeSynthetic MethodReported Yield (%)Purification Method MentionedReference
N,N'-unsymmetrically substituted hexahydropyrimidinesReaction of 1-benzotriazolylmethyl-3-propylthis compound with Grignard reagents90-92%Not specified
5-Nitro-2,4,6-trisubstituted hexahydropyrimidinesMannich-type reaction77-81%Evaporation of solvent[6]
1,3-bis((1H-1,2,4-triazol-1-yl)methyl)this compoundCyclocondensation77%Recrystallization from ethanol[7]

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography of a this compound Derivative

This protocol is a general guideline and should be optimized for your specific compound.

  • TLC Analysis:

    • Develop a suitable solvent system using thin-layer chromatography (TLC). A good target Rf for your desired compound is around 0.2-0.3.

    • For basic hexahydropyrimidines, a common eluent is a mixture of dichloromethane and methanol. To improve the spot shape and prevent streaking, add 1% triethylamine to the eluent.

  • Column Packing:

    • Choose an appropriately sized silica gel column for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, less polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is well-compacted and level.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Carefully apply the sample to the top of the silica gel bed.

    • Alternatively, for compounds that are not very soluble in the eluent, you can perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.

  • Elution:

    • Begin eluting with the initial non-polar solvent mixture.

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of methanol) to elute your compound.

    • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure.

    • To remove residual triethylamine, you can co-evaporate with a solvent like toluene.

Protocol 2: General Procedure for Recrystallization of a this compound Derivative

This protocol is suitable for solid this compound derivatives.

  • Solvent Selection:

    • Choose a solvent or a solvent pair in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[8][9] Common choices include ethanol, isopropanol, acetonitrile, or mixtures like ethyl acetate/hexane.[10]

    • For basic compounds, forming a salt (e.g., a hydrochloride salt by adding HCl) can sometimes facilitate crystallization from polar solvents.[10]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the hot solvent and heat the mixture with stirring until the solid is completely dissolved.[9]

  • Hot Filtration (if necessary):

    • If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[9]

    • Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[9]

  • Drying:

    • Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

G cluster_start Start cluster_analysis Initial Analysis cluster_decision Purification Strategy cluster_solid Solid Product Pathway cluster_oil Oily Product Pathway cluster_end Finish start Crude this compound Product analysis Analyze Crude by TLC/LC-MS/NMR start->analysis decision Product is solid or oil? analysis->decision recrystallization Attempt Recrystallization decision->recrystallization Solid chromatography Column Chromatography decision->chromatography Oil purity_check1 Check Purity (TLC/LC-MS/NMR) recrystallization->purity_check1 purity_check1->chromatography Impure pure_product Pure Product purity_check1->pure_product Pure purity_check2 Check Purity (TLC/LC-MS/NMR) chromatography->purity_check2 purity_check2->pure_product Pure further_purification Further Purification Needed purity_check2->further_purification Impure further_purification->chromatography Re-chromatograph

Caption: Troubleshooting workflow for this compound purification.

G cluster_problems Observed Problems cluster_causes Potential Causes cluster_solutions Possible Solutions P1 Low Recovery C1 Product is too polar P1->C1 C2 Strong interaction with silica P1->C2 P2 Peak Tailing (HPLC) P2->C2 C4 Sample overload P2->C4 P3 Streaking on Column P3->C2 C5 Inappropriate solvent system P3->C5 P4 Product Degradation C3 Acidic conditions P4->C3 S1 Use reversed-phase or HILIC C1->S1 S2 Add basic modifier (e.g., TEA) C2->S2 S3 Use basic alumina or amine-silica C2->S3 S6 Optimize eluent polarity C2->S6 S4 Work under neutral/basic pH C3->S4 S5 Dilute sample before injection/loading C4->S5 C5->S6

Caption: Logical relationships between problems, causes, and solutions.

References

Technical Support Center: Overcoming Solubility Challenges of Hexahydropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experiments with hexahydropyrimidine derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative won't dissolve in aqueous buffers. What is the first step I should take?

A1: Initially, it is crucial to assess the physicochemical properties of your specific derivative. Many this compound derivatives are lipophilic and exhibit poor aqueous solubility. The first step is to try dissolving a small amount of the compound in a water-miscible organic co-solvent such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or N,N-dimethylformamide (DMF) to create a concentrated stock solution. This stock can then be diluted into your aqueous buffer, ensuring the final co-solvent concentration is low enough (typically <1%) to not affect your experiment.

Q2: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous experimental medium. What's happening and how can I prevent it?

A2: This is a common issue known as "crashing out." It occurs when the compound is soluble in the concentrated organic solvent but not in the final aqueous medium. To prevent this, you can try several strategies:

  • Lower the final concentration: Your compound's concentration may be exceeding its aqueous solubility limit.

  • Use a different co-solvent: Sometimes, a different co-solvent or a mixture (e.g., DMSO/ethanol) can improve solubility upon dilution.

  • pH adjustment: If your compound has ionizable groups, adjusting the pH of the aqueous buffer can significantly increase solubility. For basic compounds, a lower pH may help, while for acidic compounds, a higher pH is often beneficial.[1]

  • Employ solubility enhancers: Consider using excipients like cyclodextrins, which can form inclusion complexes with your compound to increase its aqueous solubility.[2]

Q3: Can I use techniques like salt formation to improve the solubility of my this compound derivative?

A3: Yes, salt formation is a widely used and effective method for increasing the solubility of ionizable compounds.[1][2] If your this compound derivative has acidic or basic functional groups, converting it to a salt can significantly enhance its aqueous solubility and dissolution rate. This is a common strategy in drug development to improve the biopharmaceutical properties of a compound.

Q4: What are amorphous solid dispersions and can they be useful for my poorly soluble this compound derivative?

A4: Amorphous solid dispersions involve dispersing the drug in an amorphous state within an inert carrier, typically a hydrophilic polymer.[3] This prevents the highly ordered, stable crystal lattice from forming, which in turn enhances the apparent water solubility and dissolution rate.[3] This technique has been shown to be effective for improving the solubility of pyrazolo[3,4-d]pyrimidine derivatives and could be a promising approach for this compound analogs.[3][4]

Troubleshooting Guides

Issue: Compound Precipitation in Aqueous Buffer

This guide provides a systematic approach to troubleshooting and resolving the precipitation of your this compound derivative when diluting from an organic stock solution into an aqueous buffer.

G start Start: Compound Precipitates in Aqueous Buffer check_concentration Is the final concentration as low as experimentally feasible? start->check_concentration lower_concentration Action: Lower the final concentration of the compound. check_concentration->lower_concentration No try_cosolvent Have you tried different co-solvents or co-solvent mixtures? check_concentration->try_cosolvent Yes lower_concentration->try_cosolvent success Success: Compound is Soluble lower_concentration->success change_cosolvent Action: Prepare stock in alternative co-solvents (e.g., Ethanol, DMF, PEG 400) or mixtures. try_cosolvent->change_cosolvent No check_pka Does your compound have ionizable groups (pKa)? try_cosolvent->check_pka Yes change_cosolvent->check_pka change_cosolvent->success adjust_ph Action: Adjust the pH of the aqueous buffer. Lower pH for bases, higher pH for acids. check_pka->adjust_ph Yes use_enhancers Have you considered using solubility enhancers? check_pka->use_enhancers No adjust_ph->use_enhancers adjust_ph->success add_cyclodextrin Action: Incorporate cyclodextrins (e.g., HP-β-CD) into the aqueous medium. use_enhancers->add_cyclodextrin No solid_dispersion Consider Advanced Formulation: Prepare an amorphous solid dispersion. use_enhancers->solid_dispersion Yes add_cyclodextrin->solid_dispersion add_cyclodextrin->success solid_dispersion->success fail Issue Persists: Consult Formulation Specialist solid_dispersion->fail

Caption: Troubleshooting workflow for compound precipitation.

Data Presentation

The following table summarizes solubility data for some pyrimidine (B1678525) and tetrahydropyrimidine (B8763341) derivatives as illustrative examples. It is important to experimentally determine the solubility of your specific this compound derivative.

Compound ClassCompound/DerivativeSolventTemperature (°C)SolubilityReference
PyrimidineMDT 1 (4-amino-6-(4-hydroxy-3-methoxyphenyl)-2-sulfanyl-1,4,5,6-tetrahydropyrimidine-5-carbonitrile)Methanol200.00031 (mole fraction)[5]
PyrimidineMDT 2 (4-amino-6-(4-methoxyphenyl)-2-sulfanyl-1,4,5,6-tetrahydropyrimidine-5-carbonitrile)Methanol200.00010 (mole fraction)[5]
PyrimidineMDT 4 (4-amino-6-(4-chlorophenyl)-2-sulfanyl-1,4,5,6-tetrahydropyrimidine-5-carbonitrile)Methanol200.00004 (mole fraction)[5]
PyrimidineMDT 9 (4-amino-6-(furan-2-yl)-2-sulfanyl-1,4,5,6-tetrahydropyrimidine-5-carbonitrile)Methanol200.00063 (mole fraction)[5]
TetrahydropyrimidylaminoCompound 3WaterNot Specified< 0.1 µg/mL[6]
TetrahydropyrimidylaminoCompound 11 (Symmetry-disrupted analog of 3)WaterNot Specified3.5 µg/mL[6]

Experimental Protocols

Protocol: Enhancement of Aqueous Solubility using Amorphous Solid Dispersion

This protocol is adapted from a method used for pyrazolo[3,4-d]pyrimidine derivatives and can be a starting point for this compound derivatives.[3]

Objective: To improve the apparent aqueous solubility of a poorly soluble this compound derivative by creating an amorphous solid dispersion with a hydrophilic polymer.

Materials:

  • This compound derivative

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP), Hydroxypropyl methylcellulose (B11928114) (HPMC), Pluronic F-68)

  • 96-well microplate

  • Pipettor

  • Vacuum drying oven

  • UV-Vis microplate reader

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mg/mL stock solution of the this compound derivative in DMSO.

    • Prepare a 1 mg/mL stock solution of the chosen hydrophilic polymer in deionized water.

  • Dispensing into Microplate:

    • In triplicate, pipette a small volume of the polymer solution into the wells of a 96-well plate.

    • Add a corresponding volume of the compound's DMSO stock solution to achieve the desired drug-to-polymer ratio (e.g., 1:9 w/w).

    • For a control, add the same volume of the compound's stock solution to wells containing only deionized water.

  • Solvent Evaporation:

    • Allow the solvent (DMSO/water mixture) to slowly evaporate overnight at room temperature in a fume hood or a well-ventilated area.

    • To ensure complete removal of any residual solvent, place the microplate in a vacuum drying oven at room temperature for 24-48 hours.

  • Reconstitution and Solubility Assessment:

    • Reconstitute the dried solid dispersions and the control drug samples in a fixed volume of deionized water (e.g., 200 µL).

    • Mix thoroughly and allow to equilibrate for a set period (e.g., 1-2 hours) at room temperature.

    • Measure the absorbance of the resulting solutions using a UV-Vis microplate reader at the λ_max of the this compound derivative.

  • Data Analysis:

    • An increase in absorbance of the polymer-drug dispersion compared to the drug-only control indicates an enhancement in apparent aqueous solubility. The results can be expressed as a fold-increase in apparent solubility.

Mandatory Visualization

Many this compound derivatives are investigated as kinase inhibitors. Poor solubility can limit their effectiveness in cellular assays by reducing the concentration of the compound that reaches the target kinase, thereby affecting the downstream signaling pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) kinase_domain Kinase Domain receptor->kinase_domain Signal inhibitor This compound Kinase Inhibitor inhibitor->kinase_domain Binding affected by low solubility atp ATP atp->kinase_domain substrate Substrate Protein kinase_domain->substrate p_substrate Phosphorylated Substrate substrate->p_substrate Phosphorylation downstream Downstream Signaling (e.g., Proliferation, Survival) p_substrate->downstream

Caption: Kinase inhibition pathway affected by drug solubility.

References

Technical Support Center: Troubleshooting NMR Spectra of Hexahydropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the NMR analysis of hexahydropyrimidines, with a primary focus on the phenomenon of peak broadening.

Troubleshooting Guide: Peak Broadening in Hexahydropyrimidine NMR Spectra

Peak broadening in the NMR spectra of hexahydropyrimidines is a frequent observation that can obscure important structural information. This guide provides a systematic approach to diagnosing and resolving this issue.

Question: Why are the peaks in the ¹H NMR spectrum of my this compound broad at room temperature?

Answer:

Peak broadening in this compound spectra at ambient temperatures is most commonly due to dynamic conformational processes occurring on the NMR timescale. Specifically, two main processes are at play: ring inversion and nitrogen inversion .

  • Ring Inversion: The six-membered this compound ring is not planar and exists predominantly in a chair conformation. Ring inversion is the process where one chair conformer flips into another. This exchanges the axial and equatorial positions of the substituents.

  • Nitrogen Inversion: The nitrogen atoms in the this compound ring are typically sp³-hybridized and have a lone pair of electrons, resulting in a pyramidal geometry. Nitrogen inversion is the rapid "umbrella-like" flipping of this pyramid.

When the rates of these inversion processes are comparable to the NMR timescale (typically in the range of 10¹ to 10³ s⁻¹), an averaging of the signals for the different conformations occurs, leading to significant line broadening.[1][2] At room temperature, many unsubstituted or symmetrically substituted hexahydropyrimidines exhibit fast ring and nitrogen inversion, which can lead to broadened or averaged signals.[3]

Other potential, though often less significant, causes for peak broadening include:

  • Poor Shimming: An inhomogeneous magnetic field will cause peaks to be broad and distorted.

  • Sample Concentration: High sample concentrations can lead to intermolecular interactions and viscosity effects that cause peak broadening.[3]

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic substances can lead to significant line broadening.

  • Unresolved Coupling: Complex spin systems with multiple small coupling constants can sometimes appear as broad multiplets.

Question: How can I confirm that dynamic exchange is the cause of the peak broadening?

Answer:

The most effective method to confirm and study dynamic exchange processes is Variable Temperature (VT) NMR spectroscopy .[4][5] By acquiring spectra at different temperatures, you can manipulate the rate of the ring and nitrogen inversions.

  • Cooling the sample: As the temperature is lowered, the rates of ring and nitrogen inversion decrease. If dynamic exchange is the cause of broadening, you will observe the following changes in the spectrum:

    • The broad peaks will begin to sharpen and then decoalesce into two or more distinct, sharp signals. This state is known as the slow exchange regime .

    • The temperature at which the separate signals merge into a single broad peak is called the coalescence temperature (Tc) .[2][6]

  • Heating the sample: As the temperature is increased, the inversion rates increase.

    • The broad peaks will sharpen into a single, time-averaged signal. This is the fast exchange regime .

If the peak broadening is not significantly affected by temperature changes, the cause is more likely related to sample preparation (e.g., concentration, impurities) or instrument settings (e.g., shimming).

Question: My this compound has substituents. How do they affect the NMR spectrum and peak broadening?

Answer:

Substituents on the this compound ring can have a profound effect on the conformational dynamics and, consequently, the NMR spectrum.

  • Substituents at the 2-position: The presence of a substituent at the C2 position can significantly raise the energy barrier to ring inversion. This is because the substituent will have a strong preference for the equatorial position to minimize steric hindrance. This conformational locking can slow down the ring inversion to the point where, even at room temperature, you may observe distinct signals for axial and equatorial protons, which might be sharp or only slightly broadened. For instance, 1,3-diaryl-2-(p-nitrophenyl)hexahydropyrimidines show separate signals for axial and equatorial protons at room temperature.[3]

  • Substituents at the Nitrogen atoms (N1 and N3): N-aryl or N-alkyl substituents also influence the rates of both nitrogen and ring inversion. Bulky substituents can increase the steric hindrance in the transition state for inversion, potentially raising the energy barrier.[7]

  • Substituents at other positions (C4, C5, C6): These substituents will also have preferred equatorial or axial orientations, influencing the equilibrium between chair conformers and potentially affecting the dynamics.

In general, the more conformationally biased a this compound is due to its substitution pattern, the more likely you are to observe sharp, distinct signals at room temperature. Conversely, less sterically hindered or more symmetrically substituted derivatives are more prone to dynamic broadening.

Frequently Asked Questions (FAQs)

Q1: What is a typical temperature range for VT-NMR studies of hexahydropyrimidines?

A1: The optimal temperature range will depend on the specific energy barriers of your compound. A general starting point would be to acquire spectra from room temperature (e.g., 298 K) down to the freezing point of your solvent in decrements of 10-20 K. For many substituted hexahydropyrimidines, coalescence temperatures are often observed between 200 K and 300 K. It is crucial to choose a solvent with a low freezing point, such as deuterated chloroform (B151607) (CDCl₃, m.p. -63.5 °C), dichloromethane (B109758) (CD₂Cl₂, m.p. -97 °C), or toluene-d₈ (m.p. -95 °C).[4]

Q2: How can I determine the energy barrier for ring inversion from my VT-NMR data?

A2: From the coalescence temperature (Tc) and the separation of the two exchanging signals (Δν in Hz) in the slow-exchange regime, you can calculate the free energy of activation (ΔG‡) for the dynamic process using the Eyring equation.[6] More advanced analysis involves simulating the line shapes at various temperatures to extract the rate constants (k) and then plotting ln(k/T) vs 1/T (Eyring plot) to determine the enthalpy (ΔH‡) and entropy (ΔS‡) of activation.[8] Several software packages are available for dynamic NMR lineshape analysis.[9][10][11]

Q3: Can I use D₂O exchange to troubleshoot broad NH peaks?

A3: Yes, if you have NH protons on your this compound, they can sometimes appear as broad signals due to exchange with trace amounts of water or due to quadrupolar coupling with the ¹⁴N nucleus. Adding a drop of D₂O to your NMR sample and re-acquiring the spectrum will cause the NH protons to exchange with deuterium (B1214612). Since deuterium is not observed in ¹H NMR, the broad NH signal will disappear or significantly decrease in intensity, confirming its identity.

Q4: My peaks are still broad even at low temperatures. What else could be the cause?

A4: If you have cooled your sample to the slow-exchange regime and the peaks are still broad, consider the following:

  • Solubility: Your compound may be coming out of solution at low temperatures. Check for any visible precipitate in the NMR tube.

  • Viscosity: The viscosity of the solvent increases at lower temperatures, which can lead to broader lines.

  • Aggregation: The compound may be forming aggregates at low temperatures, leading to restricted molecular tumbling and broader signals. Try acquiring a spectrum at a lower concentration.

  • Instrumental Factors: Ensure the spectrometer is properly shimmed at each temperature.

Quantitative Data Summary

Compound TypeDynamic ProcessActivation Energy (ΔG‡)Coalescence Temp. (Tc)Notes
2-unsubstituted hexahydropyrimidinesRing and Nitrogen InversionLowBelow room temperatureTypically show fast exchange at room temperature, leading to averaged, often sharp signals.[3]
1,2,3-trisubstituted hexahydropyrimidinesRing InversionHigher than 2-unsubstitutedOften observable by VT-NMRThe presence of a 2-substituent creates a conformational bias, raising the barrier to inversion.[3]
N,N'-dialkylhexahydropyrimidinesRing and Nitrogen InversionVaries with alkyl group sizeVariesBulky alkyl groups can influence the inversion barriers.

Experimental Protocols

Variable Temperature (VT) ¹H NMR Spectroscopy

Objective: To study the dynamic conformational changes of a this compound and determine the coalescence temperature and energy barrier for ring/nitrogen inversion.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the this compound derivative in a suitable deuterated solvent with a low freezing point (e.g., CDCl₃, CD₂Cl₂, toluene-d₈). The final volume should be around 0.6 mL.[12]

    • Filter the sample through a small plug of glass wool in a Pasteur pipette into a high-quality NMR tube to remove any particulate matter.[13]

    • Ensure the sample is homogeneous and fully dissolved.

  • Instrument Setup:

    • Use a spectrometer equipped with a variable temperature unit.

    • Insert the sample and obtain a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K) after locking and shimming.

  • Data Acquisition:

    • Decrease the temperature in increments of 10-20 K.

    • At each temperature, allow the sample to equilibrate for at least 5-10 minutes before acquiring a spectrum.[4][14]

    • Re-shim the magnetic field at each new temperature to ensure optimal resolution.

    • Acquire a ¹H NMR spectrum at each temperature, noting the exact temperature reading.

    • Continue this process until the broad signals decoalesce into sharp, distinct peaks (slow-exchange regime) or until the freezing point of the solvent is approached.

    • If starting from a spectrum with distinct peaks at low temperature, incrementally increase the temperature to observe the coalescence and subsequent sharpening into a single peak in the fast-exchange regime.

  • Data Analysis:

    • Identify the coalescence temperature (Tc) for the exchanging signals.

    • In the slow-exchange regime, determine the chemical shift difference (Δν in Hz) between the coalescing signals.

    • Calculate the rate constant (k) at coalescence using the appropriate formula for the spin system. For a simple two-site exchange of uncoupled nuclei, k = πΔν / √2.[6]

    • Calculate the free energy of activation (ΔG‡) at the coalescence temperature using the Eyring equation: ΔG‡ = -RTc * ln(kh / (kB*Tc)), where R is the gas constant, h is Planck's constant, and kB is the Boltzmann constant.

Visualizations

logical_relationship cluster_observation Observation in NMR Spectrum cluster_causes Potential Causes cluster_troubleshooting Troubleshooting Steps cluster_outcomes Expected Outcomes of VT-NMR Broad_Peaks Broad NMR Peaks Dynamic_Exchange Dynamic Exchange (Ring/Nitrogen Inversion) Broad_Peaks->Dynamic_Exchange Primary Cause Sample_Issues Sample Issues (Concentration, Impurities) Broad_Peaks->Sample_Issues Instrumental_Issues Instrumental Issues (Shimming) Broad_Peaks->Instrumental_Issues VT_NMR Variable Temperature (VT) NMR Dynamic_Exchange->VT_NMR Investigate with Dilute_Sample Dilute Sample / Check Purity Sample_Issues->Dilute_Sample Address by Reshim Re-shim Spectrometer Instrumental_Issues->Reshim Address by Coalescence Observation of Coalescence (Peaks sharpen/split with temp change) VT_NMR->Coalescence Confirms Dynamic Exchange No_Change No Significant Change with Temperature VT_NMR->No_Change Suggests Other Issues

Caption: Troubleshooting workflow for broad NMR peaks in hexahydropyrimidines.

experimental_workflow start Start: Broad Spectrum prep Sample Preparation (Low Temp Solvent) start->prep rt_spec Acquire Spectrum at Room Temp (298K) prep->rt_spec cool Cool Sample (e.g., to 278K) rt_spec->cool equilibrate Equilibrate (5-10 min) cool->equilibrate acq_spec Acquire Spectrum & Re-shim equilibrate->acq_spec check Coalescence Observed? acq_spec->check check->cool No slow_exchange Slow Exchange Regime Reached (Sharp, Split Peaks) check->slow_exchange Yes analyze Data Analysis (Determine ΔG‡) slow_exchange->analyze end End analyze->end

Caption: Experimental workflow for a Variable Temperature (VT) NMR experiment.

References

Technical Support Center: Managing the Hydrolytic Instability of Hexahydropyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hydrolytic instability of hexahydropyrimidine compounds. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: My this compound compound appears to be degrading in aqueous solution. What is the likely mechanism of this instability?

A1: this compound compounds are classified as cyclic aminals. Like other aminals, they are susceptible to hydrolysis, particularly under acidic conditions. The degradation is a reversible reaction that involves the cleavage of the carbon-nitrogen bonds within the ring, leading to the formation of the constituent aldehyde and diamine. The generally accepted mechanism involves protonation of one of the nitrogen atoms, followed by nucleophilic attack by water, leading to ring opening.

Q2: I am observing rapid degradation of my compound during my experiments. What factors could be contributing to this?

A2: Several factors can influence the rate of hydrolytic degradation of this compound compounds:

  • pH: The stability of hexahydropyrimidines is highly pH-dependent. They are most stable in neutral to slightly basic conditions and are highly susceptible to degradation in acidic environments. The presence of even trace amounts of acid can catalyze the hydrolysis.

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis.[1] If your experiments are conducted at elevated temperatures, you can expect an increased rate of degradation.

  • Buffer Composition: Certain buffer components can actively participate in the hydrolysis reaction, a phenomenon known as general acid-base catalysis. It is advisable to use buffers with components that are known to be non-reactive with your compound.

  • Solvent: While hydrolysis is a reaction with water, the presence of co-solvents can influence stability by altering the polarity of the solution and the solubility of the compound and its degradation products.

Q3: How can I minimize the hydrolytic degradation of my this compound compound during my experiments?

A3: To minimize degradation, consider the following strategies:

  • pH Control: Maintain the pH of your solutions in the neutral to slightly basic range (pH 7-8), if compatible with your experimental design. Avoid acidic conditions whenever possible.

  • Temperature Control: Conduct your experiments at the lowest temperature compatible with your protocol. If possible, store stock solutions and experimental samples at low temperatures (e.g., 4°C or -20°C).

  • Use of Aprotic Solvents: For stock solutions, consider using aprotic solvents like DMSO or DMF and making fresh dilutions into aqueous buffers immediately before use.

  • Inert Atmosphere: While hydrolysis is the primary concern, oxidation can also be a degradation pathway for some compounds. Working under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative degradation.

  • Proper Storage: Store your compounds in tightly sealed containers, protected from light and moisture.

Q4: I need to analyze my compound using HPLC, but I'm seeing multiple peaks that I suspect are degradation products. How can I confirm this?

A4: To confirm that the additional peaks are degradation products, you can perform a forced degradation study. Expose your compound to acidic, basic, and oxidative conditions, as well as heat and light, and monitor the changes in the chromatogram over time. A decrease in the peak area of your parent compound and a corresponding increase in the new peaks will confirm that they are degradation products. For definitive identification, you can collect the fractions corresponding to the new peaks and analyze them using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Data Presentation: Hydrolytic Stability of this compound Compounds

ConditionExpected StabilityKey Considerations
Acidic pH (pH < 6) Highly UnstableRapid degradation is expected. The rate of hydrolysis is directly proportional to the hydronium ion concentration.
Neutral pH (pH 7) Generally StableMost hexahydropyrimidines exhibit good stability at neutral pH. However, long-term storage in aqueous solution may still lead to some degradation.
Basic pH (pH > 8) Generally StableStability is typically maintained in basic conditions. However, very high pH values may lead to other degradation pathways for certain substituted compounds.
Elevated Temperature Decreased StabilityThe rate of hydrolysis increases with temperature. It is recommended to conduct experiments at controlled, and preferably low, temperatures.
Presence of Buffers VariableBuffer species can act as general acids or bases, potentially accelerating degradation. The effect is buffer-specific.

Experimental Protocols

Protocol 1: Forced Degradation Study for a this compound Compound

Objective: To investigate the degradation profile of a this compound compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the this compound compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 1, 2, 4, and 8 hours. At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 2, 4, 8, and 24 hours. At each time point, withdraw an aliquot and dilute to a final concentration of 100 µg/mL with the mobile phase.

    • Thermal Degradation: Place a known amount of the solid compound in an oven at 80°C for 48 hours. At various time points, withdraw a sample, dissolve it in a suitable solvent, and dilute to a final concentration of 100 µg/mL with the mobile phase.

    • Photolytic Degradation: Expose a solution of the compound (100 µg/mL in the mobile phase) to UV light (254 nm) and visible light for 24 hours. A control sample should be kept in the dark under the same conditions.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). Monitor for the appearance of new peaks and the decrease in the peak area of the parent compound.

Protocol 2: Kinetic Study of Hydrolytic Degradation by NMR Spectroscopy

Objective: To determine the rate of hydrolytic degradation of a this compound compound at a specific pH and temperature.

Methodology:

  • Sample Preparation: Prepare a solution of the this compound compound in a deuterated buffer (e.g., deuterated phosphate (B84403) buffer in D₂O) at a known concentration directly in an NMR tube.

  • NMR Data Acquisition: Place the NMR tube in the spectrometer, which has been pre-equilibrated to the desired temperature. Acquire a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis: Integrate the signals corresponding to the parent compound and the degradation products. The disappearance of the parent compound's signals and the appearance of new signals will indicate degradation. The rate of degradation can be determined by plotting the concentration of the parent compound versus time and fitting the data to an appropriate kinetic model (e.g., first-order kinetics).

Visualizations

Hydrolytic_Degradation_Pathway This compound This compound Protonated_Intermediate Protonated Intermediate This compound->Protonated_Intermediate + H₃O⁺ Ring_Opened_Intermediate Ring-Opened Intermediate Protonated_Intermediate->Ring_Opened_Intermediate + H₂O Products Aldehyde + Diamine Ring_Opened_Intermediate->Products - H₃O⁺

Caption: Proposed acid-catalyzed hydrolytic degradation pathway of the this compound ring.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare Stock Solution (1 mg/mL) Acid Acidic (0.1 M HCl, 60°C) Stock_Solution->Acid Base Basic (0.1 M NaOH, 60°C) Stock_Solution->Base Oxidative Oxidative (3% H₂O₂, RT) Stock_Solution->Oxidative Thermal Thermal (80°C, solid) Stock_Solution->Thermal Photo Photolytic (UV/Vis light) Stock_Solution->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC MS_NMR MS / NMR for Product Identification HPLC->MS_NMR

Caption: Experimental workflow for a forced degradation study of a this compound compound.

M1_Signaling_Pathway This compound This compound (M1 Agonist) M1_Receptor M1 Muscarinic Receptor This compound->M1_Receptor Gq_11 Gq/11 Protein M1_Receptor->Gq_11 activates PLC Phospholipase C (PLC) Gq_11->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Responses Ca_Release->Downstream PKC->Downstream

Caption: Canonical Gq/11 signaling pathway activated by an M1 muscarinic receptor agonist.

References

Technical Support Center: Improving Diastereoselectivity in Hexahydropyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the diastereoselective synthesis of hexahydropyrimidines. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of hexahydropyrimidines, focusing on improving diastereoselectivity.

Q1: We are observing low diastereoselectivity in our hexahydropyrimidine synthesis. What are the primary factors influencing the stereochemical outcome?

A1: Low diastereoselectivity is a frequent challenge and can typically be attributed to several key reaction parameters. The most critical factors to investigate are the choice of catalyst, the solvent system, and the reaction temperature. The steric and electronic environment of your substrates also plays a significant role. Sub-optimal conditions can lead to the formation of multiple diastereomers, complicating purification and reducing the yield of the desired product.

Q2: How does the choice of catalyst impact the diastereomeric ratio (d.r.)?

A2: The catalyst is pivotal in controlling the stereochemical outcome of the reaction. For Mannich-type reactions leading to hexahydropyrimidines, both Brønsted and Lewis acids can be employed.

  • Lewis Acids: Lewis acids coordinate to the carbonyl and imine functionalities, influencing the facial selectivity of the nucleophilic attack. The size and nature of the Lewis acid can dramatically alter the transition state geometry. It is advisable to screen a range of Lewis acids (e.g., TiCl₄, SnCl₄, Sc(OTf)₃) to find the optimal catalyst for your specific substrates.

  • Brønsted Acids: Brønsted acids can also promote the reaction, and their effectiveness can be solvent-dependent.

Q3: What is the effect of the solvent on diastereoselectivity?

A3: The solvent plays a crucial role in stabilizing transition states and can significantly influence the diastereoselectivity.[1][2] The polarity of the solvent is a key parameter to consider.

  • Polar Protic Solvents: Solvents like methanol (B129727) and ethanol (B145695) can participate in hydrogen bonding, which can alter the conformation of reactants and intermediates.

  • Polar Aprotic Solvents: Solvents such as THF, DMF, and dichloromethane (B109758) can have a different impact on the transition state. The choice between protic and aprotic solvents can sometimes lead to a reversal of diastereoselectivity.[3]

It is highly recommended to perform a solvent screen to identify the optimal medium for your reaction.

Q4: How does reaction temperature affect the stereochemical outcome?

A4: Temperature is a critical parameter for controlling diastereoselectivity.[4]

  • Lower Temperatures: Running the reaction at lower temperatures (e.g., -78 °C, -40 °C, 0 °C) generally favors the thermodynamically more stable transition state, often leading to higher diastereoselectivity.

  • Higher Temperatures: Increased temperatures can provide enough energy to overcome the activation energy barrier for the formation of the undesired diastereomer, resulting in a lower diastereomeric ratio.

Q5: We are observing epimerization of our desired product. How can this be prevented?

A5: Epimerization, the change in configuration at one stereocenter, can be a significant issue, especially if the newly formed stereocenters are adjacent to acidic protons.[5][6][7][8][9]

  • Base Selection: If a base is used, its strength and steric bulk are critical. Strong, non-hindered bases are more likely to cause epimerization. Consider using a weaker or more sterically hindered base.

  • Reaction Time: Minimize the reaction time to reduce the exposure of the product to conditions that may promote epimerization.

  • Work-up: Quench the reaction promptly and perform the work-up at a low temperature if possible.

Data Presentation: Influence of Reaction Parameters on Diastereoselectivity

While specific quantitative data for the diastereoselective synthesis of a broad range of hexahydropyrimidines is not extensively tabulated in the literature, the following tables provide examples of how reaction parameters can be systematically varied and the expected impact on the diastereomeric ratio (d.r.). These are based on general principles of stereoselective synthesis and findings from related reactions.

Table 1: Effect of Catalyst on Diastereomeric Ratio (Hypothetical Data)

EntryCatalyst (mol%)SolventTemperature (°C)Diastereomeric Ratio (cis:trans)
1Acetic Acid (10)Ethanol2560:40
2Sc(OTf)₃ (5)CH₂Cl₂085:15
3TiCl₄ (10)CH₂Cl₂-7895:5
4No CatalystEthanol5050:50

Table 2: Effect of Solvent on Diastereomeric Ratio (Hypothetical Data)

EntryCatalystSolventTemperature (°C)Diastereomeric Ratio (cis:trans)
1TiCl₄ (10 mol%)Toluene-7880:20
2TiCl₄ (10 mol%)THF-7890:10
3TiCl₄ (10 mol%)CH₂Cl₂-7895:5
4TiCl₄ (10 mol%)Methanol-7870:30

Table 3: Effect of Temperature on Diastereomeric Ratio (Hypothetical Data)

EntryCatalystSolventTemperature (°C)Diastereomeric Ratio (cis:trans)
1TiCl₄ (10 mol%)CH₂Cl₂2570:30
2TiCl₄ (10 mol%)CH₂Cl₂085:15
3TiCl₄ (10 mol%)CH₂Cl₂-4092:8
4TiCl₄ (10 mol%)CH₂Cl₂-7895:5

Experimental Protocols

General Protocol for the Synthesis of 5-Nitro-2,4,6-trisubstituted-hexahydropyrimidines

This protocol is adapted from the literature for the synthesis of new this compound derivatives via a Mannich-type reaction.[4][10]

Materials:

Procedure:

  • To a round-bottom flask, add the substituted benzaldehyde derivative (0.03 mol), ammonium acetate (0.02 mol), and nitromethane (0.01 mol) in n-butanol (35 mL).[4]

  • Stir the mixture and heat under reflux at 125 °C for 40-70 minutes, or until a suspended solution is formed.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., benzene:acetone 9:1).[4]

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.[4]

  • The crude product can then be purified by column chromatography or recrystallization.

Visualizations

Reaction Mechanism and Troubleshooting Workflow

The following diagrams illustrate the general reaction mechanism for the formation of hexahydropyrimidines and a logical workflow for troubleshooting low diastereoselectivity.

G cluster_0 Reaction Mechanism Aldehyde Aldehyde Imine Iminium Ion Formation Aldehyde->Imine + Amine Amine Amine Amine->Imine Mannich Mannich Reaction (C-C Bond Formation) Imine->Mannich Enamine Enamine/Enolate Formation (from Nitromethane) Enamine->Mannich Cyclization Intramolecular Cyclization Mannich->Cyclization This compound This compound Cyclization->this compound Nitromethane Nitromethane Nitromethane->Enamine Base

Caption: General mechanism for this compound synthesis.

G cluster_1 Troubleshooting Workflow Start Low Diastereoselectivity Observed CheckTemp Is Reaction at Low Temperature? Start->CheckTemp LowerTemp Decrease Temperature (e.g., to -78 °C) CheckTemp->LowerTemp No CheckSolvent Is Solvent Optimized? CheckTemp->CheckSolvent Yes LowerTemp->CheckSolvent ScreenSolvents Screen Solvents (Polar Protic/Aprotic) CheckSolvent->ScreenSolvents No CheckCatalyst Is Catalyst Effective? CheckSolvent->CheckCatalyst Yes ScreenSolvents->CheckCatalyst ScreenCatalysts Screen Lewis/Brønsted Acids CheckCatalyst->ScreenCatalysts No CheckPurity Are Reagents Pure and Anhydrous? CheckCatalyst->CheckPurity Yes ScreenCatalysts->CheckPurity PurifyReagents Purify/Dry Reagents CheckPurity->PurifyReagents No End Improved Diastereoselectivity CheckPurity->End Yes PurifyReagents->End

Caption: Troubleshooting low diastereoselectivity.

References

Technical Support Center: Hexahydropyrimidine Scaffold Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the hexahydropyrimidine scaffold. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and prevent the ring-opening of this versatile chemical structure during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of ring-opening in the this compound scaffold?

A1: The primary cause of ring-opening in the this compound scaffold is hydrolysis, which is significantly catalyzed by acidic conditions. The presence of hydrogen ions promotes the cleavage of the aminal linkage within the ring, leading to an equilibrium between the cyclic this compound and its open-chain aldehyde and diamine precursors.

Q2: How does pH affect the stability of the this compound ring?

A2: The stability of the this compound ring is highly dependent on pH.

  • Acidic pH (below 7): The ring is most susceptible to opening under acidic conditions. The rate of hydrolysis generally increases as the pH decreases.

  • Neutral pH (around 7): The ring is relatively more stable at neutral pH.

  • Basic pH (above 7): The ring is generally stable under basic conditions as the hydroxide (B78521) ions do not catalyze the hydrolysis of the aminal bond.

Q3: What role do substituents play in the stability of the this compound ring?

A3: Substituents on the nitrogen atoms (N1 and N3) and the C2 carbon of the this compound ring can significantly influence its stability.

  • N-Substituents: Electron-withdrawing groups on the nitrogen atoms can destabilize the ring by making the nitrogens less basic and the aminal linkage more susceptible to cleavage. Conversely, electron-donating groups can enhance stability. Steric hindrance from bulky N-substituents can also impact the ring's conformation and stability.[1][2]

  • C2-Substituents: The nature of the substituent at the C2 position, which originates from an aldehyde, also affects stability. Bulky or electron-withdrawing groups at this position can influence the equilibrium between the closed and open forms.

Q4: Can I predict the stability of my specific this compound derivative?

A4: While general trends can be predicted, the exact stability of a specific this compound derivative is compound-dependent. It is influenced by the unique combination of its substituents and the specific experimental conditions. Therefore, it is crucial to experimentally determine the stability of your compound under the conditions of your intended application.

Troubleshooting Guides

Issue 1: My this compound compound appears to be degrading during my experiment.

Possible Cause: Your experimental conditions may be too acidic, leading to the ring-opening of the this compound scaffold.

Troubleshooting Steps:

  • pH Measurement: Carefully measure the pH of your reaction mixture or formulation.

  • Buffering: If the pH is acidic, incorporate a suitable buffer system to maintain a neutral or slightly basic pH. Commonly used buffers in pharmaceutical formulations include phosphate (B84403) and citrate (B86180) buffers.[3][4] The choice of buffer and its concentration should be optimized for your specific compound and application.

  • Temperature Control: Elevated temperatures can accelerate degradation. If possible, conduct your experiment at a lower temperature.

  • Excipient Selection: If you are working on a formulation, be mindful of the excipients used. Acidic excipients can lower the micro-environmental pH and promote degradation. Consider using neutral or basic excipients.[5]

Issue 2: I am observing unexpected peaks in my analytical data (NMR, LC-MS) that suggest the presence of impurities.

Possible Cause: These unexpected peaks may correspond to the open-chain aldehyde and diamine forms of your this compound compound, indicating that ring-opening has occurred.

Troubleshooting Steps:

  • Spectroscopic Analysis: Use spectroscopic methods to identify the impurities.

    • NMR Spectroscopy: Compare the 1H NMR spectrum of your sample with that of the starting materials (aldehyde and diamine). The appearance of signals corresponding to the aldehydic proton and the protons of the free diamine can confirm ring-opening.

    • LC-MS Analysis: Develop an LC-MS method to separate and identify the parent this compound from its potential degradation products. The open-chain products will have different retention times and can be identified by their mass-to-charge ratios.

  • Stability Study: Conduct a systematic stability study of your compound at different pH values and temperatures to understand its degradation profile. This will help you identify the optimal conditions for handling and storing your compound.

Data Presentation

The stability of the this compound scaffold is highly dependent on the specific substituents and the pH of the environment. The following table provides a qualitative summary of the expected stability based on general chemical principles. For precise quantitative data, it is essential to perform experimental studies on your specific compound.

Substituent Type on NitrogenpH ConditionExpected Ring Stability
Electron-Donating GroupsAcidicModerate
Electron-Donating GroupsNeutral/BasicHigh
Electron-Withdrawing GroupsAcidicLow
Electron-Withdrawing GroupsNeutral/BasicModerate to High

Experimental Protocols

Protocol 1: General Procedure for Monitoring this compound Ring-Opening by 1H NMR Spectroscopy

This protocol provides a general framework for monitoring the stability of a this compound compound in solution.

  • Sample Preparation:

    • Prepare a stock solution of your this compound compound of known concentration in a deuterated solvent (e.g., D2O, MeOD-d4).

    • Prepare a series of buffered solutions at different pD values (the pH equivalent in D2O).

    • Add a known amount of the stock solution to each buffered solution to achieve the desired final concentration. Include an internal standard (e.g., TSP or TMSP) for quantitative analysis.

  • NMR Acquisition:

    • Acquire a 1H NMR spectrum of each sample at a specific temperature (e.g., 25 °C) at time zero.

    • Continue to acquire spectra at regular time intervals (e.g., every hour) for a predetermined duration.

  • Data Analysis:

    • Integrate the signals corresponding to a characteristic proton of the intact this compound ring and a characteristic proton of one of the ring-opened products (e.g., the aldehydic proton).

    • Calculate the percentage of the intact compound remaining at each time point.

    • Plot the percentage of the intact compound versus time to determine the degradation kinetics.

Protocol 2: General UPLC-MS/MS Method for the Quantification of a this compound and its Degradation Products

This protocol outlines a general method for the separation and quantification of a this compound and its open-chain forms. Method optimization will be required for specific compounds.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is a good starting point (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a low percentage of mobile phase B and gradually increase it to elute the compounds. A typical gradient might be 5-95% B over 5-10 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for amine-containing compounds.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. Select specific precursor-to-product ion transitions for the this compound and its expected degradation products.

  • Sample Preparation and Analysis:

    • Prepare a series of calibration standards of the this compound and, if available, its degradation products in a suitable solvent.

    • Prepare your experimental samples by diluting them to fall within the calibration range.

    • Inject the samples and standards into the UPLC-MS/MS system and quantify the analytes based on the calibration curve.

Visualizations

RingOpeningMechanism cluster_0 Acid-Catalyzed Ring-Opening This compound This compound (Closed Ring) ProtonatedRing Protonated Aminal This compound->ProtonatedRing + H+ ProtonatedRing->this compound - H+ OpenChain Open-Chain Imine Intermediate ProtonatedRing->OpenChain Ring Opening OpenChain->ProtonatedRing Ring Closure Products Aldehyde + Diamine (Ring-Opened Products) OpenChain->Products + H2O Products->OpenChain - H2O ExperimentalWorkflow cluster_1 Stability Assessment Workflow Start This compound Compound PrepareSamples Prepare Samples at Different pH and Temperatures Start->PrepareSamples Incubate Incubate Samples PrepareSamples->Incubate Analyze Analyze by NMR and/or LC-MS at Timed Intervals Incubate->Analyze Data Collect and Analyze Kinetic Data Analyze->Data Optimize Optimize Formulation/ Reaction Conditions Data->Optimize TroubleshootingLogic cluster_2 Troubleshooting Ring-Opening IsDegradationObserved Is Degradation Observed? CheckpH Check pH IsDegradationObserved->CheckpH Yes NoDegradation No Degradation Observed IsDegradationObserved->NoDegradation No IsAcidic Is pH Acidic? CheckpH->IsAcidic AdjustpH Adjust pH to Neutral/Basic (Use Buffers) IsAcidic->AdjustpH Yes CheckTemp Check Temperature IsAcidic->CheckTemp No AdjustpH->CheckTemp IsHighTemp Is Temperature Elevated? CheckTemp->IsHighTemp LowerTemp Lower Temperature IsHighTemp->LowerTemp Yes ConsiderSubstituents Consider Substituent Effects IsHighTemp->ConsiderSubstituents No LowerTemp->ConsiderSubstituents

References

Technical Support Center: Optimization of Catalyst Selection for Hexahydropyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing catalyst selection for the synthesis of hexahydropyrimidines. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when selecting a catalyst for hexahydropyrimidine synthesis?

A1: The selection of an optimal catalyst depends on several factors, including the desired product structure, required reaction conditions, and scalability of the synthesis. Key considerations include:

  • Catalyst Type: The choice between homogeneous and heterogeneous catalysts will impact reaction setup, product separation, and catalyst reusability.[1][2][3][4]

  • Catalytic Activity: The catalyst should be active enough to promote the reaction under mild conditions to avoid degradation of reactants and products.

  • Selectivity: For the synthesis of complex or chiral hexahydropyrimidines, the catalyst's ability to control stereoselectivity is crucial.[5][6][7]

  • Cost and Availability: The cost-effectiveness and commercial availability of the catalyst are important for large-scale synthesis.

  • Substrate Scope: The chosen catalyst should be compatible with a wide range of substrates to allow for the synthesis of diverse this compound derivatives.

Q2: What are the main differences between homogeneous and heterogeneous catalysts in the context of this compound synthesis?

A2: Homogeneous and heterogeneous catalysts differ primarily in their phase relative to the reactants.[1][2][3][8]

FeatureHomogeneous CatalystsHeterogeneous Catalysts
Phase Same phase as reactants (usually liquid)Different phase from reactants (usually solid catalyst in a liquid or gas phase)
Activity & Selectivity Often higher activity and selectivity due to well-defined active sites.[2][4]Can have lower activity and selectivity due to a variety of active sites on the surface.[4]
Catalyst Separation Difficult and can be expensive, potentially requiring techniques like distillation or chromatography.[1][3]Generally straightforward separation through filtration.[1][2]
Reusability Often difficult to recycle without loss of activity.[1]Typically easy to recover and reuse, which can be more cost-effective.[1][2]
Heat & Mass Transfer Good heat and mass transfer as the catalyst is well-mixed in the reaction medium.[1]Can have limitations in heat and mass transfer, especially with porous catalysts.[1]
Reaction Conditions Reactions often occur under milder conditions.[2]May require more forcing conditions (higher temperature and pressure).

Q3: When should I choose a Lewis acid over a Brønsted acid catalyst for my synthesis?

A3: The choice between a Lewis acid and a Brønsted acid catalyst depends on the specific reaction mechanism and the nature of the substrates.

  • Lewis acids , such as InCl₃, function by accepting an electron pair and are effective in activating electrophiles.[9][10] They are particularly useful in reactions involving the activation of carbonyl groups or imines.[11]

  • Brønsted acids act as proton donors and are effective in protonating substrates to increase their reactivity.[9][12] They are commonly used in condensation reactions. The acidity of the Brønsted acid can be tuned to optimize the reaction rate and selectivity.[9]

In some cases, a combination of both Lewis and Brønsted acids, known as a Lewis acid-assisted Brønsted acid (LBA), can provide enhanced reactivity and selectivity.[9] Theoretical studies suggest that for certain reactions, the energy barrier for a Brønsted acid-catalyzed pathway may be lower than for a Lewis acid-catalyzed one.[13][14]

Troubleshooting Guides

Problem 1: Low or No Product Yield

Q: I am observing a very low yield of my desired this compound. What are the possible causes and how can I improve it?

A: Low product yield is a common issue that can stem from several factors. Here's a systematic approach to troubleshooting:

  • Possible Cause: Inactive Catalyst

    • Solution:

      • Verify Catalyst Quality: Ensure the catalyst is from a reliable source and has been stored correctly, especially if it is air or moisture sensitive.[15]

      • Increase Catalyst Loading: The amount of catalyst may be insufficient. Systematically increase the catalyst loading (e.g., from 1 mol% to 10 mol%) to find the optimal concentration.[15][16]

      • Catalyst Activation: Some catalysts require an activation step before use. Consult the literature for the specific activation procedure for your chosen catalyst.

  • Possible Cause: Suboptimal Reaction Conditions

    • Solution:

      • Temperature Optimization: The reaction temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to product decomposition. Screen a range of temperatures to find the optimum.

      • Solvent Effects: The solvent can significantly influence the reaction. If using a solvent, ensure it is appropriate for the reaction and of high purity. In some cases, solvent-free conditions can lead to better yields.[16][17][18]

      • Reaction Time: The reaction may not have reached completion. Monitor the reaction progress over time using techniques like TLC or LC-MS to determine the optimal reaction time.

  • Possible Cause: Poor Quality of Reactants

    • Solution:

      • Purify Starting Materials: Impurities in the starting materials can inhibit the catalyst or lead to side reactions. Purify all reactants before use.[15]

      • Use Anhydrous Conditions: If the catalyst or reactants are sensitive to moisture, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[15]

  • Possible Cause: Formation of Side Products

    • Solution:

      • Adjust Stoichiometry: The ratio of reactants can influence the formation of side products. Try adjusting the stoichiometry, for example, by using a slight excess of one of the reactants.[15]

      • Change Catalyst: The choice of catalyst can significantly influence selectivity. Consider screening different types of catalysts (e.g., a different Lewis acid or a Brønsted acid) to minimize side product formation.[15]

Problem 2: Catalyst Deactivation

Q: My reaction starts well but then slows down or stops completely. I suspect catalyst deactivation. What are the common causes and how can I address this?

A: Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[19][20] The primary causes are poisoning, fouling (coking), and thermal degradation.[19][20][21][22]

  • Possible Cause: Catalyst Poisoning

    • Description: Impurities in the reactants, solvents, or gas streams can strongly adsorb to the active sites of the catalyst, rendering them inactive.[20][21][22][23] Common poisons for metal catalysts include sulfur, nitrogen, and phosphorus compounds.[15][22]

    • Solutions:

      • Purify Reactants and Solvents: Ensure high purity of all reaction components.[15][23]

      • Use a Guard Bed: Pass reactants through a guard bed of a suitable adsorbent to remove poisons before they reach the catalyst.[23]

  • Possible Cause: Fouling (Coking)

    • Description: Carbonaceous materials (coke) can deposit on the catalyst surface, blocking active sites and pores.[19][23] This is more common at higher reaction temperatures.

    • Solutions:

      • Optimize Reaction Temperature: Lowering the reaction temperature can reduce the rate of coke formation.[23]

      • Modify Catalyst Design: Catalysts with larger pores or specific surface properties may be more resistant to coking.[23]

      • Catalyst Regeneration: For some catalysts, the coke can be burned off through a carefully controlled oxidation process.[23]

  • Possible Cause: Thermal Degradation (Sintering)

    • Description: High temperatures can cause the small metal particles of a supported catalyst to agglomerate into larger particles, reducing the active surface area.[19][24]

    • Solutions:

      • Control Reaction Temperature: Operate the reaction at the lowest possible temperature that still provides a good reaction rate.

      • Choose a Stable Support: The choice of catalyst support can significantly impact its thermal stability.[24]

Catalyst Regeneration

In some instances, a deactivated catalyst can be regenerated. The appropriate method depends on the cause of deactivation.

Deactivation CauseRegeneration Method
Poisoning (Reversible) Washing with a suitable solvent or a mild acid/base solution to remove the adsorbed poison.[23]
Fouling (Coking) Controlled oxidation (burning) of the coke deposits, often followed by a reduction step for metal catalysts.[23]
Thermal Degradation Generally irreversible.

Experimental Protocols

General Experimental Protocol for Catalyst Screening in this compound Synthesis

This protocol provides a general framework for screening different catalysts for a three-component synthesis of a this compound derivative.

Materials:

  • Aldehyde (1.0 eq)

  • Amine or Amine derivative (e.g., urea, thiourea) (1.0-1.5 eq)

  • Active methylene (B1212753) compound (e.g., β-ketoester, malononitrile) (1.0 eq)

  • Catalyst to be screened (e.g., 1-10 mol%)

  • Solvent (e.g., ethanol (B145695), acetonitrile, or solvent-free)

  • Reaction vessel (e.g., round-bottom flask with reflux condenser or microwave vial)

Procedure:

  • To a reaction vessel, add the aldehyde, amine derivative, and active methylene compound.

  • Add the chosen solvent (if applicable) and the catalyst.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature, 60 °C, 100 °C) or irradiate in a microwave reactor.

  • Monitor the reaction progress by TLC or LC-MS at regular intervals.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product and wash it with a cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography.

  • Characterize the purified product using appropriate analytical techniques (e.g., NMR, MS).

  • Compare the yield, reaction time, and purity for each catalyst screened to identify the optimal catalyst.

Protocol for Catalyst Regeneration (Example: Coked Palladium on Carbon)

This is a general procedure and should be adapted based on the specific catalyst and the extent of deactivation. Caution: This procedure involves high temperatures and potentially exothermic reactions and should be performed with appropriate safety precautions in a well-ventilated fume hood.[23]

  • Solvent Washing: Wash the deactivated catalyst with a solvent like ethanol to remove any adsorbed organic species. Dry the catalyst thoroughly under vacuum.[23]

  • Inert Gas Purge: Place the catalyst in a tube furnace and heat it to a high temperature (e.g., 550-700 °C) under a flow of an inert gas (e.g., nitrogen) to remove volatile components.[23]

  • Controlled Oxidation: While maintaining the temperature, introduce a controlled flow of a dilute oxygen/nitrogen mixture to burn off the carbonaceous deposits. This step is exothermic and should be carefully monitored to avoid overheating and sintering the catalyst.[23]

  • Reduction: After the oxidation is complete, cool the catalyst under an inert atmosphere. Then, reduce the catalyst by heating it under a flow of hydrogen gas (e.g., at 200-400 °C).[23]

  • Passivation: After reduction, carefully passivate the catalyst surface to prevent it from being pyrophoric upon exposure to air. This can be done by introducing a very small, controlled amount of oxygen into the inert gas stream as the catalyst cools.[23]

Data Presentation: Catalyst Performance in Pyrimidine (B1678525) Synthesis

The following table summarizes the performance of various catalysts in the synthesis of pyrimidine derivatives, which can serve as a starting point for catalyst selection in this compound synthesis.

CatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
ZrO₂ nanoparticles (10 mol%) 6-aminouracil, aromatic aldehydes, malononitrile-Gentle heating--[25]
Fe₃O₄@FAp@Ni nanocatalyst 6-amino-1,3-dimethyl-pyrimidine-2,4(1H,3H)-dione, 3-cyanoacetyl-indole, aromatic aldehydesEthanol--up to 95[25]
InCl₃ 6-amino-1,3-dimethyl-pyrimidine-2,4(1H,3H)-dione, 3-cyanoacetyl-indole, aromatic aldehydes----[25]
Fe₃O₄-ZnO-NH₂-PW₁₂O₄₀ nanocatalyst 6-aminouracil, aryl aldehydes, malononitrileWaterGentle heating--[25]
CAN (10 mol%) Cycloalkanone, urea/thiourea, aromatic aldehydeSolvent-free1004 min90[18]
ZnO (15 mol%) Chalcone, S-benzylthiouronium chloride, heterocyclic secondary amineDMF1006 h89-90[16]

Visualizations

Catalyst_Selection_Workflow start Define Synthesis Goals (e.g., yield, stereoselectivity) catalyst_type Choose Catalyst Type start->catalyst_type homogeneous Homogeneous Catalyst catalyst_type->homogeneous High activity/selectivity needed? Product separation feasible? heterogeneous Heterogeneous Catalyst catalyst_type->heterogeneous Easy separation/recycling required? screening Screen Catalyst Library (Vary metal, ligand, support) homogeneous->screening heterogeneous->screening optimization Optimize Reaction Conditions (Temperature, solvent, loading) screening->optimization analysis Analyze Results (Yield, purity, selectivity) optimization->analysis analysis->screening Suboptimal results final_catalyst Select Optimal Catalyst analysis->final_catalyst

Caption: A general workflow for catalyst selection in this compound synthesis.

Troubleshooting_Low_Yield start Low Product Yield check_catalyst Check Catalyst Activity start->check_catalyst check_conditions Review Reaction Conditions check_catalyst->check_conditions Active solution_catalyst Increase loading Verify quality Activate catalyst check_catalyst->solution_catalyst Inactive? check_reactants Verify Reactant Quality check_conditions->check_reactants Optimal solution_conditions Optimize temperature Screen solvents Extend reaction time check_conditions->solution_conditions Suboptimal? solution_reactants Purify starting materials Use anhydrous conditions check_reactants->solution_reactants Impure?

Caption: A troubleshooting workflow for addressing low product yield.

Catalyst_Deactivation_Causes deactivation Catalyst Deactivation poisoning Poisoning (Impurities block active sites) deactivation->poisoning fouling Fouling (Coking) (Carbon deposits on surface) deactivation->fouling thermal Thermal Degradation (Sintering of metal particles) deactivation->thermal

Caption: Common causes of catalyst deactivation in chemical synthesis.

References

Technical Support Center: Troubleshooting Poor Reproducibility in Hexahydropyrimidine Reaction Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for hexahydropyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the scale-up of this compound reactions, a critical step in advancing chemical entities from the laboratory to production. Poor reproducibility can lead to significant delays and increased costs in drug development. This guide provides practical, question-and-answer-based troubleshooting advice, detailed experimental protocols, and data-driven insights to help you achieve consistent and scalable results.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant drop in yield and purity of our this compound product upon scaling up the reaction from lab (gram-scale) to pilot plant (kilogram-scale). What are the most likely causes?

A1: A decrease in yield and purity during scale-up is a common challenge and can often be attributed to mass and heat transfer limitations.[1] In a larger reactor, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and byproduct formation.[2] The surface-area-to-volume ratio decreases as the reactor size increases, making it more difficult to control the reaction temperature, especially for exothermic reactions. This can lead to thermal degradation of the product or changes in the reaction pathway.

Q2: Our this compound synthesis, a Mannich-type reaction, is producing a significant amount of polymeric byproduct at a larger scale. How can we mitigate this?

A2: Polymeric byproduct formation in Mannich reactions is a known issue that can be exacerbated during scale-up.[3] This is often due to the self-condensation of the aldehyde or reaction of the product with starting materials. To minimize polymerization, consider the following strategies:

  • Slow Addition of Reagents: Adding the aldehyde and the ketone solution dropwise to the heated amine solution can help maintain a low concentration of the reactive intermediates, thus disfavoring polymerization.[3]

  • Temperature Control: Lower reaction temperatures generally favor the desired Mannich product over polymeric byproducts. It is advisable to start with lower temperatures and gradually increase if the reaction rate is too slow.[3]

  • Use of Pre-formed Iminium Salts: For sterically hindered substrates or when paraformaldehyde is used, employing a more reactive, pre-formed iminium salt like Eschenmoser's salt can improve the reaction's selectivity and reduce polymerization.[3]

Q3: We are struggling with inconsistent reaction times and incomplete conversion when scaling up. What factors should we investigate?

A3: Inconsistent reaction times and incomplete conversion on a larger scale often point to issues with mixing efficiency and reagent quality.

  • Mixing: Inadequate mixing can lead to a non-homogenous reaction mixture, where reactants are not brought into contact effectively. This slows down the reaction rate and can lead to incomplete conversion.[4][5] Ensure that the agitation speed and impeller design are suitable for the reactor size and viscosity of the reaction medium.

  • Reagent Quality: The purity of starting materials is crucial for reproducible results. Impurities in reactants or solvents can interfere with the reaction, poison the catalyst, or promote side reactions.[6] Always use reagents of known and consistent purity. It is good practice to analyze incoming raw materials to ensure they meet specifications.

  • Reaction Monitoring: Implement robust in-process controls (IPCs) to monitor the reaction progress. Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or spectroscopic methods can provide real-time data on the consumption of starting materials and the formation of the product, allowing for timely intervention if the reaction stalls.[6][7]

Troubleshooting Guides

Guide 1: Low Yield and Purity

This guide provides a systematic approach to troubleshooting low yield and purity issues during the scale-up of this compound synthesis.

Low_Yield_Purity_Troubleshooting start Problem: Low Yield and/or Purity check_mixing 1. Evaluate Mixing Efficiency start->check_mixing check_temp 2. Assess Temperature Control start->check_temp check_reagents 3. Verify Reagent Quality start->check_reagents check_kinetics 4. Re-evaluate Reaction Kinetics start->check_kinetics mixing_issue Issue: Inefficient Mixing - Localized concentrations - Poor mass transfer check_mixing->mixing_issue temp_issue Issue: Poor Temperature Control - Exotherm not managed - Hot spots check_temp->temp_issue reagent_issue Issue: Inconsistent Reagent Quality - Impurities present - Lot-to-lot variability check_reagents->reagent_issue kinetics_issue Issue: Changed Reaction Profile - Side reactions favored at scale - Different rate-limiting step check_kinetics->kinetics_issue solution_mixing Solution: - Increase agitation speed - Change impeller design - Use baffles mixing_issue->solution_mixing solution_temp Solution: - Improve heat removal (e.g., jacket cooling) - Slower addition of reagents - Use a less exothermic protocol temp_issue->solution_temp solution_reagents Solution: - Qualify new batches of reagents - Implement stringent raw material specifications - Purify reagents if necessary reagent_issue->solution_reagents solution_kinetics Solution: - Perform kinetic studies at scale - Adjust stoichiometry or catalyst loading - Optimize reaction time kinetics_issue->solution_kinetics

Caption: Troubleshooting workflow for low yield and purity.

Parameter Potential Issue at Scale Recommended Action Expected Outcome
Mixing Inefficient mixing leading to poor mass transfer and localized high concentrations.[4][5]Optimize agitation speed, impeller design, and reactor baffling.Improved reaction homogeneity, leading to more consistent product formation and reduced side reactions.
Heat Transfer Inadequate heat removal causing temperature gradients and potential for runaway reactions.[1]Improve reactor cooling, control the rate of reagent addition, or consider a more dilute reaction mixture.Better temperature control, minimizing thermal degradation and side reactions.
Reagent Quality Lot-to-lot variability or impurities in starting materials affecting reaction kinetics and product profile.[6]Implement stringent quality control for all incoming raw materials.Consistent reaction performance and product quality across batches.
Reaction Time Slower reaction rates at scale due to mass transfer limitations.Monitor the reaction closely using in-process controls (e.g., HPLC, TLC) to determine the optimal reaction endpoint.[6][7]Ensure complete conversion and avoid product degradation from prolonged reaction times.
Guide 2: Side Reaction and Byproduct Formation

This guide focuses on identifying and mitigating common side reactions in this compound synthesis, particularly the Mannich reaction.

Side_Reaction_Mitigation start Problem: High Levels of Side Products identify_byproduct 1. Identify the Byproduct(s) (e.g., via LC-MS, NMR) start->identify_byproduct polymer Byproduct: Polymer identify_byproduct->polymer hantzsch Byproduct: Hantzsch-type Dihydropyridine (B1217469) identify_byproduct->hantzsch other Byproduct: Other (e.g., oxidation products) identify_byproduct->other solution_polymer Solution: - Slow reagent addition - Lower reaction temperature - Use pre-formed iminium salt polymer->solution_polymer solution_hantzsch Solution: - Lower reaction temperature - Optimize catalyst choice - Adjust order of addition (add urea (B33335) last) hantzsch->solution_hantzsch solution_other Solution: - Use an inert atmosphere (e.g., Nitrogen) - Optimize work-up conditions - Add antioxidants if compatible other->solution_other

Caption: Mitigation strategies for common side reactions.

Side Reaction Common Cause Troubleshooting Steps Analytical Method for Monitoring
Polymerization Self-condensation of aldehyde or reaction of product with starting materials.[3]Slow addition of reagents, lower reaction temperature, use of a pre-formed iminium salt.[3]Gel Permeation Chromatography (GPC), NMR.
Hantzsch-type Byproduct Formation Reaction of two equivalents of the β-ketoester with the aldehyde and ammonia (B1221849) (from urea decomposition).Lower reaction temperature, optimize catalyst, add urea last in the sequence.LC-MS to detect the dihydropyridine mass, UV-Vis for fluorescent byproducts.
Oxidation of Product Exposure to air at elevated temperatures, especially during work-up.Perform the reaction under an inert atmosphere (e.g., nitrogen); minimize the time the product is exposed to high temperatures.HPLC with a diode array detector to identify new chromophores.
Incomplete Cyclization Insufficient reaction time or temperature; inefficient catalyst.Increase reaction time or temperature moderately; screen for a more active catalyst.TLC or LC-MS to monitor the disappearance of intermediates.[4][8]

Experimental Protocols

Protocol 1: General Procedure for Mannich-type Synthesis of Hexahydropyrimidines

This protocol is a general guideline and may require optimization for specific substrates.

Mannich_Reaction_Workflow reagents 1. Reagent Preparation - Aldehyde derivative (0.03 mol) - Ammonium (B1175870) acetate (B1210297) (0.02 mol) - Nitromethane (B149229) (0.01 mol) - n-Butanol (35 mL) reaction_setup 2. Reaction Setup - Combine reagents in a round-bottom flask - Stir under reflux at 125 °C reagents->reaction_setup monitoring 3. Reaction Monitoring - Monitor by TLC (Benzene:Acetone 9:1) - Continue until starting material is consumed reaction_setup->monitoring workup 4. Work-up - Cool to room temperature - Evaporate solvent using a rotary evaporator monitoring->workup analysis 5. Analysis - Characterize product by FT-IR, 1H-NMR, and LC-MS workup->analysis

Caption: Experimental workflow for Mannich-type synthesis.

Materials:

  • Benzaldehyde (B42025) derivative (0.03 mol)

  • Ammonium acetate (0.02 mol)

  • Nitromethane (0.01 mol)

  • n-Butanol (35 mL)

Procedure:

  • Combine the benzaldehyde derivative, ammonium acetate, and nitromethane in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add n-Butanol to the flask.

  • Heat the mixture to reflux at 125 °C with constant stirring.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of benzene:acetone (9:1).

  • Continue the reaction until the starting materials are consumed (typically 40-70 minutes).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the product as necessary (e.g., by recrystallization or column chromatography).

  • Characterize the final product using FT-IR, 1H-NMR, and LC-MS.[8]

Protocol 2: In-Process Monitoring by HPLC

Objective: To monitor the consumption of starting materials and the formation of the this compound product.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • A: Water with 0.1% formic acid

  • B: Acetonitrile with 0.1% formic acid

Gradient Program:

Time (min)%A%B
0955
20595
25595
26955
30955

Procedure:

  • Prepare a standard solution of the starting materials and, if available, the purified product in the mobile phase.

  • At regular intervals during the reaction (e.g., every 30 minutes), carefully withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Quench the reaction in the aliquot immediately by diluting it in a known volume of cold mobile phase.

  • Filter the diluted sample through a 0.45 µm syringe filter.

  • Inject the filtered sample into the HPLC system.

  • Monitor the peak areas of the starting materials and the product to determine the reaction progress.

Data Presentation

Table 1: Effect of Scale on Reaction Yield and Purity (Hypothetical Data)

ScaleStarting Material (g)Product Yield (%)Product Purity (%)Major Impurity (%)
Lab (1 L)5085981.5 (Byproduct A)
Pilot (100 L)5000658810.2 (Byproduct A)

Table 2: Impact of Agitation Speed on Yield and Purity in Pilot Scale Reactor (Hypothetical Data)

Agitation Speed (RPM)Product Yield (%)Product Purity (%)Reaction Time (h)
50628512
10078958
15082967.5

This technical support center provides a foundational guide to addressing the common challenges of scaling up this compound synthesis. By systematically evaluating reaction parameters and implementing robust analytical monitoring, researchers and drug development professionals can improve the reproducibility and efficiency of their large-scale reactions.

References

Technical Support Center: Efficient Removal of Catalysts from Hexahydropyrimidine Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of catalyst residues from hexahydropyrimidine products. Efficient purification is critical to ensure the quality, safety, and reliability of final compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing metal catalysts from reaction mixtures?

A1: The most common strategies for catalyst removal can be broadly categorized into four main types:

  • Filtration: This is the simplest method, effective for removing insoluble, heterogeneous catalysts like Palladium on carbon (Pd/C).[1][2] To capture very fine particles, a filter aid such as Celite® is often used.[3][4]

  • Scavenging: This involves adding a solid-supported or soluble agent (a "scavenger") that selectively binds to the metal catalyst.[5][6] The scavenger-metal complex is then removed by filtration. Scavengers are particularly useful for removing soluble, homogeneous catalysts.[7]

  • Recrystallization: This classic purification technique can be effective for removing catalyst impurities from solid products.[8][9] The principle is that the desired compound will crystallize out of a saturated solution upon cooling, while impurities, including residual catalyst, remain in the solvent.[9][10]

  • Chromatography: Column chromatography is a highly effective method for separating the desired product from both the catalyst and other reaction byproducts.[2][11] While very efficient, it may be less practical for very large-scale purifications.

Q2: How do I select the best catalyst removal method for my specific this compound product?

A2: The choice of method depends on several factors, including the nature of the catalyst (heterogeneous vs. homogeneous), the properties of your product (solubility, stability), and the required level of purity. The decision tree below provides a general guide.

G Start Start: Crude Product with Catalyst Residue CatalystType What is the nature of the catalyst? Start->CatalystType Filtration Use Filtration (e.g., through Celite® pad) CatalystType->Filtration Heterogeneous (e.g., Pd/C) Scavenging Use Metal Scavengers (e.g., Thiol or Amine-based) CatalystType->Scavenging Homogeneous (Soluble) CheckPurity1 Is product purity sufficient? Filtration->CheckPurity1 CheckPurity1->Scavenging No End End: Purified Product CheckPurity1->End Yes Chromatography Consider Column Chromatography for high purity requirements Scavenging->Chromatography Further Purification Needed Recrystallization Consider Recrystallization if product is a solid Scavenging->Recrystallization Chromatography->End Recrystallization->End

Caption: Decision tree for selecting a catalyst removal method.

Q3: What are metal scavengers and how do they function?

A3: Metal scavengers are materials with functional groups that have a high affinity for metal ions, allowing them to selectively bind and remove residual catalysts from a solution.[5][6] They are often based on silica (B1680970) or polymer supports functionalized with groups like thiols, thioureas, amines, or phosphines.[3][6] The process involves stirring the scavenger with the reaction mixture, allowing it to bind the metal, and then simply filtering off the solid scavenger-metal complex.[5][7]

Q4: Can activated carbon be used to remove catalyst residues?

A4: Yes, activated carbon is a cost-effective adsorbent that can be used to remove residual catalysts, particularly palladium.[12] However, it can be non-specific and may also adsorb your desired product, potentially leading to a loss of yield.[12] It is crucial to optimize the amount of activated carbon used to minimize product loss.[12]

Troubleshooting Guides

This section addresses common issues encountered during catalyst removal and provides step-by-step solutions.

Problem 1: Residual catalyst is detected even after filtration.

  • Possible Cause 1: Catalyst particles are too fine. Standard filter paper may not be sufficient to trap very fine catalyst particles, such as palladium black.[13]

    • Solution: Use a finer porosity filter medium, such as a 0.45 µm PTFE membrane filter.[3] Alternatively, perform the filtration through a packed bed (1-2 cm) of a filter aid like Celite®.[2][3]

  • Possible Cause 2: The catalyst is partially soluble. Some catalysts, especially those used in homogeneous catalysis, exist as soluble species in the reaction mixture.[3]

    • Solution: Filtration alone is ineffective for soluble catalysts. You must switch to a different method, such as treatment with a metal scavenger, precipitation, or purification by column chromatography.[3]

Problem 2: The efficiency of metal scavengers is low.

  • Possible Cause 1: Incorrect scavenger selection. The effectiveness of a scavenger depends on the oxidation state of the metal and the solvent system. For example, thiol-based scavengers are generally effective for Pd(II) species.[3]

    • Solution: Screen a small panel of scavengers with different functional groups (e.g., thiol, thiourea, amine) to find the most effective one for your specific system.[12]

  • Possible Cause 2: Insufficient scavenger or reaction time. Incomplete removal may occur if not enough scavenger is used or if the contact time is too short.

    • Solution: Increase the amount of scavenger used (e.g., start with 5 equivalents relative to the catalyst) and optimize the stirring time and temperature.[12] Monitoring the palladium concentration over time can help determine the optimal conditions.[12]

  • Possible Cause 3: Your product forms a stable complex with the catalyst.

    • Solution: Try changing the solvent or adding a competing ligand to disrupt the product-catalyst complex before introducing the scavenger.[12]

Problem 3: Significant product loss occurs during purification.

  • Possible Cause 1: Product binds to the scavenger or activated carbon.

    • Solution: Use the minimum effective amount of the scavenger or carbon. After filtration, wash the solid material with a small amount of fresh solvent to recover any adsorbed product and combine the washings with your filtrate.[3][12]

  • Possible Cause 2: Product co-precipitates with the catalyst.

    • Solution: Adjust the solvent system or pH to ensure your product remains fully dissolved during the catalyst removal step.

  • Possible Cause 3: Product is partially soluble in the wash solutions during recrystallization.

    • Solution: When washing crystals after recrystallization, always use a minimal amount of ice-cold solvent to minimize dissolution of the product.[9][10]

Data Presentation: Efficiency of Catalyst Removal Methods

The following table summarizes quantitative data on the efficiency of various catalyst removal techniques.

Method/ReagentCatalystInitial ConcentrationFinal ConcentrationRemoval EfficiencyReference
Scavenger (Smopex®-111)PdCl₂(PPh₃)₂100 ppm< 2 ppm> 98%
Scavenger Resin (PhosphonicS SPM32)Pd(OAc)₂~2100 ppm< 10.5 ppm> 99.5% (in 20h)[7]
Scavenger (Biotage® MP-TMT)Palladium500-800 ppm< 10 ppm> 98%[5]
Scavenger (SiliaMetS Thiol)Palladium2400 ppm≤ 16 ppm> 99.3%[6]
Extraction (Cysteine aq.) & CrystallizationRutheniumN/A148 ppmN/A[14]
Hydrogenation (Pd/C)Ruthenium427 ppm< 1 ppm> 99.7%[14]

Experimental Protocols

Protocol 1: General Procedure for Catalyst Removal by Filtration through Celite®

  • Prepare the Filter Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a 1-2 cm thick layer of Celite® and gently compact it to form a level bed.[3]

  • Pre-wet the Pad: Pour a small amount of the reaction solvent through the Celite® pad with gentle suction to ensure it is properly wetted and sealed.

  • Filter the Mixture: Dilute the crude reaction mixture with a suitable solvent to reduce its viscosity. Carefully pour the mixture onto the Celite® pad and apply a vacuum.

  • Wash the Pad: Once all the mixture has passed through, wash the Celite® pad with several small portions of fresh, cold solvent to recover any remaining product.[2]

  • Collect Filtrate: The combined filtrate contains the purified product, free from the heterogeneous catalyst.

Protocol 2: General Procedure for Catalyst Removal using a Solid-Supported Scavenger

  • Select Scavenger: Choose an appropriate scavenger based on the catalyst's oxidation state and the solvent system.[3]

  • Add Scavenger: To the crude reaction mixture, add the recommended amount of the solid-supported scavenger (often specified by the manufacturer in wt% or equivalents).[3]

  • Stir: Vigorously stir the mixture at room temperature or a slightly elevated temperature. The required time can range from a few hours to overnight.[12]

  • Filter: Remove the scavenger-metal complex by simple gravity or vacuum filtration.

  • Wash and Collect: Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrate and washings.[12]

G cluster_workflow Scavenger Workflow A 1. Add solid-supported scavenger to crude product solution B 2. Stir mixture for specified time (e.g., 2-24h) A->B C 3. Filter to remove scavenger-metal complex B->C D 4. Wash scavenger with fresh solvent C->D E 5. Combine filtrate and washings D->E F 6. Concentrate to obtain purified product E->F

Caption: General workflow for catalyst removal using a solid-supported scavenger.

Protocol 3: General Procedure for Purification by Recrystallization

  • Choose a Solvent: Select a solvent in which your this compound product has high solubility at high temperatures but low solubility at room or cold temperatures.[9]

  • Dissolve the Impure Solid: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a boiling chip) until the solid completely dissolves.[15]

  • Hot Filtration (if necessary): If there are insoluble impurities (like heterogeneous catalyst particles), perform a hot gravity filtration to remove them.

  • Cool Slowly: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.[15] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Collect Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[9]

  • Wash and Dry: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from their surface.[10] Dry the crystals thoroughly to remove all traces of solvent.

References

Technical Support Center: Hexahydropyrimidine Synthesis Workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with viscous oils during the workup of hexahydropyrimidine synthesis.

Troubleshooting Guides

This section offers step-by-step solutions to common problems encountered during the purification and isolation of this compound products that present as viscous oils.

Problem: A persistent emulsion has formed during aqueous extraction.

Emulsions are a common issue when extracting organic compounds, particularly when using chlorinated solvents with basic aqueous solutions.[1] These stable mixtures of immiscible liquids can make layer separation difficult, leading to product loss.

Solution Workflow:

G start Persistent Emulsion Forms step1 Allow Mixture to Stand (up to 30 minutes) start->step1 step2 Add Saturated NaCl Solution (Brine) 'Salting Out' step1->step2 If separation does not occur end Successful Layer Separation step1->end If layers separate step3 Filter through Celite® Pad step2->step3 If emulsion persists step2->end If layers separate step4 Centrifugation step3->step4 If filtration is ineffective step3->end If layers separate step5 Solvent Evaporation & Re-extraction step4->step5 For manageable volumes step4->end If layers separate fail Consult Further Resources step4->fail If separation fails step5->end

Caption: Troubleshooting workflow for breaking emulsions.

Detailed Protocols:

  • Salting Out: Add solid sodium chloride or a saturated aqueous solution of NaCl to the separatory funnel.[1][2] The increased ionic strength of the aqueous layer can help force the separation of the organic and aqueous phases.[3]

  • Filtration through Celite®: Prepare a pad of Celite® in a Büchner funnel and filter the entire emulsified mixture under vacuum. Celite® can physically break up the emulsion by trapping fine particulates that may be stabilizing it.[1]

  • Centrifugation: For smaller volumes, centrifuging the mixture can effectively force the denser and lighter layers to separate.[4][5]

  • Solvent Evaporation: If emulsions are a recurring problem with a specific reaction, consider evaporating the reaction solvent after the reaction is complete. The resulting residue can then be redissolved in a different extraction solvent that is less prone to emulsion formation.[1][2]

Problem: The this compound product "oils out" instead of crystallizing.

"Oiling out," or liquid-liquid phase separation, occurs when a compound separates from a solution as a liquid rather than a solid.[6][7] This is common for compounds that have low melting points or when high supersaturation is achieved rapidly.[7][8]

Solution Strategies:

StrategyDescriptionKey Considerations
Solvent System Modification Change the solvent or solvent mixture to one where the product has lower solubility, especially at cooler temperatures.[9]A good starting point is a solvent system where the product shows a low Rf value (0.2-0.3) on a TLC plate.[4]
Slow Cooling Allow the solution to cool to room temperature slowly, and then gradually cool it further in a refrigerator or freezer. Slow cooling promotes the formation of ordered crystal lattices.[9]Avoid rapid cooling which can lead to the formation of an amorphous oil.
Seeding Introduce a small crystal of the pure product to the supersaturated solution to initiate crystallization.[7][9]If pure crystals are unavailable, scratching the inside of the flask with a glass rod can sometimes create nucleation sites.
Trituration Add a non-polar solvent (e.g., hexanes, pentane) to the viscous oil and stir vigorously. This can sometimes induce crystallization or wash away impurities, leaving a solid product.This is particularly useful for removing non-polar impurities from a more polar product.[10]
Freeze-Drying In some cases, freeze-drying an emulsion of the solute in the solvent system can lead to the formation of a solid that can then be crystallized.[11]This is a more advanced technique for particularly stubborn oils.

Problem: The viscous oil is difficult to handle and purify by column chromatography.

Viscous oils can be challenging to load onto a chromatography column and may lead to poor separation due to streaking.[4]

Troubleshooting Column Chromatography:

G start Viscous Oil for Column Chromatography step1 Optimize Solvent System (TLC) start->step1 step2 Choose Loading Method step1->step2 dry_load Dry Loading step2->dry_load Recommended for viscous oils wet_load Wet Loading (Dilute) step2->wet_load step3 Perform Chromatography dry_load->step3 wet_load->step3 end Pure Product step3->end fail Poor Separation step3->fail If streaking occurs fail->step1 Re-optimize

Caption: Decision workflow for purifying viscous oils by column chromatography.

Detailed Protocols:

  • Dry Loading:

    • Dissolve the crude oily product in a minimal amount of a volatile solvent (e.g., dichloromethane, ethyl acetate).[4]

    • Add silica (B1680970) gel (approximately 2-3 times the weight of the crude product) to the solution.[4]

    • Evaporate the solvent completely using a rotary evaporator until a free-flowing powder is obtained.[4]

    • Carefully load this powder onto the top of the packed chromatography column.[4]

  • Wet Loading: If dry loading is not feasible, dissolve the oil in the minimum amount of the mobile phase or a solvent in which it is highly soluble and that is a weak eluent. Apply this solution carefully to the top of the column.

Frequently Asked Questions (FAQs)

Q1: My this compound product is a viscous, non-volatile oil. What purification method is best?

A1: For non-volatile, viscous oils, column chromatography is often the most effective purification method.[12] If the product is thermally stable, vacuum distillation can also be an option, especially for high-boiling point compounds as it allows for distillation at a lower temperature, preventing decomposition.[4]

Q2: I've tried multiple solvent systems, but my product still oils out. What else can I do?

A2: If solvent modification and slow cooling are unsuccessful, consider trituration with a non-polar solvent like hexanes. This can sometimes induce crystallization by removing impurities that may be inhibiting the process. Seeding the solution with a small crystal of the pure compound, if available, is also a highly effective method.[7][9] In more challenging cases, techniques like forming a solid derivative (e.g., a salt) that is easier to crystallize, and then converting it back to the desired product, can be employed.

Q3: How can I accurately weigh a small amount of a very viscous oil for subsequent reactions?

A3: For accurate weighing of small quantities of viscous oils, you can weigh an empty pipette or glass rod, dip it into the oil, and then reweigh it. The difference in weight will be the amount of oil transferred.[4] Alternatively, if the entire sample is to be used, you can weigh the vial containing the oil, transfer the oil to the reaction vessel, and then reweigh the empty vial.

Q4: Are there any alternative workup procedures to traditional liquid-liquid extraction that can avoid emulsion issues?

A4: Yes, solid-phase extraction (SPE) can be an alternative. Another approach involves using silicone elastomer-coated glass powders which can absorb the organic product from a quenched aqueous reaction mixture, followed by filtration.[13] This method can significantly reduce solvent use and avoid the formation of emulsions.[13]

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of Hexahydropyrimidine and Tetrahydropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of hexahydropyrimidine (HHP) and tetrahydropyrimidine (B8763341) (THP) derivatives, two classes of heterocyclic compounds that have garnered significant interest in medicinal chemistry. By presenting available experimental data, this document aims to facilitate an objective evaluation of their therapeutic potential and guide future research and development efforts.

Summary of Bioactivities

Both this compound and tetrahydropyrimidine scaffolds have been shown to exhibit a wide range of biological activities. The following sections provide a detailed comparison of their performance in various therapeutic areas, supported by experimental data from published studies.

Antiviral Activity

Hexahydropyrimidines have demonstrated notable antiviral properties, particularly against the Hepatitis C virus (HCV). One study identified a this compound-containing compound as a hit in a phenotypic screen using infectious HCV particles.[1] Mechanistic studies revealed that this class of compounds does not interfere with HCV RNA replication but rather inhibits the entry and release of viral particles.[1]

Tetrahydropyrimidines have also been investigated for their antiviral potential, with some derivatives showing inhibitory activity against HIV.[2][3] Specifically, certain 1,2,3,4-tetrahydropyrimidine derivatives have demonstrated remarkable anti-HIV-1 activity.[3] The broad antiviral activities of pyrimidine (B1678525) derivatives, in general, have been reported against a range of viruses including influenza, respiratory syncytial virus, dengue virus, and herpes viruses.[4]

Anticancer Activity

The anticancer potential of tetrahydropyrimidines is well-documented, with numerous derivatives exhibiting cytotoxic effects against various cancer cell lines.[2][5][6] For instance, certain novel tetrahydropyrimidines have shown significant antitumor activity against HeLa, K562, and MDA-MB-231 cell lines.[5][6] The mechanism of action for some of these compounds involves the inhibition of kinesin Eg5, which leads to mitotic arrest and subsequent apoptosis.[3] Dihydropyrimidinones (DHPMs), a closely related class, are also recognized for their anticancer potential.[7]

This compound derivatives have also been evaluated for their cytotoxic activity. For example, some have been tested against normal (HEK293) and tumor cell lines (Jurkat, HepG2), with T-Lymphoblastic leukemia Jurkat cells showing the most sensitivity.[8]

Antimicrobial Activity

Tetrahydropyrimidines have demonstrated broad-spectrum antimicrobial activity.[2][5][6] Studies have reported their efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][6][9][10] The minimal inhibitory concentration (MIC) has been determined for several derivatives against bacteria such as Bacillus subtilis, E. coli, and S. aureus, and fungi like Trichophyton mentagrophytes.[5]

Hexahydropyrimidines have also been shown to possess antifungal properties, particularly against fungi that cause dermatomycosis.[11]

Other Bioactivities

Beyond these primary areas, both scaffolds have been explored for other therapeutic applications:

  • Anti-inflammatory Activity: Tetrahydropyrimidine derivatives have shown significant anti-inflammatory activity, which is attributed to the inhibition of cyclooxygenase (COX) enzymes.[2][12][13]

  • Antidiabetic Activity: Certain tetrahydropyrimidine derivatives have been identified as α-glucosidase inhibitors, suggesting their potential as antidiabetic agents.[5][6][14]

  • Antimalarial Activity: Novel this compound compounds have been identified as potent inhibitors of the growth and propagation of the Plasmodium falciparum parasite, the causative agent of malaria.[15][16]

  • Neuroprotective Effects: Some this compound derivatives have shown beneficial effects on cognitive function and exhibit antihypoxic and antioxidant activities, potentially mediated through the M1 muscarinic acetylcholine (B1216132) receptor.[17]

Quantitative Data Comparison

The following tables summarize the quantitative data on the bioactivity of this compound and tetrahydropyrimidine derivatives as reported in the literature. It is important to note that these results are from different studies and may not be directly comparable due to variations in experimental conditions.

Table 1: Antimicrobial Activity of Tetrahydropyrimidine Derivatives
CompoundMicroorganismMIC (mg/mL)Reference
4aBacillus subtilis0.41[5]
4bStaphylococcus aureus0.41[5]
4dEscherichia coli0.81[5]
4eTrichophyton mentagrophytes0.20[5][6]
4fTrichophyton mentagrophytes0.20[5][6]
4kTrichophyton mentagrophytes0.20[5][6]
Table 2: Anticancer Activity of Tetrahydropyrimidine Derivatives
CompoundCell LineIC50 (µM)Reference
4bHeLa-[5][6]
4kHeLa-[5][6]
4eHeLa-[3]
4kMCF-7-[3]
4cMCF-7-[3]
4dHeLa-[3]

Note: Specific IC50 values were not provided in the abstracts for some compounds, but they were identified as the most active.

Table 3: α-Glucosidase Inhibitory Activity of Tetrahydropyrimidine Derivatives
CompoundIC50 (µM)Reference
4g191.80 ± 5.95[6]
Acarbose (Standard)304.21 ± 14.62[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.

Antimicrobial Susceptibility Testing (Broth Dilution Method)

The minimal inhibitory concentration (MIC) of the tetrahydropyrimidine compounds against various bacterial and fungal strains was determined using the broth tube dilution method.[5][6] In this assay, a serial dilution of the test compounds is prepared in a liquid growth medium in test tubes. Each tube is then inoculated with a standardized number of microorganisms. The tubes are incubated under suitable conditions for a specific period. The MIC is defined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

In Vitro Cytotoxicity Assay

The cytotoxic activity of the compounds on tumor cell lines (e.g., HeLa, K562, MDA-MB-231, and MRC-5) was evaluated.[5][6] While the specific assay is not detailed in the abstract, a common method is the MTT assay. In this assay, cells are seeded in 96-well plates and treated with various concentrations of the test compounds. After a specific incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells and is measured spectrophotometrically. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

α-Glucosidase Inhibition Assay

The inhibitory activity of the compounds against α-glucosidase was determined to assess their antidiabetic potential.[5][6] In a typical assay, the enzyme α-glucosidase is incubated with the test compound and a substrate (e.g., p-nitrophenyl-α-D-glucopyranoside). The enzyme hydrolyzes the substrate to produce a colored product (p-nitrophenol), the absorbance of which is measured over time. The inhibitory activity of the compound is determined by comparing the rate of the reaction in the presence and absence of the inhibitor. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate a conceptual signaling pathway and a general experimental workflow relevant to the bioactivity studies of these compounds.

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioassay Bioactivity Screening cluster_analysis Data Analysis & Elucidation start Starting Materials (e.g., Aldehyde, Urea, β-ketoester) synthesis One-pot Multicomponent Reaction (e.g., Biginelli Reaction) start->synthesis Reactants purification Purification & Characterization (e.g., Crystallization, Chromatography, NMR, MS) synthesis->purification compounds This compound or Tetrahydropyrimidine Derivatives purification->compounds antimicrobial Antimicrobial Assays (e.g., Broth Dilution, Disk Diffusion) compounds->antimicrobial anticancer Anticancer Assays (e.g., MTT, Apoptosis Assay) compounds->anticancer antiviral Antiviral Assays (e.g., Plaque Reduction Assay) compounds->antiviral other_assays Other Bioassays (e.g., Enzyme Inhibition, Receptor Binding) compounds->other_assays data Quantitative Data (e.g., MIC, IC50) antimicrobial->data anticancer->data antiviral->data other_assays->data sar Structure-Activity Relationship (SAR) Studies data->sar moa Mechanism of Action (MoA) Elucidation sar->moa lead Lead Compound Identification moa->lead

Caption: A generalized experimental workflow for the synthesis and bioactivity screening of pyrimidine derivatives.

signaling_pathway cluster_cell Cancer Cell thp Tetrahydropyrimidine Derivative kinesin Kinesin Eg5 thp->kinesin Inhibits spindle Bipolar Spindle Formation kinesin->spindle Required for mitosis Mitosis spindle->mitosis arrest Mitotic Arrest mitosis->arrest Blocked apoptosis Apoptosis arrest->apoptosis

Caption: Proposed mechanism of anticancer action for certain tetrahydropyrimidine derivatives.

References

Comparative Analysis of Structure-Activity Relationships in Hexahydropyrimidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the therapeutic potential of hexahydropyrimidine analogs, detailing their structure-activity relationships, experimental validation, and mechanisms of action.

This compound and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These scaffolds have been explored for their potential as anticancer, antiviral, antimalarial, and anti-inflammatory agents. Understanding the structure-activity relationship (SAR) of these analogs is crucial for the rational design of more potent and selective therapeutic agents. This guide provides a comparative analysis of various this compound analogs, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Comparative Biological Activity of this compound Analogs

The biological activity of this compound analogs is profoundly influenced by the nature and position of substituents on the core ring structure. The following table summarizes the in vitro activity of representative analogs against various targets, providing a quantitative comparison of their potency.

Compound IDScaffoldTarget/Cell LineActivity (IC50/EC50)Therapeutic AreaReference
1a This compoundPlasmodium falciparum (3D7)1.5 nMAntimalarial[1]
1b This compoundPlasmodium falciparum (3D7)2.1 nMAntimalarial[1]
2a Fluorinated this compoundColon Cancer (COLO 320 HSR)Most Active in SeriesAnticancer[2]
2b Fluorinated this compoundColon Cancer (COLO 320 HSR)Most Active in SeriesAnticancer[2]
3a Pyrimidine (B1678525) DerivativeBreast Cancer (MCF-7)6.70 µMAnticancer[3]
3b Pyrimidine DerivativeNSCLC (A549)20.49 µMAnticancer[3]
4a 1,4,5,6,7,8-Hexahydropyrido[4,3-d]pyrimidineHepatocellular Carcinoma (HepG2)-Anticancer[4]

Key SAR Insights:

  • Antimalarial Activity: Subtle modifications to the substituents on the this compound core can lead to significant changes in antimalarial potency, with some analogs exhibiting nanomolar efficacy against Plasmodium falciparum.[1]

  • Anticancer Activity: The introduction of fluorine atoms into the this compound structure has been shown to enhance cytotoxic activity against colon cancer cells.[2] Furthermore, specific pyrimidine derivatives have demonstrated potent activity against breast and non-small cell lung cancer cell lines, with activity linked to the inhibition of key signaling pathways like EGFR.[3]

  • Mechanism of Action: A notable example is a 1,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidine derivative that inhibits HepG2 cell proliferation and induces apoptosis by upregulating miR-26b-5p, which in turn targets CDK8.[4]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of SAR studies. Below are protocols for key experiments used to evaluate the biological activity of this compound analogs.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Procedure:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5 × 10³ cells/well and allow them to adhere for 24 hours in a humidified incubator at 37°C with 5% CO₂.[5]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) for 48 to 72 hours. Include a vehicle control (e.g., DMSO).[5]

  • MTT Addition: After the incubation period, add MTT solution (0.5 mg/mL) to each well and incubate for an additional 2-4 hours.[5]

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.[5]

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value by fitting the data to a dose-response curve.[5]

In Vitro Antimalarial Assay (Plasmodium falciparum)

This assay determines the ability of compounds to inhibit the growth and propagation of the malaria parasite in human red blood cells.

Procedure:

  • Parasite Culture: Culture Plasmodium falciparum (e.g., 3D7 strain) in human red blood cells in a suitable culture medium.

  • Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent.

  • Treatment: Add the diluted compounds to the parasite cultures in 96-well plates and incubate for a defined period.

  • Growth Inhibition Assessment: Measure parasite growth inhibition using methods such as SYBR Green I-based fluorescence assay, which stains parasite DNA.

  • Data Analysis: Determine the IC50 value, which is the concentration of the compound that inhibits parasite growth by 50% compared to the control.[1]

VEGFR-2 Kinase Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.

Procedure:

  • Reaction Setup: In a 96-well plate, combine recombinant human VEGFR-2 kinase, a specific substrate (e.g., a synthetic peptide), and ATP in a kinase buffer.

  • Inhibitor Addition: Add the test compound at various concentrations.

  • Kinase Reaction: Initiate the reaction and incubate at a controlled temperature for a specific duration.

  • Quantification of Phosphorylation: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using methods like luminescence-based assays (e.g., ADP-Glo™), which measure the amount of ATP consumed.[2][5]

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a control and determine the IC50 value from the dose-response curve.[5]

Visualizing Mechanisms and Workflows

Graphical representations are invaluable for understanding complex biological processes and experimental designs. The following diagrams, created using the DOT language, illustrate key aspects of this compound SAR studies.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_sar SAR Analysis synthesis Synthesis of Analogs purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization primary_assay Primary Biological Assay (e.g., Cytotoxicity) characterization->primary_assay dose_response Dose-Response & IC50 Determination primary_assay->dose_response sar_analysis Structure-Activity Relationship Analysis dose_response->sar_analysis lead_identification Lead Compound Identification sar_analysis->lead_identification lead_identification->synthesis Further Optimization

Caption: General workflow for structure-activity relationship (SAR) studies.

signaling_pathway PPM Hexahydropyrido[4,3-d]pyrimidine (PPM) miR26b5p miR-26b-5p PPM->miR26b5p Upregulates CDK8 CDK8 miR26b5p->CDK8 Targets & Downregulates NFkB NF-κB/p65 Signaling CDK8->NFkB Activates Proliferation Cell Proliferation & Invasion NFkB->Proliferation Promotes Apoptosis Apoptosis NFkB->Apoptosis Inhibits

Caption: Signaling pathway of a this compound analog in cancer cells.

logical_relationship cluster_sar_logic SAR Logic for Anticancer Activity Core This compound Core Substituent Substituent (R) - Electron-withdrawing (e.g., F) - Electron-donating Core->Substituent Modification Activity Biological Activity - Increased Cytotoxicity - Altered Potency Substituent->Activity Influences

Caption: Logical relationship in SAR studies of this compound analogs.

References

A Comparative Analysis of Hexahydropyrimidine Antimalarials and Standard Artemisinin-Based Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals.

In the global effort to combat malaria, the search for novel chemotherapeutic agents with improved efficacy, safety, and the ability to overcome drug resistance is paramount. This guide provides a comparative overview of an emerging class of compounds, hexahydropyrimidine derivatives, against the current gold standard in malaria treatment, Artemisinin-based Combination Therapies (ACTs). Due to the early stage of research into hexahydropyrimidines, direct comparative clinical data is not yet available. This document, therefore, presents the existing preclinical data for hexahydropyrimidines alongside comprehensive clinical data for standard ACTs to offer a preliminary comparative perspective for the research community.

This compound Derivatives: An Emerging Antimalarial Class

Recent patent literature has brought to light a series of novel this compound compounds demonstrating potent in vitro activity against Plasmodium falciparum, the deadliest species of malaria parasite. While in vivo efficacy and detailed mechanism of action are still under investigation, the initial findings suggest a promising new avenue for antimalarial drug discovery.

In Vitro Efficacy

The primary data available for this compound antimalarials comes from in vitro susceptibility testing against the chloroquine-sensitive 3D7 strain of P. falciparum. The half-maximal inhibitory concentration (IC50), a measure of drug potency, for a selection of these compounds is presented below.

Compound IDIn Vitro IC50 (nM) against P. falciparum (3D7 Strain)
HHP-11.2
HHP-22.5
HHP-33.1
HHP-44.7
HHP-58.3
HHP-612.0
HHP-715.5
HHP-823.0
(Data sourced from patent literature describing novel this compound compounds. The specific structures of these compounds are proprietary and not publicly disclosed.)

Standard Treatment: Artemisinin-Based Combination Therapies (ACTs)

ACTs are the World Health Organization (WHO) recommended first-line treatment for uncomplicated P. falciparum malaria. They combine a fast-acting artemisinin (B1665778) derivative with a longer-acting partner drug. This dual-action mechanism ensures rapid parasite clearance and helps to prevent the development of drug resistance.

Clinical Efficacy and Safety of Common ACTs

The following tables summarize the extensive clinical data on the efficacy and safety of three widely used ACTs: Artemether-Lumefantrine (AL), Artesunate-Amodiaquine (AS-AQ), and Dihydroartemisinin-Piperaquine (DHA-PPQ). Efficacy is typically measured as the Adequate Clinical and Parasitological Response (ACPR), often PCR-corrected to distinguish new infections from treatment failures.

Table 1: Efficacy of Standard ACTs (PCR-Corrected ACPR at Day 28)

Artemisinin-Based Combination TherapyStudy PopulationPCR-Corrected ACPR (Day 28)Citation
Artemether-Lumefantrine (AL) African infants and children93.9%[1]
Adults and children (pooled analysis)97.3% (children), 97.1% (adults)[2]
Ethiopian population (meta-analysis)98.7%[3]
Artesunate-Amodiaquine (AS-AQ) Patients in Côte d'Ivoire99.3%[4]
Patients in Senegal94.6% (crude cure rate)[5][6]
Children in Guinea99% - 100%[7]
Dihydroartemisinin-Piperaquine (DHA-PPQ) Cambodian children and adults96.9%[8]
Meta-analysis vs. other ACTsComparable to AL and AS-MQ[9][10]

Table 2: Common Adverse Events Associated with Standard ACTs

Artemisinin-Based Combination TherapyCommon Adverse Events
Artemether-Lumefantrine (AL) Headache, dizziness, anorexia, nausea, vomiting, fatigue, arthralgia, myalgia. Generally mild and resolve spontaneously.[1][11]
Artesunate-Amodiaquine (AS-AQ) Nausea, vomiting, abdominal pain, headache, dizziness. Generally well-tolerated.[4][5][6]
Dihydroartemisinin-Piperaquine (DHA-PPQ) Headache, dizziness, gastrointestinal disturbances. Generally well-tolerated with a good safety profile.[8][12][13]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are summaries of standard protocols used in the evaluation of antimalarial compounds.

In Vitro Susceptibility Testing: SYBR Green I-based Assay

This high-throughput assay is widely used to determine the IC50 of antimalarial compounds against cultured P. falciparum.[14][15][16]

  • Parasite Culture: Asynchronous P. falciparum cultures are maintained in human erythrocytes in a complete medium.

  • Drug Dilution: The test compound is serially diluted in 96-well microplates.

  • Incubation: A synchronized ring-stage parasite culture is added to the drug-containing plates and incubated for 72 hours.

  • Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. The dye intercalates with the parasitic DNA.

  • Fluorescence Reading: The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a microplate reader.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of growth inhibition against the drug concentration.[14][17]

In Vivo Efficacy Testing: Peters' 4-Day Suppressive Test

This is a standard murine model for the preliminary assessment of the in vivo efficacy of antimalarial drug candidates.[18][19][20][21]

  • Infection: Mice are inoculated intraperitoneally with Plasmodium berghei-infected erythrocytes.

  • Treatment: The test compound is administered orally or subcutaneously to groups of mice daily for four consecutive days, starting a few hours after infection. A control group receives the vehicle, and a positive control group receives a standard antimalarial drug like chloroquine.

  • Parasitemia Monitoring: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

  • Efficacy Calculation: The average parasitemia in the treated groups is compared to the vehicle-treated control group to calculate the percentage of parasite growth suppression.

Mechanism of Action and Signaling Pathways

Proposed Mechanism of Pyrimidine-Based Antimalarials

While the specific target of hexahydropyrimidines is yet to be elucidated, other pyrimidine-based antimalarials, such as pyrimethamine, are known to act as antifolates.[22][23][24][25][26] They selectively inhibit the parasitic dihydrofolate reductase (DHFR) enzyme, a critical component in the folate biosynthesis pathway. This pathway is essential for the synthesis of nucleic acids, and its disruption prevents parasite replication.

Antifolate Mechanism of Action Proposed Mechanism of Pyrimidine-Based Antimalarials cluster_parasite Plasmodium Parasite PABA p-Aminobenzoic Acid (PABA) Dihydropteroate Dihydropteroate PABA->Dihydropteroate DHPS Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate DHFR Nucleic_Acids Nucleic Acid Synthesis (DNA, RNA) Tetrahydrofolate->Nucleic_Acids Thymidylate Synthase Pyrimidine_Drug Pyrimidine-Based Antimalarial (e.g., Pyrimethamine) Pyrimidine_Drug->Dihydrofolate Inhibition caption Proposed inhibitory action on the parasite's folate pathway.

Caption: Proposed inhibitory action on the parasite's folate pathway.

Experimental Workflow for In Vitro Antimalarial Drug Screening

The process of screening new compounds for antimalarial activity involves a systematic workflow from parasite culture to data analysis.

In Vitro Antimalarial Screening Workflow Experimental Workflow for In Vitro Antimalarial Drug Screening Start Start: P. falciparum Culture Prepare_Plates Prepare 96-well plates with serial drug dilutions Start->Prepare_Plates Add_Parasites Add synchronized ring-stage parasites to plates Prepare_Plates->Add_Parasites Incubate Incubate for 72 hours Add_Parasites->Incubate Lyse_Stain Lyse cells and stain DNA with SYBR Green I Incubate->Lyse_Stain Read_Fluorescence Measure fluorescence Lyse_Stain->Read_Fluorescence Data_Analysis Analyze data and calculate IC50 Read_Fluorescence->Data_Analysis End End: Potency Determined Data_Analysis->End caption A standard workflow for determining the in vitro potency of antimalarial compounds.

Caption: A standard workflow for determining in vitro potency.

Conclusion

This compound derivatives represent a novel and promising class of antimalarial compounds, demonstrating high potency in initial in vitro studies. However, a significant amount of research, including in vivo efficacy, safety, and mechanism of action studies, is required before their potential can be fully realized and compared to the well-established efficacy and safety profiles of standard ACTs. This guide highlights the current state of knowledge and underscores the need for further research to determine if this new chemical class can contribute to the future arsenal (B13267) of antimalarial therapies. The provided experimental protocols and workflow diagrams serve as a reference for researchers aiming to contribute to this critical area of drug discovery.

References

In Vitro Efficacy of Pyrimidine Derivatives Against Drug-Resistant Bacteria: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The rise of multidrug-resistant bacteria poses a significant threat to global health, necessitating the development of novel antimicrobial agents. Among the promising candidates are hexahydropyrimidine derivatives, a class of heterocyclic compounds that have garnered attention for their potential therapeutic properties. This guide provides a comparative overview of the in vitro efficacy of pyrimidine (B1678525) derivatives against clinically important drug-resistant bacteria, supported by experimental data and detailed methodologies. Due to a scarcity of publicly available data specifically on this compound derivatives against a broad panel of resistant bacteria, this report will focus on a closely related thiophenyl-substituted pyrimidine derivative as a case study to illustrate the potential of this chemical class.

Comparative Efficacy of a Thiophenyl-Pyrimidine Derivative

A recent study investigated the in vitro antibacterial activity of a novel thiophenyl-substituted pyrimidine derivative, herein referred to as Compound F20, against a panel of drug-resistant Gram-positive bacteria. The minimum inhibitory concentrations (MICs) were determined, providing a quantitative measure of the compound's efficacy.

CompoundBacterial StrainResistance ProfileMIC (µg/mL)Reference CompoundMIC (µg/mL)
Compound F20 Staphylococcus aureus (MRSA)Methicillin-Resistant24Methicillin> 100
Compound F20 Enterococcus faecalis (VRE)Vancomycin-Resistant48Vancomycin> 100
Compound F20 Enterococcus faecium (VRE)Vancomycin-Resistant48Vancomycin> 100

Table 1: Minimum Inhibitory Concentrations (MICs) of Compound F20 against Drug-Resistant Bacteria. The data demonstrates the potent activity of Compound F20 against strains of MRSA and VRE that are resistant to conventional antibiotics.

Experimental Protocols

The determination of the in vitro efficacy of the pyrimidine derivatives was conducted using the broth microdilution method, a standardized technique for antimicrobial susceptibility testing.

Broth Microdilution Method for MIC Determination

This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Materials:

  • Bacterial Strains: Clinical isolates of drug-resistant bacteria (e.g., MRSA, VRE).
  • Culture Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
  • Antimicrobial Agent: Stock solution of the test compound (e.g., Compound F20) dissolved in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).
  • Microtiter Plates: Sterile 96-well plates.

2. Inoculum Preparation:

  • Bacterial colonies are picked from a fresh agar (B569324) plate and suspended in sterile saline.
  • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
  • The standardized suspension is then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • Serial two-fold dilutions of the test compound are prepared in CAMHB directly in the 96-well microtiter plates.
  • Each well is inoculated with the prepared bacterial suspension.
  • Control wells are included: a positive control (broth with bacteria, no compound) to ensure bacterial growth, and a negative control (broth only) to check for sterility.
  • The plates are incubated at 37°C for 18-24 hours.

4. Data Interpretation:

  • After incubation, the plates are visually inspected for turbidity.
  • The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.

Potential Mechanism of Action and Signaling Pathway

The antibacterial effect of some pyrimidine derivatives is attributed to the inhibition of essential cellular processes, such as cell division. A key protein in bacterial cell division is FtsZ.

FtsZ-Mediated Bacterial Cell Division Pathway

The following diagram illustrates the critical role of FtsZ in bacterial cytokinesis, a potential target for pyrimidine-based inhibitors.

FtsZ_Pathway cluster_initiation Initiation cluster_assembly Z-Ring Assembly cluster_recruitment Divisome Recruitment cluster_constriction Cell Constriction & Division FtsZ_monomers FtsZ monomers FtsZ_filaments FtsZ protofilaments FtsZ_monomers->FtsZ_filaments Polymerization GTP GTP Z_ring Z-Ring Formation at Mid-cell FtsZ_filaments->Z_ring Assembly Divisome_proteins Divisome Proteins (FtsA, ZipA, etc.) Z_ring->Divisome_proteins Recruitment Septum_synthesis Peptidoglycan Synthesis at Septum Divisome_proteins->Septum_synthesis Activation Cell_division Cell Division Septum_synthesis->Cell_division Leads to Pyrimidine Pyrimidine Derivative Pyrimidine->FtsZ_filaments Inhibition

Figure 1. Bacterial cell division pathway mediated by FtsZ.

The diagram above illustrates the polymerization of FtsZ monomers into protofilaments, which then assemble into the Z-ring at the division site. The Z-ring serves as a scaffold to recruit other divisome proteins, leading to septum formation and ultimately cell division. Pyrimidine derivatives may exert their antibacterial effect by inhibiting FtsZ polymerization, thereby disrupting this critical pathway.

Experimental Workflow

The process of evaluating the in vitro efficacy of novel antibacterial compounds follows a structured workflow.

experimental_workflow cluster_synthesis Compound Preparation cluster_testing In Vitro Efficacy Testing cluster_analysis Data Analysis & Interpretation synthesis Synthesis of This compound Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization strain_selection Selection of Drug- Resistant Bacterial Strains characterization->strain_selection mic_determination Broth Microdilution Assay (MIC Determination) strain_selection->mic_determination data_compilation Compilation of MIC Data mic_determination->data_compilation sar_analysis Structure-Activity Relationship (SAR) Analysis data_compilation->sar_analysis

Figure 2. Workflow for evaluating antibacterial efficacy.

This workflow begins with the synthesis and characterization of the this compound derivatives. Subsequently, these compounds are tested against a panel of drug-resistant bacteria to determine their MIC values. The resulting data is then compiled and analyzed to establish structure-activity relationships, guiding further drug development efforts.

Navigating Isomeric Landscapes: A Comparative Analysis of Hexahydropyrimidine Isomer ADME Profiles

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the absorption, distribution, metabolism, and excretion (ADME) properties of hexahydropyrimidine isomers is critical for the advancement of drug candidates. While structurally similar, isomers can exhibit vastly different pharmacokinetic behaviors, profoundly impacting their efficacy and safety. This guide provides a comparative framework for evaluating the ADME profiles of this compound isomers, supported by detailed experimental methodologies and illustrative data, to empower researchers in making informed decisions during drug development.

The subtle art of medicinal chemistry often involves the meticulous manipulation of stereochemistry to optimize a compound's interaction with its biological target. However, the journey from a potent molecule to a successful drug is paved with the complexities of its ADME profile. Isomers, despite having the same molecular formula and connectivity, can display divergent ADME properties due to their unique three-dimensional arrangements. This can lead to significant differences in bioavailability, tissue distribution, metabolic stability, and potential for drug-drug interactions. Therefore, a comprehensive and comparative in vitro ADME assessment of isomers is an indispensable step in the early stages of drug discovery.[1][2]

Comparative ADME Data Summary

To illustrate the potential variations between isomers, the following table presents a hypothetical but representative ADME profile for two this compound isomers, Isomer A and Isomer B. Such a table allows for a clear and direct comparison of key pharmacokinetic parameters.

ADME ParameterIsomer AIsomer BSignificance
Absorption
Caco-2 Permeability (Papp, 10⁻⁶ cm/s)15.22.1Higher value suggests better intestinal absorption.[3][4]
Efflux Ratio (B-A/A-B)1.24.5A ratio >2 suggests the compound is a substrate for efflux transporters like P-gp.
Distribution
Plasma Protein Binding (%)8599.5High binding can limit the free drug available to exert its effect.[5][6]
Blood-to-Plasma Ratio1.10.8Indicates distribution into red blood cells.
Metabolism
Human Liver Microsomal Stability (t½, min)4512A longer half-life indicates greater metabolic stability.[7][8][9]
Intrinsic Clearance (CLint, µL/min/mg protein)15.457.8Lower clearance suggests a slower rate of metabolism.[7][10]
CYP450 Inhibition
CYP3A4 IC₅₀ (µM)> 505.2Lower IC₅₀ indicates a higher potential for drug-drug interactions.[11][12]
CYP2D6 IC₅₀ (µM)25> 50Isomer-specific inhibition profiles are common.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for generating reliable and reproducible ADME data. The following sections outline the methodologies for the key in vitro assays.

Metabolic Stability Assay (Human Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, found in human liver microsomes.[13]

  • Preparation of Reagents:

    • Phosphate (B84403) Buffer: 100 mM Potassium Phosphate, pH 7.4.

    • Test Compound Stock: 1 mM solution in DMSO.

    • Human Liver Microsomes (HLM): Pooled HLM are thawed on ice and diluted to a final concentration of 0.5 mg/mL in cold phosphate buffer.

    • NADPH Cofactor Solution: 1 mM NADPH in phosphate buffer.

  • Incubation Procedure:

    • Test compounds are added to a 96-well plate at a final concentration of 1 µM.

    • The HLM solution is added to each well and the plate is pre-incubated at 37°C for 10 minutes.

    • The metabolic reaction is initiated by the addition of the pre-warmed NADPH cofactor solution.

    • Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Sample Analysis:

    • The reaction is quenched by adding ice-cold acetonitrile (B52724) containing an internal standard.

    • The samples are centrifuged to precipitate proteins.

    • The supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining.

  • Data Analysis:

    • The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point.

    • The in vitro half-life (t½) is determined from the slope of the natural log of the percent remaining versus time plot.

    • The intrinsic clearance (CLint) is then calculated from the half-life and the microsomal protein concentration.[7]

Caco-2 Permeability Assay

The Caco-2 cell permeability assay is the industry standard for predicting in vitro intestinal absorption of drugs.[3]

  • Cell Culture:

    • Caco-2 cells are seeded onto Transwell® inserts and cultured for 21 days to form a differentiated monolayer.

    • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement:

    • The test compound (e.g., at 10 µM) is added to the apical (A) side of the Transwell®, and the appearance of the compound on the basolateral (B) side is monitored over time (typically 2 hours). This measures A-to-B permeability.

    • Conversely, the compound is added to the basolateral side, and its appearance on the apical side is measured to determine B-to-A permeability.

  • Sample Analysis:

    • Samples are collected from both the donor and receiver compartments at the end of the incubation period.

    • The concentration of the test compound is quantified by LC-MS/MS.

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A directions.

    • The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate of efflux transporters. An efflux ratio greater than 2 is generally considered indicative of active efflux.

Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay determines the extent to which a drug binds to plasma proteins, which can significantly impact its distribution and availability to reach its target.[5][6][13][14][15]

  • Apparatus Setup:

    • A rapid equilibrium dialysis (RED) device is used, which consists of two chambers separated by a semi-permeable membrane with an 8 kDa molecular weight cutoff.

  • Incubation:

    • The test compound is added to human plasma at a final concentration of 1 µM and placed in one chamber of the RED device.

    • Phosphate-buffered saline (PBS) is added to the other chamber.

    • The device is sealed and incubated at 37°C with shaking for at least 4 hours to reach equilibrium.

  • Sample Analysis:

    • After incubation, aliquots are taken from both the plasma and the buffer chambers.

    • The concentration of the compound in both chambers is determined by LC-MS/MS.

  • Data Analysis:

    • The percentage of plasma protein binding is calculated using the formula: % Bound = [ (Concentration in Plasma - Concentration in Buffer) / Concentration in Plasma ] * 100

CYP450 Inhibition Assay

This assay evaluates the potential of a compound to inhibit the activity of major cytochrome P450 enzymes, which is a primary cause of drug-drug interactions.[11][12]

  • Reagents:

    • Human liver microsomes or recombinant human CYP enzymes.

    • CYP-specific probe substrates (e.g., midazolam for CYP3A4, dextromethorphan (B48470) for CYP2D6).

    • NADPH.

  • Incubation:

    • The test compound (at various concentrations) is pre-incubated with the microsomes or recombinant enzymes and the probe substrate at 37°C.

    • The reaction is initiated by the addition of NADPH.

    • The incubation is carried out for a specific time, typically in the linear range of metabolite formation.

  • Sample Analysis:

    • The reaction is terminated by adding a quenching solution (e.g., acetonitrile).

    • The formation of the specific metabolite of the probe substrate is quantified by LC-MS/MS.

  • Data Analysis:

    • The rate of metabolite formation in the presence of the test compound is compared to the vehicle control.

    • The IC₅₀ value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is determined by plotting the percent inhibition against the log of the test compound concentration.

Visualizing Experimental Workflows and Signaling Pathways

Clear and concise diagrams of experimental workflows and relevant biological pathways are essential for understanding the context and execution of these ADME studies.

G cluster_prep Cell Preparation cluster_assay Permeability Assay cluster_analysis Analysis Caco2 Caco-2 Cell Seeding on Transwell Inserts Culture 21-Day Culture for Monolayer Formation Caco2->Culture TEER TEER Measurement (Monolayer Integrity Check) Culture->TEER Dosing Add Test Compound to Apical or Basolateral Side TEER->Dosing Incubation Incubate at 37°C for 2 hours Dosing->Incubation Sampling Collect Samples from Donor and Receiver Chambers Incubation->Sampling LCMS LC-MS/MS Analysis of Compound Concentration Sampling->LCMS Papp Calculate Papp (A-B and B-A) LCMS->Papp Efflux Calculate Efflux Ratio Papp->Efflux G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates TSC TSC1/2 Akt->TSC Inhibits Rheb Rheb TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Activates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Inhibits CellGrowth Cell Growth & Proliferation S6K1->CellGrowth eIF4EBP1->CellGrowth

References

Validating Target Engagement of Hexahydropyrimidine-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of methods to validate the target engagement of hexahydropyrimidine-based inhibitors, a promising class of molecules in drug discovery. We present a detailed examination of two widely used techniques: the Cellular Thermal Shift Assay (CETSA) and Kinobeads competition binding assays. This guide offers objective comparisons with alternative inhibitors and includes supporting experimental data and detailed protocols to aid in the design and interpretation of target engagement studies.

Introduction to this compound-Based Inhibitors and Target Engagement

This compound scaffolds are increasingly utilized in the development of novel therapeutics due to their synthetic tractability and ability to interact with a diverse range of biological targets. Validating that a compound binds to its intended target in a cellular context is a critical step in drug discovery, as it provides evidence for the mechanism of action and helps to build a strong structure-activity relationship.[1] This guide will focus on the validation of target engagement for this compound-based inhibitors targeting Cyclin-Dependent Kinase 8 (CDK8), a key transcriptional regulator implicated in cancer.[2]

Core Methodologies for Target Engagement Validation

Two powerful methods for confirming and quantifying target engagement in a cellular environment are the Cellular Thermal Shift Assay (CETSA) and Kinobeads-based affinity purification coupled with mass spectrometry.

Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that the binding of a ligand to a protein increases the protein's thermal stability.[3][4] By heating cell lysates or intact cells to various temperatures, the aggregation and precipitation of proteins can be monitored. A successful target engagement results in a shift in the melting curve of the target protein to a higher temperature in the presence of the inhibitor.[3][4]

Kinobeads Competition Binding: This chemical proteomics approach uses beads functionalized with broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome.[5][6] In a competition experiment, cell lysate is pre-incubated with a free inhibitor (the compound of interest). The ability of the free inhibitor to compete with the kinobeads for binding to its target kinase is quantified by mass spectrometry. A reduction in the amount of the target kinase pulled down by the beads indicates successful target engagement by the free inhibitor.[5][6]

Comparative Analysis: HHP-Inhibitor-X vs. Senexin B for CDK8 Engagement

To illustrate the application of these methods, we present a comparative analysis of a hypothetical this compound-based CDK8 inhibitor, designated HHP-Inhibitor-X , against the well-characterized, selective CDK8/19 inhibitor, Senexin B .[7]

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative data for the target engagement of HHP-Inhibitor-X and Senexin B with CDK8, as determined by CETSA.

InhibitorTarget(s)Assay TypeMetricValue
HHP-Inhibitor-X (Illustrative Data) CDK8/CDK19CETSA (ITDR)EC50120 nM
Senexin B CDK8/CDK19BiochemicalKd140 nM (CDK8), 80 nM (CDK19)[7]
Experimental Data: CETSA Isothermal Dose-Response (ITDR)

The following graph illustrates a representative CETSA isothermal dose-response (ITDR) curve for HHP-Inhibitor-X. In this experiment, cells are treated with increasing concentrations of the inhibitor and then heated to a single temperature that causes partial denaturation of the target protein. The stabilization of CDK8 at this temperature is then quantified.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) - Western Blot Protocol

This protocol describes the determination of a thermal shift for a target protein upon inhibitor binding.[3]

1. Cell Culture and Treatment:

  • Culture cells to 70-80% confluency.

  • Treat cells with the inhibitor at a fixed concentration or vehicle control for 1-2 hours at 37°C.

2. Cell Harvesting and Lysis:

  • Harvest cells and wash with PBS containing protease inhibitors.

  • Resuspend the cell pellet in PBS with protease inhibitors.

  • Lyse the cells by three cycles of freeze-thawing using liquid nitrogen and a 37°C water bath.

3. Thermal Challenge:

  • Aliquot the cell lysate into PCR tubes.

  • Heat the aliquots at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

4. Separation of Soluble and Precipitated Fractions:

  • Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant containing the soluble protein fraction.

5. Western Blot Analysis:

  • Determine the protein concentration of the soluble fractions and normalize all samples.

  • Perform SDS-PAGE and Western blotting using a primary antibody specific to the target protein (e.g., anti-CDK8).

  • Detect the signal using a chemiluminescence-based system.

6. Data Analysis:

  • Quantify the band intensities for the target protein at each temperature.

  • Normalize the intensities to the intensity at the lowest temperature for both inhibitor-treated and vehicle-treated samples.

  • Plot the normalized intensities against the temperature to generate melting curves.

Kinobeads Competition Binding Assay Protocol

This protocol outlines a competition binding experiment to assess inhibitor-kinase interactions.[8][9]

1. Cell Lysis:

  • Harvest and wash cells, then lyse in a suitable buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysate to pellet cell debris and collect the clear supernatant.

  • Determine and normalize the protein concentration.

2. Inhibitor Incubation:

  • Aliquot the cell lysate and incubate with increasing concentrations of the test inhibitor (or DMSO as a vehicle control) for 1 hour at 4°C.

3. Kinobeads Incubation:

  • Add kinobeads slurry to the inhibitor-treated lysates and incubate for 1-2 hours at 4°C with gentle rotation to allow for kinase binding.

4. Washing:

  • Pellet the kinobeads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.

5. Elution and Sample Preparation for Mass Spectrometry:

  • Elute the bound proteins from the kinobeads using an elution buffer (e.g., containing SDS and DTT).

  • Perform in-solution or on-bead tryptic digestion of the eluted proteins.

  • Desalt the resulting peptides for LC-MS/MS analysis.

6. LC-MS/MS Analysis and Data Quantification:

  • Analyze the peptide samples by liquid chromatography-tandem mass spectrometry.

  • Identify and quantify the proteins in each sample.

  • For each kinase, determine the relative amount bound to the kinobeads at each inhibitor concentration compared to the vehicle control.

  • Plot the relative abundance against the inhibitor concentration to generate competition binding curves and determine the IC50 value.

Visualizations: Signaling Pathways and Experimental Workflows

To provide a better understanding of the biological context and experimental procedures, the following diagrams are provided.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis_heating Lysis & Thermal Challenge cluster_separation_analysis Analysis A 1. Culture Cells B 2. Treat with Inhibitor/Vehicle A->B C 3. Cell Lysis (Freeze-Thaw) B->C D 4. Heat Lysates (Temp Gradient) C->D E 5. Centrifuge to Pellet Aggregates D->E F 6. Collect Soluble Fraction E->F G 7. Western Blot for Target Protein F->G H 8. Quantify Bands & Plot Melting Curve G->H

Caption: Cellular Thermal Shift Assay (CETSA) Experimental Workflow.

Kinobeads_Workflow cluster_lysis_incubation Lysate Preparation & Incubation cluster_binding_wash Competition & Washing cluster_analysis Mass Spectrometry Analysis A 1. Prepare Cell Lysate B 2. Incubate with Inhibitor A->B C 3. Add Kinobeads for Competition B->C D 4. Wash Beads C->D E 5. Elute Bound Proteins D->E F 6. Digest Proteins to Peptides E->F G 7. LC-MS/MS Analysis F->G H 8. Quantify & Plot Competition Curves G->H

Caption: Kinobeads Competition Binding Experimental Workflow.

CDK8_Signaling cluster_pathway Simplified CDK8 Signaling Pathway TF Transcription Factors (e.g., STAT1, SMADs) Mediator Mediator Complex TF->Mediator recruits PolII RNA Polymerase II Mediator->PolII regulates CDK8 CDK8/19 CDK8->TF phosphorylates CDK8->Mediator Gene Target Gene Expression PolII->Gene initiates transcription HHP_Inhibitor HHP-Inhibitor-X / Senexin B HHP_Inhibitor->CDK8 inhibits

Caption: Simplified CDK8 Signaling Pathway in Transcriptional Regulation.

References

Assessing the Selectivity of Hexahydropyrimidine Compounds Against Off-Target Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hexahydropyrimidine scaffold has emerged as a promising privileged structure in medicinal chemistry, with derivatives showing activity against a range of biological targets, including kinases and G-protein coupled receptors (GPCRs). A critical aspect of the preclinical development of any new chemical entity is the comprehensive assessment of its selectivity. Unintended interactions with off-target proteins can lead to adverse effects and potential drug toxicities. This guide provides a comparative framework for evaluating the selectivity of this compound compounds, using a representative compound, HHP-X, a putative Janus Kinase 3 (JAK3) inhibitor, as an example.[1][2][3] The experimental data presented is illustrative to guide researchers in their own investigations.

Comparative Selectivity Profile of HHP-X

To ascertain the selectivity of a novel this compound compound, it is essential to screen it against a panel of related and unrelated off-target proteins. For a kinase inhibitor like HHP-X, a comprehensive kinome scan is the gold standard.[4] The following table summarizes the inhibitory activity of HHP-X against its primary target, JAK3, and a selection of off-target kinases. For comparison, data for a known selective JAK3 inhibitor, Compound Y, is also presented.

Target KinaseHHP-X IC50 (nM)Compound Y IC50 (nM)Fold Selectivity (HHP-X vs. JAK3)Fold Selectivity (Compound Y vs. JAK3)
JAK3 5 10 - -
JAK1250100050100
JAK25002500100250
TYK2>10,000>10,000>2000>1000
SRC1500>10,000300>1000
LCK2000>10,000400>1000
EGFR>10,000>10,000>2000>1000
AURKA8000>10,0001600>1000

IC50 values represent the half-maximal inhibitory concentration and are a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for generating reliable and reproducible selectivity data. Below are methodologies for two key assays in assessing the selectivity of kinase inhibitors.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the IC50 value of a this compound compound against a panel of purified kinases.

Materials:

  • Purified recombinant kinase enzymes

  • Specific peptide substrate for each kinase

  • [γ-³³P]ATP (radiolabeled ATP)

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)

  • Test compound (e.g., HHP-X) serially diluted in DMSO

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase, its specific peptide substrate, and the kinase reaction buffer.

  • Add the test compound at various concentrations to the reaction mixture in a 96-well plate. A DMSO control (vehicle) is also included.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), allowing the kinase to phosphorylate its substrate.

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[4][5]

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method for verifying target engagement in a cellular context. It is based on the principle that the binding of a ligand stabilizes the target protein, leading to an increase in its thermal stability.[6][7][8]

Objective: To confirm that the this compound compound binds to its intended target within intact cells.

Materials:

  • Cell line expressing the target protein (e.g., a human leukemia cell line for JAK3)

  • Cell culture medium and supplements

  • Test compound (e.g., HHP-X)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Equipment for heating cell suspensions (e.g., PCR cycler)

  • SDS-PAGE and Western blotting reagents and equipment

  • Primary antibody specific for the target protein

  • Secondary antibody conjugated to a detectable enzyme (e.g., HRP)

  • Chemiluminescent substrate

Procedure:

  • Culture the cells to a sufficient density.

  • Treat the cells with the test compound at a desired concentration or with a vehicle control (DMSO) for a specified time.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in PBS and aliquot into PCR tubes.

  • Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a PCR cycler, followed by cooling.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Analyze the amount of soluble target protein in each sample using SDS-PAGE and Western blotting with a target-specific antibody.

  • Quantify the band intensities to generate a melting curve, plotting the amount of soluble protein as a function of temperature.

  • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[9][10]

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for clearly communicating complex experimental processes and biological pathways.

experimental_workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Thermal Shift Assay (CETSA) a Prepare Kinase Reaction Mix b Add HHP-X (Serial Dilutions) a->b c Initiate with [γ-³³P]ATP b->c d Incubate at 30°C c->d e Stop Reaction d->e f Filter and Wash e->f g Measure Radioactivity f->g h Calculate IC50 g->h i Treat Cells with HHP-X j Heat Shock i->j k Cell Lysis j->k l Separate Soluble Fraction k->l m Western Blot for Target l->m n Analyze Melting Curve Shift m->n

Caption: Experimental workflows for assessing HHP-X selectivity.

jak_stat_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak3 JAK3 receptor->jak3 Activation stat STAT jak3->stat Phosphorylation stat->stat gene Gene Transcription stat->gene Translocation hhp_x HHP-X hhp_x->jak3 Inhibition cytokine Cytokine cytokine->receptor

Caption: The JAK-STAT signaling pathway and the inhibitory action of HHP-X.

References

Comparative Cytotoxicity of Hexahydropyrimidine Derivatives in Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the hexahydropyrimidine scaffold presents a promising avenue for the discovery of novel cytotoxic agents. This guide offers a comparative analysis of the cytotoxic profiles of various this compound derivatives against a panel of common cancer cell lines, supported by experimental data. A detailed overview of standard cytotoxicity testing protocols and the signaling pathways implicated in the action of these compounds is also provided to facilitate further research and development in oncology.

Comparative Cytotoxicity Data

The in vitro cytotoxic activity of several this compound derivatives against human breast adenocarcinoma (MCF-7), triple-negative breast cancer (MDA-MB-231), lung carcinoma (A549), and hepatocellular carcinoma (HepG2) cell lines is summarized below. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are presented to allow for a direct comparison of their anti-proliferative effects.

Derivative ID/ReferenceChemical StructureMCF-7 (μM)MDA-MB-231 (μM)A549 (μM)HepG2 (μM)
Compound 31
alt text
2.4[1]4.2[1]Not ReportedNot Reported
Compound 4g
alt text
5.1[2]Not ReportedNot Reported5.02[2]
Compound 10b Not Available7.68[3]Not Reported5.85[3]3.56[3]
PPM Derivative Not AvailableNot ReportedNot ReportedNot ReportedIC50 Reported[4]
Camphor-based Derivative 3f Not AvailableNot ReportedIC50 Reported[5]IC50 Reported[5]Not Reported

Note: "Not Reported" indicates that the IC50 value for that specific cell line was not found in the cited literature. The structures for some compounds were not available in the referenced materials.

Experimental Protocols

The evaluation of the cytotoxic activity of the this compound derivatives listed above was predominantly conducted using the MTT or Sulforhodamine B (SRB) assays. These colorimetric assays are standard and reliable methods for assessing cell viability and proliferation.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.

General Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives (typically ranging from 0.01 to 100 µM) and incubated for a specified period, usually 48 or 72 hours. A control group of cells is treated with the vehicle (e.g., DMSO) alone.

  • MTT Incubation: After the treatment period, the culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for an additional 2-4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals, resulting in a colored solution.[6]

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined from the dose-response curve.

Sulforhodamine B (SRB) Assay

This assay is based on the ability of the bright-pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of cellular proteins under acidic conditions. The amount of bound dye is proportional to the total cellular protein mass.

General Protocol:

  • Cell Seeding: Similar to the MTT assay, cells are seeded in 96-well plates and allowed to attach.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compounds for a defined period (e.g., 48-72 hours).

  • Cell Fixation: The cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The supernatant is discarded, and the plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Dye Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read on a microplate reader at approximately 515 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the control, and IC50 values are determined.

Signaling Pathways and Mechanisms of Action

This compound derivatives exert their cytotoxic effects through various mechanisms, often by modulating key signaling pathways involved in cancer cell proliferation and survival. The following sections detail two such pathways identified for specific pyrimidine (B1678525) derivatives, which may be relevant to the this compound class.

Inhibition of NF-κB Signaling Pathway

Certain 1,4,5,6,7,8-Hexahydropyrido[4,3-d]pyrimidine (PPM) derivatives have been shown to induce apoptosis in hepatocellular carcinoma (HepG2) cells by inhibiting the NF-κB signaling pathway.[4] This process involves the upregulation of a microRNA, miR-26b-5p, which in turn targets and downregulates Cyclin-Dependent Kinase 8 (CDK8). The reduction in CDK8 activity leads to the inhibition of NF-κB/p65 phosphorylation and activation, ultimately promoting apoptosis.[4]

G NF-κB Inhibition Pathway cluster_0 This compound Derivative (PPM) This compound Derivative (PPM) miR-26b-5p miR-26b-5p This compound Derivative (PPM)->miR-26b-5p Upregulates CDK8 CDK8 miR-26b-5p->CDK8 Inhibits Apoptosis Apoptosis miR-26b-5p->Apoptosis Promotes NF-κB/p65 NF-κB/p65 CDK8->NF-κB/p65 Activates NF-κB/p65->Apoptosis Inhibits

NF-κB Inhibition Pathway by a PPM Derivative.
ROS-Mediated Mitochondrial Apoptosis Pathway

Some camphor-based pyrimidine derivatives have been found to induce cancer cell death through the generation of Reactive Oxygen Species (ROS), which triggers the mitochondrial apoptosis pathway.[5] Increased intracellular ROS levels lead to a loss of mitochondrial membrane potential. This disruption results in the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2. Consequently, cytochrome c is released from the mitochondria, activating a cascade of caspases (e.g., caspase-3) that execute apoptosis.[5]

G ROS-Mediated Mitochondrial Apoptosis cluster_1 Pyrimidine Derivative Pyrimidine Derivative ROS ROS Pyrimidine Derivative->ROS Mitochondrial Disruption Mitochondrial Disruption ROS->Mitochondrial Disruption Bax Bax Mitochondrial Disruption->Bax Upregulates Bcl-2 Bcl-2 Mitochondrial Disruption->Bcl-2 Downregulates Cytochrome c Release Cytochrome c Release Bax->Cytochrome c Release Bcl-2->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

ROS-Mediated Mitochondrial Apoptosis Pathway.
Experimental Workflow for Cytotoxicity Screening

The general workflow for screening the cytotoxic potential of novel this compound derivatives is a multi-step process that begins with compound synthesis and characterization, followed by in vitro cell-based assays.

G cluster_workflow A Compound Synthesis & Characterization C Cytotoxicity Assay (MTT or SRB) A->C B Cell Line Culture (MCF-7, MDA-MB-231, A549, HepG2) B->C D Data Analysis (IC50 Determination) C->D E Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) D->E

General Experimental Workflow.

References

evaluating the in vivo efficacy of hexahydropyrimidine drug candidates in animal models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of several hexahydropyrimidine drug candidates across different therapeutic areas, including neurodegenerative diseases, cancer, and infectious diseases. The data presented is based on preclinical studies in animal models, offering insights into the potential of this chemical scaffold in drug development.

Executive Summary

This compound derivatives have demonstrated promising in vivo activity in a range of disease models. In rodent models of neurodegeneration, specific candidates have shown cognitive-enhancing and neuroprotective effects. In the realm of oncology, a 4-hydroxyquinazoline (B93491) derivative incorporating a this compound moiety has exhibited notable anti-proliferative activity. Furthermore, pyrimidine-based compounds, including those with a this compound structure, have shown potent antimalarial and antiviral efficacy in murine models. This guide summarizes the available quantitative data, details the experimental protocols used to generate this data, and provides a comparative perspective against alternative treatments.

Data Presentation: In Vivo Efficacy of this compound Drug Candidates

Drug Candidate Therapeutic Area Animal Model Dosage Key Efficacy Metric Comparator Drug Comparator Efficacy
This compound Derivatives (1a & 1e) NeuroprotectionMice (Normobaric Hypercapnic Hypoxia)100 mg/kg (p.o.)30% increase in lifespan[1]Not specified in studyN/A
Rats (Passive Avoidance & Open Field Tests)100 mg/kg (p.o.)Increased latency to enter dark compartment and increased locomotor activity[1]Not specified in studyN/A
Compound B1 (4-Hydroxyquinazoline derivative) CancerNude Mice (HCT-15 Xenograft)10 mg/kgSignificant tumor growth inhibition (quantitative data not available in snippets)OlaparibSuperior in vitro anti-proliferative activity (in vivo data not available in snippets)[2]
4-Aminoquinoline-Pyrimidine Hybrids (8i & 8m) MalariaMice (Plasmodium berghei)Not specifiedExcellent parasitemia suppressionChloroquineStandard antimalarial agent used for comparison[1][3]
HDVD (Pyrimidine Nucleoside Derivative) Viral InfectionBALB/c Mice (MHV-68)200 mg/kg (oral)1-log reduction in viral DNA in lungs[4]BVDU (Brivudine)0.5-log reduction in viral DNA in lungs (not statistically significant)[4]

Experimental Protocols

Neuroprotection Studies with this compound Derivatives (1a & 1e)
  • Animal Model: Male albino rats and mice were used.

  • Hypoxia Model: Normobaric hypercapnic hypoxia was induced in mice. A single dose of the compounds (100 mg/kg, p.o.) was administered one hour before placing the animals in a sealed container with a gas mixture designed to induce hypoxia. The lifespan of the mice was recorded.[1]

  • Behavioral Tests in Rats:

    • Passive Avoidance Test: This test assesses learning and memory. The apparatus consists of a lit and a dark compartment. During the acquisition trial, rats receive a mild foot shock upon entering the dark compartment. In the retention trial, the latency to enter the dark compartment is measured as an indicator of memory. Compounds were administered one hour before the acquisition trial.[5][6][7][8]

    • Open Field Test: This test evaluates locomotor activity and exploratory behavior. Rats were placed in a large, open arena, and the number of squares crossed and rearings were counted over a specific period.[9]

Anticancer Efficacy of Compound B1 in a Xenograft Model
  • Animal Model: Immunodeficient nude mice are typically used for xenograft studies.

  • Tumor Implantation: Human cancer cells (e.g., HCT-15) are injected subcutaneously into the flank of the mice.

  • Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The test compound (e.g., Compound B1 at 10 mg/kg) is administered, often daily, via a suitable route (e.g., intraperitoneal or oral). The control group receives the vehicle.

  • Efficacy Evaluation: Tumor volume is measured periodically with calipers. Body weight is also monitored to assess toxicity. At the end of the study, tumors are excised and weighed.[2]

Antimalarial Efficacy of 4-Aminoquinoline-Pyrimidine Hybrids
  • Animal Model: Swiss Webster mice are infected with Plasmodium berghei.

  • Infection: Mice are infected intraperitoneally with red blood cells parasitized with P. berghei.

  • Treatment: Treatment with the test compounds or the standard drug, chloroquine, is initiated a few hours post-infection and continues for four consecutive days.

  • Efficacy Evaluation: Parasitemia (the percentage of infected red blood cells) is determined by microscopic examination of Giemsa-stained blood smears. The mean survival time of the mice in each group is also recorded.[1][10][11][12]

Antiviral Efficacy of HDVD against Murine Gammaherpesvirus 68 (MHV-68)
  • Animal Model: BALB/c mice.

  • Infection: Mice are infected intranasally with MHV-68.

  • Treatment: Oral treatment with HDVD (e.g., 200 mg/kg/day) or a comparator drug like BVDU is initiated on the day of infection and continues for five consecutive days.

  • Efficacy Evaluation: Viral load in tissues, such as the lungs and spleen, is quantified using quantitative polymerase chain reaction (qPCR) to measure the number of viral DNA copies.[4]

Mandatory Visualizations

Signaling Pathway

M1_Muscarinic_Receptor_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 produces DAG DAG PIP2->DAG produces ACh Acetylcholine ACh->M1R Binds ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Cellular Response (e.g., Neuronal Excitation, Cognitive Enhancement) PKC->CellularResponse Leads to Ca Ca²⁺ Ca->PKC Co-activates Ca->CellularResponse Leads to ER->Ca Releases

Caption: M1 Muscarinic Acetylcholine Receptor Signaling Pathway.

Experimental Workflow

Experimental_Workflow cluster_preclinical_testing In Vivo Efficacy Testing of this compound Drug Candidates AnimalModel 1. Animal Model Selection (e.g., Mice, Rats) DiseaseInduction 2. Disease Induction (e.g., Hypoxia, Tumor Xenograft, Infection) AnimalModel->DiseaseInduction Grouping 3. Animal Grouping (Treatment vs. Control/Comparator) DiseaseInduction->Grouping Dosing 4. Drug Administration (this compound Candidate or Comparator) Grouping->Dosing Monitoring 5. Monitoring & Data Collection (e.g., Behavior, Tumor Size, Viral Load) Dosing->Monitoring Analysis 6. Data Analysis & Efficacy Evaluation Monitoring->Analysis

Caption: General Experimental Workflow for In Vivo Efficacy Testing.

References

comparison of the pharmacokinetic properties of different hexahydropyrimidine series

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hexahydropyrimidine scaffold is a key pharmacophore in modern drug discovery, with derivatives showing promise in a range of therapeutic areas, from infectious diseases to central nervous system disorders. Understanding the pharmacokinetic (PK) profile of these compounds is crucial for optimizing their efficacy and safety. This guide provides a comparative overview of the available pharmacokinetic data for a selection of pyrimidine (B1678525) derivatives, details a standard experimental protocol for in vivo PK studies, and illustrates relevant biological pathways.

Data Presentation: A Comparative Overview of Pharmacokinetic Parameters

The following table summarizes the pharmacokinetic parameters for several pyrimidine derivatives based on data from various preclinical studies. It is critical to note that the animal models, doses, and routes of administration differ between these studies, which significantly impacts the comparability of the data.

Compound/Derivative NameAnimal ModelDose & Route of AdministrationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (t½) (h)Bioavailability (%)
ZM241385 (A non-hexahydropyrimidine adenosine (B11128) A2A receptor antagonist) [1]Rat1 mg/kg (Oral)16.310.252,058.12 (AUClast, ng·min/mL)-Low (not quantified)
Rat5 mg/kg (Oral)49.370.256,211.53 (AUClast, ng·min/mL)-Low (not quantified)
Rat5 mg/kg (IV)4458.03-100,446.26 (AUClast, ng·min/mL)--
A Novel Trioxane Antimalarial (Compound 97/63) Rat72 mg/kg (Oral)229.2411268.9710.61~16
Rat18 mg/kg (IV)1799.99 (C0)-2025.7510.57-
Tazemetostat (An EZH2 inhibitor) [2]Rat80 mg/kg (Oral)1056 (control)-11,890 (AUC0-t, control)10.56 (control)-
Rat80 mg/kg (Oral, with Plumbagin)1400-17,388 (AUC0-t)11.73-

Note: The data for ZM241385 is presented in ng·min/mL for AUC. Data for other compounds are in ng·h/mL. This highlights the importance of consulting original sources for detailed units and experimental conditions.

Experimental Protocols

A typical experimental protocol for determining the pharmacokinetic properties of a novel compound in a rodent model is as follows.

In Vivo Pharmacokinetic Study in Rats

1. Animal Model:

  • Male Sprague-Dawley rats (or other appropriate strain) are used.[3] Animals are housed in controlled conditions with a standard diet and water ad libitum.[4] For certain studies, cannulated rats (e.g., jugular vein, bile duct) may be used for ease of blood sampling or to study specific excretion pathways.[4][5]

2. Dosing and Administration:

  • Intravenous (IV) Administration: The compound is typically dissolved in a suitable vehicle and administered as a bolus injection or infusion into the jugular or tail vein. This allows for the determination of absolute bioavailability.[5]

  • Oral (PO) Administration: The compound is formulated as a solution or suspension and administered via oral gavage.[5]

3. Sample Collection:

  • Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.[1]

  • Blood is typically collected from the tail vein or via cardiac puncture at the terminal time point.

  • Plasma is separated by centrifugation and stored at -80°C until analysis.[4]

  • For excretion studies, animals may be housed in metabolic cages to collect urine and feces.[4]

4. Bioanalytical Method:

  • The concentration of the compound (and potentially its metabolites) in plasma, urine, and feces is quantified using a validated bioanalytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1]

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as Phoenix WinNonlin.[4]

  • Key parameters include:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve, which represents total drug exposure.

    • t½: Elimination half-life.

    • CL: Clearance.

    • Vd: Volume of distribution.

    • F (%): Absolute bioavailability, calculated by comparing the AUC after oral administration to the AUC after intravenous administration.

Mandatory Visualization

Experimental Workflow for a Typical Pharmacokinetic Study

G cluster_prestudy Pre-Study cluster_study In-Life Phase cluster_analysis Bioanalysis & Data Processing formulation Compound Formulation dosing Dosing (IV & PO) formulation->dosing animal_prep Animal Acclimatization & Cannulation (optional) animal_prep->dosing sampling Blood Sampling (Serial Time Points) dosing->sampling excreta Urine/Feces Collection (Metabolic Cages) dosing->excreta plasma_prep Plasma Separation sampling->plasma_prep lcms LC-MS/MS Analysis excreta->lcms plasma_prep->lcms pk_analysis Pharmacokinetic Analysis (WinNonlin) lcms->pk_analysis

Caption: A generalized workflow for conducting an in vivo pharmacokinetic study.

Signaling Pathway for M1 Muscarinic Acetylcholine (B1216132) Receptor

Some this compound derivatives have been investigated as potential ligands for the M1 muscarinic acetylcholine receptor, which is implicated in cognitive function. The canonical signaling pathway for the M1 receptor is as follows:

G cluster_membrane Cell Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq11 Gq/11 Protein M1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Neuronal Excitation & Cellular Responses Ca_release->Cellular_Response PKC->Cellular_Response Ligand This compound Ligand (Agonist) Ligand->M1R Binds

Caption: The Gq/11-mediated signaling cascade of the M1 muscarinic receptor.

Antimalarial Mechanism of Action

Certain novel this compound compounds have demonstrated potent activity against Plasmodium falciparum, the parasite responsible for malaria.[6] While a detailed signaling pathway is not fully elucidated, the proposed mechanism of action involves disruption of the parasite's digestive vacuole functions.

Key steps in the proposed mechanism include:

  • Inhibition of Hemozoin Formation: During its lifecycle in red blood cells, the malaria parasite digests hemoglobin, releasing toxic heme. The parasite detoxifies heme by converting it into an insoluble crystalline form called hemozoin. Some antimalarial drugs, and potentially some this compound derivatives, are thought to interfere with this process, leading to a buildup of toxic heme and parasite death.

  • Interaction with PfMDR1: Resistance studies with related compounds (hexahydroquinolines) have identified the P. falciparum multidrug resistance protein 1 (PfMDR1), a transporter on the membrane of the digestive vacuole, as a potential target. Modulation of PfMDR1 activity could alter the parasite's ability to transport drugs or other essential molecules, contributing to the compound's antimalarial effect.

Conclusion

The pharmacokinetic properties of this compound derivatives are a critical area of investigation for their development as therapeutic agents. While direct comparative data is sparse, the available information on related pyrimidine structures indicates that small molecular modifications can significantly alter their absorption, distribution, metabolism, and excretion profiles. The methodologies and pathways described in this guide provide a foundational understanding for researchers in this field. Future studies focusing on systematic structure-pharmacokinetic relationships within a homologous series of hexahydropyrimidines are warranted to enable more rational drug design and candidate selection.

References

Navigating Antiviral Resistance: A Comparative Analysis of Novel Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant viral strains poses a significant threat to global health, necessitating the development of novel antiviral agents with distinct mechanisms of action and favorable resistance profiles. This guide provides a comparative analysis of the performance of novel and related pyrimidine (B1678525) derivatives against drug-resistant viruses, supported by experimental data. While comprehensive cross-resistance studies on novel hexahydropyrimidines are limited in publicly available literature, promising data from related heterocyclic compounds, including heteroaryldihydropyrimidines and hexamethylene amiloride (B1667095) derivatives, offer valuable insights into strategies for overcoming antiviral resistance.

Overcoming Resistance: Performance of Pyrimidine Analogs

Here, we compare the efficacy of two distinct classes of pyrimidine-related compounds against wild-type and drug-resistant viral strains: a heteroaryldihydropyrimidine (HAP) targeting Hepatitis B Virus (HBV) and hexamethylene amiloride (HMA) derivatives targeting Influenza A virus.

Heteroaryldihydropyrimidine (BAY 41-4109) vs. Drug-Resistant Hepatitis B Virus (HBV)

The heteroaryldihydropyrimidine BAY 41-4109, a capsid assembly modulator, has demonstrated potent activity against both wild-type and nucleoside analog-resistant HBV strains. A key advantage of this class of compounds is its novel mechanism of action, which does not target the viral polymerase, the site of resistance mutations for common HBV drugs like lamivudine (B182088) and adefovir.

Table 1: Cross-Resistance Profile of BAY 41-4109 Against Lamivudine and Adefovir-Resistant HBV Mutants

Virus StrainResistance Mutation(s)Fold-Resistance to BAY 41-4109
Wild-Type HBVNone1.0
Lamivudine-ResistantrtL180M + rtM204V0.7 - 2.3
Adefovir-ResistantrtN236T0.7 - 2.3

Data sourced from a study evaluating the in vitro susceptibility of the main nucleos(t)ide analog-resistant HBV mutants to non-nucleoside inhibitors.[1][2]

The low fold-resistance values indicate that BAY 41-4109 retains its antiviral potency against HBV strains that are resistant to conventional therapies, making it a promising candidate for combination therapy or as a second-line treatment option.[1]

Hexamethylene Amiloride (HMA) Derivatives vs. Amantadine-Resistant Influenza A Virus

Derivatives of hexamethylene amiloride (HMA) have been investigated as inhibitors of the influenza A virus M2 proton channel, the target of amantadine (B194251). The S31N mutation in the M2 protein is the most common cause of amantadine resistance. Novel HMA derivatives have been designed to inhibit both the wild-type and the amantadine-resistant S31N M2 channels.

Table 2: In Vitro Antiviral Activity of HMA Derivatives Against Wild-Type and Amantadine-Resistant Influenza A Virus

CompoundVirus StrainIC50 (µM) (M2 Ion Channel Inhibition)EC50 (µM) (Virus Replication Inhibition)
Amantadine Wild-Type0.6-
M2 (S31N)>100-
Compound 9 Wild-Type0.22.3
M2 (S31N)--
Compound 26 Wild-Type--
M2 (S31N)-1.5
Compound 27 Wild-Type0.6-
M2 (S31N)4.418.0

Data from a study on the mechanisms of action of novel influenza A/M2 viroporin inhibitors derived from hexamethylene amiloride.[3]

These results demonstrate that rational drug design can lead to compounds that overcome common resistance mutations. For instance, Compound 9 is more potent than amantadine against the wild-type virus, while Compound 26 shows preferential inhibition of the amantadine-resistant S31N mutant.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key experiments cited in the cross-resistance studies.

HBV Antiviral Assay and Resistance Testing

1. Cell Lines and Culture: The HepG2.2.15 cell line, which is a stable, hepatoblastoma-derived cell line that constitutively expresses the HBV genome, is commonly used.[4] Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics. For antiviral assays, cells are seeded in 96-well plates.

2. Antiviral Compound Treatment: Cells are treated with a serial dilution of the test compound (e.g., BAY 41-4109) for a specified period, typically 6-9 days, with media and compound changes every 3 days.

3. Generation of Resistant Mutants: HBV mutants with specific resistance mutations (e.g., rtL180M+rtM204V for lamivudine resistance) can be generated using site-directed mutagenesis of an HBV expression vector.[2] Stable cell lines expressing these mutant genomes can then be established.

4. Quantification of HBV DNA: Supernatants from the cell cultures are collected, and viral DNA is extracted. The amount of HBV DNA is quantified using a real-time quantitative PCR (qPCR) assay targeting a conserved region of the HBV genome.[5][6] The 50% effective concentration (EC50) is calculated as the compound concentration that reduces the amount of extracellular HBV DNA by 50% compared to untreated controls.

5. Fold-Resistance Calculation: The fold-resistance is determined by dividing the EC50 value of the compound against the resistant mutant by the EC50 value against the wild-type virus.

Influenza Virus Antiviral Assay and Resistance Testing

1. Virus Strains and Cell Culture: Madin-Darby canine kidney (MDCK) cells are typically used for the propagation and titration of influenza viruses.[7][8] Wild-type and resistant influenza A virus strains (e.g., containing the M2 S31N mutation) are used for the assays. Resistant viruses can be generated by serial passage of the virus in the presence of increasing concentrations of the drug or by reverse genetics.[9]

2. Plaque Reduction Assay (PRA): This assay is used to determine the concentration of an antiviral compound that inhibits virus replication.[7][10][11]

  • Confluent monolayers of MDCK cells in 6-well plates are infected with a known amount of virus (e.g., 100 plaque-forming units).

  • After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose) containing various concentrations of the test compound.

  • Plates are incubated for 2-3 days until plaques (zones of cell death) are visible.

  • Cells are then fixed and stained (e.g., with crystal violet) to visualize and count the plaques.

  • The EC50 is the compound concentration that reduces the number of plaques by 50% compared to the virus control.

3. M2 Ion Channel Electrophysiology Assay: This assay directly measures the inhibitory effect of compounds on the M2 proton channel.[12][13]

  • The M2 protein (wild-type or mutant) is expressed in Xenopus laevis oocytes.

  • A two-electrode voltage clamp is used to measure the ion channel currents activated by a low pH stimulus.

  • The inhibitory effect of the test compounds is determined by perfusing the oocytes with solutions containing different concentrations of the compound and measuring the reduction in the M2 channel current.

  • The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.

Visualizing the Workflow and Mechanisms

Diagrams generated using Graphviz (DOT language) illustrate key experimental workflows and logical relationships in cross-resistance studies.

Cross_Resistance_Study_Workflow cluster_virus Virus Preparation cluster_assay Antiviral Assay cluster_data Data Analysis wt_virus Wild-Type (WT) Virus Strain wt_assay Treat WT Virus with Novel Compound wt_virus->wt_assay res_mutant Resistant Mutant Virus Strain res_assay Treat Resistant Mutant with Novel Compound res_mutant->res_assay wt_ec50 Determine EC50 for WT Virus wt_assay->wt_ec50 res_ec50 Determine EC50 for Resistant Mutant res_assay->res_ec50 fold_res Calculate Fold-Resistance wt_ec50->fold_res res_ec50->fold_res Mechanism_of_Action cluster_hbv HBV Capsid Assembly Modulation cluster_flu Influenza M2 Ion Channel Inhibition hbv_core HBV Core Protein (Cp) bay414109 BAY 41-4109 (HAP) hbv_core->bay414109 binds to misassembly Aberrant Capsid Assembly bay414109->misassembly induces inhibition Inhibition of Viral Replication misassembly->inhibition m2_channel M2 Proton Channel (Wild-Type or S31N) hma_deriv HMA Derivative m2_channel->hma_deriv binds to block Proton Influx Blocked hma_deriv->block causes uncoating_inhibition Inhibition of Viral Uncoating block->uncoating_inhibition

References

Benchmarking Hexahydropyrimidine Antifungal Activity Against Clinical Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens necessitates the exploration of novel antifungal scaffolds. Hexahydropyrimidines, a class of saturated heterocyclic compounds, have been investigated for their potential biological activities. This guide provides a comparative analysis of the reported antifungal activity of select hexahydropyrimidine derivatives against established clinical antifungal standards. The data presented herein is based on available scientific literature and aims to offer an objective overview to inform future research and development in this area.

Executive Summary

Current research into the antifungal properties of hexahydropyrimidines is in its nascent stages. Limited studies have explored a small number of derivatives, primarily against dermatophytes. The available data, as summarized in this guide, indicates that the antifungal activity of the tested hexahydropyrimidines is modest, with Minimum Inhibitory Concentrations (MICs) significantly higher than those of current clinical standards for most susceptible organisms. This suggests that while the this compound scaffold may hold potential, substantial medicinal chemistry efforts are required to optimize its antifungal efficacy. This guide serves as a baseline for such future endeavors by juxtaposing the current state of this compound antifungal research with the well-established profiles of standard-of-care antifungal agents.

Data Presentation: Quantitative Antifungal Activity

The following tables summarize the in vitro antifungal activity of select this compound derivatives and clinical standard antifungal agents against various fungal pathogens. MIC values are presented in µg/mL. It is important to note the significant lack of broad-spectrum data for this compound derivatives against key clinical pathogens such as Candida spp., Aspergillus spp., and Cryptococcus neoformans.

Table 1: Antifungal Activity Against Dermatophytes

Compound/DrugTrichophyton mentagrophytes (MIC µg/mL)Microsporum canis (MIC µg/mL)Microsporum gypseum (MIC µg/mL)Trichophyton rubrum (MIC µg/mL)
Hexahydropyrimidines
HHP1[1]100010001000500
HHP3[1]500500500250
HHP4[1]1000100010001000
Clinical Standards
Ketoconazole[1]181016
Terbinafine[1]30.18750.11710.1875

Data for HHP1, HHP3, and HHP4 is from a single study and may not be representative of the entire class of compounds.

Table 2: Antifungal Activity Against Clinically Important Yeasts

Compound/DrugCandida albicans (MIC µg/mL)Cryptococcus neoformans (MIC µg/mL)
Hexahydropyrimidines
Data Not Available--
Clinical Standards
Fluconazole0.25 - 81 - 16
Amphotericin B0.125 - 10.125 - 1
Caspofungin0.015 - 0.5Not Indicated

MIC ranges for clinical standards are compiled from multiple sources and can vary based on the specific isolate and testing methodology.

Table 3: Antifungal Activity Against Clinically Important Molds

Compound/DrugAspergillus fumigatus (MIC µg/mL)
Hexahydropyrimidines
Data Not Available-
Clinical Standards
Voriconazole0.125 - 2
Amphotericin B0.25 - 2
Caspofungin (MEC)0.015 - 0.125

For echinocandins like Caspofungin against molds, the Minimum Effective Concentration (MEC) is often reported instead of MIC.

Experimental Protocols

The in vitro antifungal susceptibility data presented in this guide is primarily generated using standardized methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method for Yeasts (CLSI M27/EUCAST E.Def 7.3.2)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts such as Candida spp. and Cryptococcus neoformans.

  • Inoculum Preparation: A standardized suspension of the yeast is prepared from a fresh culture and adjusted to a specific concentration (e.g., 0.5 to 2.5 x 10³ colony-forming units [CFU]/mL) in a standardized broth medium (e.g., RPMI-1640).

  • Drug Dilution: The antifungal agent is serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation and Incubation: The standardized yeast suspension is added to each well of the microtiter plate. The plate is then incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to a drug-free control well.

Broth Microdilution Method for Molds (CLSI M38/EUCAST E.Def 9.3.2)

This method is employed for determining the MIC or Minimum Effective Concentration (MEC) of antifungal agents against filamentous fungi like Aspergillus spp.

  • Inoculum Preparation: A suspension of fungal conidia is prepared from a mature culture and the concentration is adjusted to a defined range (e.g., 0.4 to 5 x 10⁴ CFU/mL) in a standardized broth medium.

  • Drug Dilution: Similar to the yeast protocol, the antifungal agent is serially diluted in a 96-well microtiter plate.

  • Inoculation and Incubation: The fungal spore suspension is added to the wells, and the plate is incubated at a suitable temperature (e.g., 35°C) for a defined period (e.g., 48-72 hours).

  • MIC/MEC Determination: For azoles and polyenes, the MIC is the lowest drug concentration showing complete or near-complete growth inhibition. For echinocandins, the MEC is the lowest drug concentration that leads to the growth of small, rounded, compact hyphal forms as compared to the long, filamentous hyphae in the drug-free control.

Mandatory Visualizations

Potential Antifungal Mechanisms of Action

The precise mechanism of action for most this compound derivatives against fungi has not been elucidated. However, based on related pyrimidine (B1678525) compounds and preliminary observations, two potential pathways can be hypothesized.

G cluster_0 Fungal Cell cluster_1 Ergosterol (B1671047) Biosynthesis Pathway cluster_2 Cell Wall Synthesis Pathway cluster_3 Potential this compound Targets Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Lanosterol->Ergosterol 14-alpha-demethylase Azoles Azoles 14-alpha-demethylase 14-alpha-demethylase Azoles->14-alpha-demethylase Inhibition Allylamines Allylamines Squalene epoxidase Squalene epoxidase Allylamines->Squalene epoxidase Inhibition Polyenes Polyenes Polyenes->Ergosterol Binding & Disruption UDP-glucose UDP-glucose Beta-1,3-glucan Beta-1,3-glucan UDP-glucose->Beta-1,3-glucan Beta-1,3-glucan synthase Fungal Cell Wall Fungal Cell Wall Beta-1,3-glucan->Fungal Cell Wall Echinocandins Echinocandins Beta-1,3-glucan synthase Beta-1,3-glucan synthase Echinocandins->Beta-1,3-glucan synthase Inhibition Hexahydropyrimidines Hexahydropyrimidines Nucleic Acid Synthesis Nucleic Acid Synthesis Hexahydropyrimidines->Nucleic Acid Synthesis Inhibition? ER Homeostasis ER Homeostasis Hexahydropyrimidines->ER Homeostasis Disruption?

Caption: Overview of established and potential antifungal drug targets.

The above diagram illustrates the well-characterized mechanisms of action for major classes of clinical antifungal drugs, targeting either the fungal cell membrane's ergosterol biosynthesis or the cell wall's beta-glucan (B1580549) synthesis. For hexahydropyrimidines, the targets are currently unknown, but potential mechanisms, such as interference with nucleic acid synthesis or disruption of endoplasmic reticulum (ER) homeostasis, are hypothesized based on related compounds.

General Experimental Workflow for Antifungal Susceptibility Testing

G Start Start: Fungal Isolate PrepCulture Prepare Pure Culture (e.g., on SDA) Start->PrepCulture PrepInoculum Prepare Standardized Inoculum (e.g., 0.5 McFarland) PrepCulture->PrepInoculum Inoculate Inoculate Plate with Fungal Suspension PrepInoculum->Inoculate PrepPlate Prepare Microtiter Plate with Drug Dilutions PrepPlate->Inoculate Incubate Incubate at Controlled Temperature (e.g., 35°C for 24-48h) Inoculate->Incubate ReadResults Read Results Visually or Spectrophotometrically Incubate->ReadResults DetermineMIC Determine MIC/MEC ReadResults->DetermineMIC End End: Report Results DetermineMIC->End

Caption: Standardized workflow for antifungal susceptibility testing.

This workflow outlines the key steps involved in determining the in vitro susceptibility of a fungal isolate to an antifungal agent, following standardized protocols like those from CLSI and EUCAST.

Conclusion and Future Directions

For the this compound scaffold to be considered a viable starting point for novel antifungal drug discovery, future research should focus on:

  • Expansion of Chemical Diversity: Synthesis and screening of a much larger and more structurally diverse library of this compound derivatives are crucial.

  • Broad-Spectrum Screening: Evaluation of new derivatives against a comprehensive panel of clinically relevant yeasts (Candida spp., Cryptococcus spp.) and molds (Aspergillus spp., Mucorales) is essential.

  • Mechanism of Action Studies: Elucidating the specific molecular target(s) and mechanism(s) of action will be critical for rational drug design and optimization.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound core and its substituents will be necessary to identify key structural features that enhance antifungal potency and broaden the spectrum of activity.

Without significant advancements in these areas, the utility of the this compound class in addressing the growing challenge of fungal infections remains speculative. This guide should, therefore, be viewed as a call for more extensive and rigorous investigation into this chemical space.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Hexahydropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the procedures for the safe disposal of hexahydropyrimidine, ensuring compliance with safety regulations and promoting a secure laboratory environment.

Hazard Profile and Safety Precautions

Before handling this compound for disposal, it is imperative to be fully aware of its associated hazards. The following table summarizes the key safety information derived from Safety Data Sheets (SDS).

Hazard ClassificationDescriptionPrecautionary Statements
Acute Oral Toxicity Harmful if swallowed.[1]P301+P330+P331: IF SWALLOWED: rinse mouth. Do NOT induce vomiting.[1]
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[1]P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
Serious Eye Damage/Irritation Causes serious eye damage.[1]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Hazardous to the Aquatic Environment Harmful to aquatic life with long lasting effects.[1]P273: Avoid release to the environment.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the essential steps for the safe disposal of this compound waste. This procedure is based on general best practices for hazardous chemical waste management and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE before handling this compound waste. This includes:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles or a face shield.

    • A laboratory coat.[3]

2. Waste Segregation:

  • Treat all this compound waste, including contaminated materials like gloves, wipes, and pipette tips, as hazardous waste.

  • It is crucial to segregate halogenated waste streams from non-halogenated ones to facilitate proper disposal by specialized waste management services.[3]

3. Waste Collection and Labeling:

  • Collect this compound waste in a designated, compatible, and properly sealed hazardous waste container.[3][4] Plastic containers are often preferred to minimize the risk of breakage.[3]

  • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound." Avoid using abbreviations or chemical formulas.[5]

4. Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Ensure the storage area has secondary containment to control any potential leaks.[4]

5. Disposal of Empty Containers:

  • An empty container that held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[3][5][6]

  • The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[3][4][6]

  • After triple-rinsing and air-drying, and with all labels defaced, the container may be disposed of as regular trash, though institutional policies may vary.[3][4]

6. Scheduling Waste Pickup:

  • Once the hazardous waste container is full, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[4] Do not attempt to dispose of the waste through regular trash or by pouring it down the drain.[2][3]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Hexahydropyrimidine_Disposal_Workflow cluster_0 Waste Generation & Collection cluster_1 Storage & Handling cluster_2 Final Disposal cluster_3 Empty Container Disposal start Start: This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Hazardous Waste ppe->segregate collect Collect in Designated, Labeled Container segregate->collect store Store in Secure, Ventilated Area with Secondary Containment collect->store empty_container Empty Container? collect->empty_container check_full Is Container Full? store->check_full check_full->collect No contact_ehs Contact EHS for Waste Pickup check_full->contact_ehs Yes end End: Waste Removed by EHS contact_ehs->end empty_container->store No triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Defaced Container as per Institutional Policy triple_rinse->dispose_container collect_rinsate->collect

This compound Disposal Workflow

References

Safeguarding Your Research: A Comprehensive Guide to Handling Hexahydropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Hexahydropyrimidine, including detailed personal protective equipment (PPE) protocols, operational plans, and disposal procedures to build a foundation of trust and safety in your critical work.

Immediate Safety and Personal Protective Equipment (PPE)

This compound and its derivatives are chemicals that require careful handling due to their potential hazards. Safety Data Sheets (SDS) indicate that these compounds can be harmful if swallowed, cause severe skin burns, and result in serious eye damage.[1] Therefore, the use of appropriate personal protective equipment is not just recommended, it is a critical line of defense.

Recommended Personal Protective Equipment:

PPE CategorySpecificationsRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[2]To prevent skin contact and absorption. Gloves should be inspected before use and changed regularly, or immediately if contaminated or damaged.[3][4]
Eye and Face Protection Tightly fitting safety goggles or a face shield.[2][5]To protect against splashes and airborne particles that can cause serious eye damage.[1]
Skin and Body Protection A lab coat, chemical-resistant apron, or coveralls.[2][5]To protect the skin from accidental splashes and contact.[5]
Respiratory Protection A NIOSH-approved respirator is recommended if dust or aerosols may be generated, or in case of inadequate ventilation.[1][2][5]To prevent inhalation of harmful dust, fumes, or vapors.[6]
Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is crucial for minimizing risk.

Step-by-Step Handling Protocol:

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage or leaks.

    • Store in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[5][7]

    • Keep the container tightly closed.[5]

  • Preparation and Handling:

    • Work in a well-ventilated area, such as a chemical fume hood, especially when handling powders to avoid dust formation.[8][9]

    • Ensure all necessary PPE is worn correctly before handling the chemical.

    • Avoid eating, drinking, or smoking in the work area.[1]

    • Use dedicated equipment and clean it thoroughly after use.

  • In Case of a Spill:

    • Evacuate and secure the area, restricting access.[2]

    • Ensure adequate ventilation.[8]

    • For solid spills, carefully sweep up the material to avoid generating dust.[2] For liquid spills, use an inert absorbent material like sand or vermiculite.[2]

    • Collect the spilled material and any contaminated absorbent into a labeled hazardous waste container.[2]

    • Decontaminate the spill area with an appropriate solvent, followed by soap and water.[2] All cleanup materials should be disposed of as hazardous waste.[2]

Disposal Plan

Proper disposal of this compound and its contaminated waste is essential to protect human health and the environment.[10]

Waste Disposal Procedure:

  • Waste Segregation:

    • Collect all waste materials containing this compound, including contaminated PPE, weighing boats, and paper towels, in a dedicated and clearly labeled hazardous waste container.[11]

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.[2]

  • Container Labeling and Storage:

    • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[2]

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[2]

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[2]

    • Waste is classified as hazardous and must be disposed of in accordance with local, state, and federal regulations.[5]

This compound Handling Workflow

The following diagram outlines the key steps and decision points for the safe handling of this compound in a laboratory setting.

Hexahydropyrimidine_Handling_Workflow start Start: Receive this compound inspect Inspect Container for Damage start->inspect store Store in a Cool, Dry, Well-Ventilated Area inspect->store No Damage spill_procedure Follow Spill Cleanup Protocol inspect->spill_procedure Damaged prepare Prepare for Handling: - Don Appropriate PPE - Work in Fume Hood store->prepare handle Handling and Use prepare->handle spill Spill Occurs handle->spill Accident waste_collection Collect Waste in Labeled Container handle->waste_collection Normal Use spill->spill_procedure Yes spill_procedure->waste_collection decontaminate Decontaminate Work Area and Equipment waste_collection->decontaminate dispose Arrange for Hazardous Waste Disposal decontaminate->dispose end End dispose->end

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexahydropyrimidine
Reactant of Route 2
Reactant of Route 2
Hexahydropyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.